molecular formula C6H12O5 B117579 Methyl beta-L-arabinopyranoside CAS No. 1825-00-9

Methyl beta-L-arabinopyranoside

Cat. No.: B117579
CAS No.: 1825-00-9
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-AZGQCCRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl beta-L-Arabinopyranoside is a synthetic methyl glycoside derivative of the pentose sugar L-arabinose. This compound is provided as a white to off-white crystalline solid with a high purity of ≥98% . It has a molecular formula of C 6 H 12 O 5 and a molecular weight of 164.16 g/mol . The specific optical rotation is reported at approximately [+232 to +242 deg] (C=1, Water) , and it melts at a temperature range of 166°C to 172°C . This sugar derivative is a valuable tool in biochemical and molecular biology research. It is commonly employed as a substrate in enzyme assays to investigate the activity and kinetics of glycosidases, particularly those that act on arabinose-containing compounds . By studying how these enzymes interact with this compound, researchers can elucidate enzyme specificity and mechanism. Furthermore, its structure makes it a useful building block in the synthesis of more complex carbohydrates and in the development of novel pharmaceutical compounds that target sugar-binding proteins . Researchers should note that the product is soluble in water, DMF, DMSO, and methanol . For optimal long-term stability, it is recommended to store this chemical in a cool, dark place at refrigerated temperatures (0-8°C) . Warning: This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-AZGQCCRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-00-9
Record name Methyl β-L-arabinopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl beta-L-arabinopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl β-L-arabinopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Anomeric Effect in Methyl β-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the anomeric effect as it pertains to Methyl β-L-arabinopyranoside. It delves into the stereoelectronic underpinnings of this effect, its influence on conformational equilibrium, and the experimental and computational methodologies used for its characterization.

Core Concept: The Anomeric Effect

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, rather than the sterically less hindered equatorial position.[1] This counterintuitive preference is a departure from simple steric considerations and has profound implications for the structure, stability, and reactivity of glycosides.

The prevailing explanation for the anomeric effect is a stabilizing hyperconjugation interaction.[1][2] This involves the overlap between a lone pair of electrons (n) from the endocyclic ring oxygen (O5) and the antibonding sigma orbital (σ*) of the C1-X bond (where X is the electronegative substituent). For this overlap to be maximal, the orbitals must be anti-periplanar, a geometric arrangement that is achieved when the substituent is in the axial position.[2][3] A secondary explanation involves the minimization of dipole-dipole repulsion between the lone pairs on the ring oxygen and the exocyclic substituent's heteroatom, which is more favorably achieved in the axial conformation.[2]

Conformational Analysis of Methyl β-L-arabinopyranoside

L-Arabinose, a pentopyranose, can exist in two primary chair conformations: ¹C₄ and ⁴C₁. For L-sugars, the ¹C₄ conformation is generally the more stable form. In Methyl β-L-arabinopyranoside, the methoxy group at the anomeric C1 position is equatorial in the ¹C₄ conformation and axial in the ⁴C₁ conformation.

The anomeric effect would theoretically stabilize the ⁴C₁ conformation due to the axial orientation of the methoxy group. However, this conformation forces the large hydroxyl groups at C2, C3, and C4 into unfavorable axial positions, leading to significant steric strain. Consequently, Methyl β-L-arabinopyranoside predominantly adopts the ¹C₄ chair conformation in solution, where the methoxy group is equatorial and the hydroxyl groups are in more stable equatorial orientations. This indicates that for this specific molecule, the steric hindrance of the ring substituents outweighs the stabilizing influence of the anomeric effect.

Quantitative Conformational and Spectroscopic Data

The conformational equilibrium and structural parameters of Methyl β-L-arabinopyranoside can be quantified using various experimental and computational techniques. While specific experimental energy differences for this exact molecule are not readily found in broad literature, representative data from NMR and computational studies on arabinopyranosides provide insight.

ParameterDescriptionTypical Value/ObservationMethod
Conformational Energy Relative Gibbs free energy between ¹C₄ and ⁴C₁ conformers.The ¹C₄ conformer is significantly lower in energy.Computational (DFT)
¹H NMR: δ(H-1) Chemical shift of the anomeric proton.~4.6-4.8 ppm in D₂O.¹H NMR Spectroscopy
¹H NMR: ³J(H-1, H-2) Coupling constant between H-1 and H-2.Large value (typically 8-10 Hz) for a trans-diaxial relationship, confirming an equatorial H-1 in the ¹C₄ chair.[4]¹H NMR Spectroscopy
¹³C NMR: δ(C-1) Chemical shift of the anomeric carbon.~100-104 ppm. The β-anomer typically resonates at a higher chemical shift than the α-anomer.[4]¹³C NMR Spectroscopy
¹J(C-1, H-1) One-bond coupling constant between C-1 and H-1.~160 Hz for β-anomers.[5]¹³C NMR Spectroscopy
Bond Length: C1-O5 Length of the endocyclic C-O bond at the anomeric center.Subject to minor changes based on the anomeric effect.X-ray Crystallography
Bond Length: C1-O(Me) Length of the exocyclic C-O bond of the glycoside.Expected to be slightly longer in the (unfavored) axial position due to hyperconjugation.[6]X-ray Crystallography

Experimental & Computational Protocols

Protocol 1: NMR Analysis for Conformational Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for analyzing the conformation of glycosides in solution.[4] The magnitude of the three-bond proton-proton coupling constants (³JHH) is particularly informative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified Methyl β-L-arabinopyranoside in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum on a high-field spectrometer (≥400 MHz).

  • Data Analysis:

    • Identify the anomeric proton (H-1) signal.

    • Measure the coupling constant ³J(H-1, H-2). For Methyl β-L-arabinopyranoside in its dominant ¹C₄ conformation, both H-1 and H-2 are axial. The dihedral angle between them is ~180°, resulting in a large coupling constant (8-10 Hz), which is characteristic of a β-anomer in this conformation.[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon NMR spectrum to identify the chemical shift of the anomeric carbon (C-1). A coupled spectrum can be used to determine the ¹J(C-1, H-1) coupling constant, which also helps confirm the anomeric configuration.[4]

Protocol 2: X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution data on molecular structure in the solid state, including precise bond lengths and angles.[7]

Methodology:

  • Crystallization: Grow single crystals of Methyl β-L-arabinopyranoside. This is often the rate-limiting step and involves slowly bringing a concentrated, pure solution to a state of supersaturation.[7] Common techniques include slow evaporation of the solvent or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map (structure solution) and then adjusted to best fit the experimental data (refinement). The final model provides atomic coordinates, bond lengths, bond angles, and torsion angles.

Protocol 3: Computational Modeling of Conformational Energies

Computational chemistry allows for the calculation of the relative stabilities of different conformers and the analysis of the electronic interactions responsible for the anomeric effect.

Methodology:

  • Structure Building: Construct 3D models of the ¹C₄ and ⁴C₁ chair conformations of Methyl β-L-arabinopyranoside using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., M05-2X/cc-pVTZ(-f) as used in similar studies).[8] This process finds the lowest energy structure for each conformer.

  • Energy Calculation: Calculate the single-point electronic energies and perform frequency calculations to obtain the Gibbs free energies for each optimized conformer. The difference in Gibbs free energy (ΔG) indicates the relative stability and the position of the conformational equilibrium.

  • Orbital Analysis: Use techniques like Natural Bond Orbital (NBO) analysis to visualize and quantify the n → σ* hyperconjugation interaction between the ring oxygen lone pair and the C1-O(Me) antibonding orbital in each conformation.

Visualizations

Anomeric_Effect cluster_axial Axial Conformation (Stabilized) cluster_equatorial Equatorial Conformation Axial C1-X Axial O5_lp n(O5) (Lone Pair) C1_X_sigma_star σ(C1-X) (Antibonding Orbital) O5_lp->C1_X_sigma_star Hyperconjugation (n → σ overlap) Equatorial C1-X Equatorial O5_lp_eq n(O5) C1_X_sigma_star_eq σ*(C1-X) label_no_overlap No significant overlap

Caption: Stereoelectronic basis of the anomeric effect.

Conformational_Equilibrium C1_4 ¹C₄ Conformation (β-anomer) OMe: Equatorial OHs: Equatorial Dominant Conformer (Sterically Favored) C4_1 ⁴C₁ Conformation (β-anomer) OMe: Axial OHs: Axial Minor Conformer (Sterically Disfavored) C1_4->C4_1 Ring Flip

Caption: Conformational equilibrium of Methyl β-L-arabinopyranoside.

NMR_Workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in D₂O) B ¹H NMR Spectrum Acquisition (≥400 MHz) A->B C Identify H-1 Signal B->C D Measure ³J(H-1, H-2) Coupling Constant C->D E Conformational Assignment (Large J → diaxial H1/H2 → ¹C₄ chair) D->E

Caption: Experimental workflow for NMR-based conformational analysis.

References

Conformational Landscape of Methyl β-L-arabinopyranoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of Methyl β-L-arabinopyranoside, a key monosaccharide derivative with significant implications in glycobiology and drug discovery. By integrating experimental data with computational modeling, we explore the conformational preferences of this molecule, offering insights into its structure-function relationships. This document is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry, structural biology, and medicinal chemistry.

Introduction: The Significance of Carbohydrate Conformation

Carbohydrates play a pivotal role in a myriad of biological processes, including cell-cell recognition, immune response, and pathogenesis. Their biological activity is intrinsically linked to their three-dimensional structure. The conformational flexibility of monosaccharide units, such as L-arabinopyranose, dictates their interaction with proteins and other biomolecules, thereby influencing biological outcomes. A thorough understanding of the conformational landscape of Methyl β-L-arabinopyranoside is therefore crucial for the rational design of carbohydrate-based therapeutics and diagnostics.

The pyranose ring of Methyl β-L-arabinopyranoside is not planar and can adopt several non-planar conformations, primarily the chair (4C1 and 1C4) and boat/skew-boat forms. The relative stability of these conformers is governed by a delicate balance of steric and stereoelectronic effects, most notably the anomeric effect.

Conformational Equilibria of Methyl β-L-arabinopyranoside

The conformational equilibrium of Methyl β-L-arabinopyranoside in solution is dominated by two primary chair conformations: 4C1 and 1C4. The notation indicates the carbon atoms that are out of the plane defined by the other ring atoms.

In the case of L-arabinopyranosides, the 1C4 conformation is generally favored due to the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position rather than the sterically less hindered equatorial position. This preference arises from a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding σ* orbital of the C1-O(Me) bond.

However, the overall conformational preference is also influenced by steric interactions between the substituents on the pyranose ring. In Methyl β-L-arabinopyranoside, the methoxy group is in the equatorial position in the 4C1 conformer and in the axial position in the 1C4 conformer. The hydroxyl groups at C2, C3, and C4 also contribute to the steric landscape and can engage in intramolecular hydrogen bonding, further influencing the conformational equilibrium.

The equilibrium between the 4C1 and 1C4 chairs can be visualized as follows:

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve Methyl β-L-arabinopyranoside in D2O 1D_H 1D 1H NMR Sample->1D_H 2D_COSY 2D COSY 1D_H->2D_COSY 2D_TOCSY 2D TOCSY 2D_COSY->2D_TOCSY J_Resolved High-Resolution 1D or 2D J-Resolved 2D_TOCSY->J_Resolved Assignment Assign Proton Resonances J_Resolved->Assignment Coupling_Extraction Extract 3J(H,H) Coupling Constants Assignment->Coupling_Extraction Karplus Apply Karplus Equation Coupling_Extraction->Karplus Conformation Determine Predominant Conformation Karplus->Conformation DFT_Workflow Start Generate Initial Conformer Structures (4C1, 1C4, Boat, Skew-Boat) Optimize Geometry Optimization (e.g., B3LYP/6-31G(d) with PCM) Start->Optimize Frequency Frequency Calculation (Confirm Minima) Optimize->Frequency Energy Single-Point Energy Calculation (e.g., B3LYP/6-311+G(d,p)) Frequency->Energy End Obtain Relative Conformational Energies Energy->End MD_Workflow Setup System Setup (Solute in Water Box) Minimization Energy Minimization Setup->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (Populations, Dihedrals, Distances) Production->Analysis

An In-depth Technical Guide to the Chemical Properties of Methyl β-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-L-arabinopyranoside is a monosaccharide derivative with significant applications in glycobiology and pharmaceutical research. As a key building block in the synthesis of complex oligosaccharides and glycoconjugates, a thorough understanding of its chemical and physical properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the fundamental chemical properties of Methyl β-L-arabinopyranoside, detailed experimental protocols for its synthesis and analysis, and an examination of its role in biological systems. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of experimental workflows to facilitate a deeper understanding of the practical applications of this compound.

Chemical and Physical Properties

Methyl β-L-arabinopyranoside is a white to light yellow crystalline powder. Its core structure consists of an arabinopyranose ring in the β-anomeric configuration, with a methyl group attached to the anomeric carbon. This structure confers specific physical and chemical characteristics that are crucial for its role as a synthetic precursor.

Quantitative Data Summary

The key physical and chemical properties of Methyl β-L-arabinopyranoside are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name (2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol--INVALID-LINK--
CAS Number 1825-00-9--INVALID-LINK--
Molecular Formula C₆H₁₂O₅--INVALID-LINK--
Molecular Weight 164.16 g/mol --INVALID-LINK--
Appearance White to light yellow crystalline powder--INVALID-LINK--, --INVALID-LINK--
Melting Point 167-173 °C--INVALID-LINK--, --INVALID-LINK--
Optical Rotation [α]²⁰/D +232° to +242° (c=1 in H₂O)--INVALID-LINK--, --INVALID-LINK--
Solubility Soluble in water, methanol, and DMSO.--INVALID-LINK--, --INVALID-LINK--
InChI Key ZBDGHWFPLXXWRD-AZGQCCRYSA-N--INVALID-LINK--

Experimental Protocols

Synthesis via Fischer Glycosylation of L-Arabinose

The most common method for the preparation of methyl arabinopyranosides is the Fischer glycosylation, which involves the reaction of the parent sugar with methanol in the presence of an acid catalyst. This reaction typically yields a mixture of anomers (α and β) and ring forms (pyranoside and furanoside), which then require purification.[1]

Materials:

  • L-Arabinose

  • Anhydrous Methanol (MeOH)

  • Dowex 50WX8 (H⁺ form) resin or concentrated sulfuric acid

  • Sodium bicarbonate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • A suspension of L-arabinose (10 g, 66.6 mmol) in anhydrous methanol (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Acid catalyst (e.g., 2 g of Dowex 50WX8 resin or 0.5 mL of concentrated H₂SO₄) is added to the suspension.

  • The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v).

  • Upon completion, the reaction mixture is cooled to room temperature. If a resin catalyst was used, it is removed by filtration. If a mineral acid was used, the reaction is neutralized by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • The solvent is removed under reduced pressure to yield a crude syrup containing a mixture of methyl L-arabinofuranosides and L-arabinopyranosides.

  • The anomeric mixture is then subjected to purification by column chromatography on silica gel.

Purification of Methyl β-L-arabinopyranoside

The separation of the β-anomer from the anomeric mixture is achieved by column chromatography.

Procedure:

  • A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • The crude syrup is dissolved in a minimal amount of the eluent and loaded onto the column.

  • The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).

  • Fractions are collected and analyzed by TLC to identify those containing the desired Methyl β-L-arabinopyranoside. The anomers can often be distinguished by their different retention factors (Rf values).

  • Fractions containing the pure β-anomer are combined, and the solvent is evaporated under reduced pressure to yield the product as a white solid.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of Methyl β-L-arabinopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. Key signals for Methyl β-L-arabinopyranoside include the anomeric proton (H-1), which typically appears as a doublet at around δ 4.3-4.5 ppm with a coupling constant (J₁,₂) of approximately 7-8 Hz, characteristic of a trans-diaxial relationship between H-1 and H-2 in the ¹C₄ conformation. The methoxy group protons appear as a singlet at around δ 3.4-3.5 ppm. The remaining ring protons resonate in the region of δ 3.5-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum shows six distinct signals corresponding to the six carbon atoms in the molecule. The anomeric carbon (C-1) is typically found downfield around δ 104-106 ppm. The methoxy carbon appears at approximately δ 56-58 ppm. The other ring carbons (C-2, C-3, C-4, and C-5) resonate in the region of δ 65-80 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, Methyl β-L-arabinopyranoside will typically show a prominent ion corresponding to the sodium adduct [M+Na]⁺ at m/z 187.1. Fragmentation of the molecular ion can occur through cleavage of the glycosidic bond, leading to the loss of the methoxy group, or through ring fragmentation, providing further structural information.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl β-L-arabinopyranoside displays characteristic absorption bands for its functional groups. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations of the alkyl and methoxy groups are observed around 2850-3000 cm⁻¹. The C-O stretching vibrations of the alcohols and the ether linkage appear in the fingerprint region between 1000 and 1200 cm⁻¹.[4]

Biological Relevance and Applications

Methyl β-L-arabinopyranoside serves as a valuable tool in glycobiology and drug discovery. Its primary role is as a synthetic precursor for the construction of more complex oligosaccharides and glycoconjugates. These larger molecules are often involved in critical biological processes, including cell-cell recognition, immune responses, and pathogenesis.

While specific signaling pathways directly modulated by Methyl β-L-arabinopyranoside are not extensively documented, its structural similarity to natural monosaccharides makes it a potential candidate for studying carbohydrate-protein interactions. For instance, it can be used in enzymatic assays to investigate the substrate specificity and inhibitory activity against various glycosidases.[5][6] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are implicated in numerous diseases, making them attractive drug targets.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of Methyl β-L-arabinopyranoside.

Synthesis_Purification_Workflow Start L-Arabinose + Anhydrous Methanol Reaction Fischer Glycosylation (Acid Catalyst, Reflux) Start->Reaction Neutralization Neutralization/ Catalyst Removal Reaction->Neutralization Evaporation1 Solvent Evaporation Neutralization->Evaporation1 Crude Crude Product (Anomeric Mixture) Evaporation1->Crude Chromatography Silica Gel Column Chromatography Crude->Chromatography Elution Gradient Elution (Hexane/Ethyl Acetate) Chromatography->Elution Fractionation Fraction Collection & TLC Analysis Elution->Fractionation Pooling Pooling of Pure β-Anomer Fractions Fractionation->Pooling Evaporation2 Solvent Evaporation Pooling->Evaporation2 FinalProduct Pure Methyl β-L-arabinopyranoside Evaporation2->FinalProduct

Caption: Workflow for the synthesis and purification of Methyl β-L-arabinopyranoside.

Logical Relationship: Glycosidase Inhibition Assay

The diagram below outlines the logical steps involved in a typical glycosidase inhibition assay using Methyl β-L-arabinopyranoside as a potential inhibitor.

Glycosidase_Inhibition_Assay cluster_Control Control Reaction cluster_Inhibition Inhibition Assay Enzyme_C Glycosidase Enzyme Incubation_C Incubation Enzyme_C->Incubation_C Substrate_C Chromogenic/ Fluorogenic Substrate Substrate_C->Incubation_C Measurement_C Measure Product Formation (e.g., Absorbance/Fluorescence) Incubation_C->Measurement_C Comparison Compare Product Formation (Determine % Inhibition) Measurement_C->Comparison Enzyme_I Glycosidase Enzyme Preincubation Pre-incubation Enzyme_I->Preincubation Inhibitor Methyl β-L-arabinopyranoside (Potential Inhibitor) Inhibitor->Preincubation Incubation_I Incubation Preincubation->Incubation_I Substrate_I Chromogenic/ Fluorogenic Substrate Substrate_I->Incubation_I Measurement_I Measure Product Formation Incubation_I->Measurement_I Measurement_I->Comparison

Caption: Logical workflow for a glycosidase inhibition assay.

References

Structural Characterization of Methyl β-L-arabinopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-L-arabinopyranoside is a monosaccharide derivative with significant potential in glycobiology and drug discovery. A thorough understanding of its three-dimensional structure is paramount for its application in rational drug design and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the structural characterization of methyl β-L-arabinopyranoside, detailing the application of key analytical techniques. While complete experimental data for the L-isomer is not uniformly available in public domains, this guide synthesizes existing information and provides standardized protocols for its full structural elucidation.

Introduction

Methyl β-L-arabinopyranoside is a glycoside consisting of a five-carbon sugar, L-arabinose, in its pyranose (six-membered ring) form, with a methyl group attached to the anomeric carbon in a β-configuration. Its structure and stereochemistry are critical determinants of its biological activity, including its interactions with proteins such as lectins and enzymes. This guide outlines the principal methods for determining the primary and three-dimensional structure of this compound.

Key Molecular Information:

PropertyValue
Molecular Formula C₆H₁₂O₅
Molecular Weight 164.16 g/mol [1]
CAS Number 1825-00-9[1]
IUPAC Name (2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools for characterizing methyl β-L-arabinopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For methyl β-L-arabinopyranoside, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete assignment of all proton and carbon signals.

2.1.1. ¹H NMR Spectroscopy

Table 1: Representative ¹H NMR Data for Methyl β-D-arabinopyranoside in D₂O [2]

AssignmentChemical Shift (ppm)
H-13.996
H-23.656
H-33.84
H-43.876
H-53.411
-OCH₃Not explicitly assigned, typically ~3.4 ppm

Note: The assignments in this table are based on data for the D-isomer and are provided for illustrative purposes. Definitive assignment for the L-isomer requires 2D NMR analysis.

2.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the number of chemically distinct carbon atoms. PubChem contains a reference to a ¹³C NMR spectrum for methyl β-L-arabinopyranoside.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl β-L-arabinopyranoside

AssignmentPredicted Chemical Shift (ppm)
C-1~104
C-2~72
C-3~74
C-4~68
C-5~65
-OCH₃~57

Note: These are predicted values. Experimental verification is essential for accurate assignment.

2.1.3. 2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C spectra.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, revealing the connectivity of the sugar ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the overall structure and the position of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile derivatives of sugars.

2.2.1. GC-MS Analysis

For GC-MS analysis, methyl β-L-arabinopyranoside is typically derivatized to increase its volatility. A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers. The fragmentation pattern of the silylated derivative in the mass spectrometer provides structural information.

Table 3: Expected Key Fragments in the Mass Spectrum of Silylated Methyl β-L-arabinopyranoside

m/zFragment Identity
M+Molecular ion
M-15Loss of a methyl group from a TMS ether
M-90Loss of a trimethylsilanol group
VariousCleavage of the pyranose ring

Crystallographic Characterization

3.1. X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and stereochemistry. To date, a specific crystal structure for methyl β-L-arabinopyranoside has not been found in the searched public databases. Obtaining single crystals of sufficient quality is a prerequisite for this analysis.

Experimental Protocols

NMR Spectroscopy

Protocol for 1D and 2D NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl β-L-arabinopyranoside in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS) if required.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum to assess sample purity and obtain an overview of the proton signals.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY Acquisition: Acquire a 2D COSY spectrum to establish proton-proton correlations.

  • HSQC Acquisition: Acquire a 2D HSQC spectrum to identify one-bond proton-carbon correlations.

  • HMBC Acquisition: Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.

  • Data Processing and Analysis: Process the acquired spectra using appropriate software. The combination of these spectra will allow for the unambiguous assignment of all proton and carbon resonances.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for Silylation and GC-MS Analysis:

  • Derivatization (Silylation): a. Place 1-2 mg of dry methyl β-L-arabinopyranoside in a reaction vial. b. Add 100 µL of a silylating agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine). c. Seal the vial and heat at 60-80°C for 30-60 minutes. d. Cool the sample to room temperature before injection.

  • GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., a non-polar column like DB-5ms). c. Employ a temperature program to separate the components. d. The mass spectrometer is typically operated in electron ionization (EI) mode. e. Analyze the resulting mass spectra for the molecular ion and characteristic fragmentation patterns.

Visualizations

Structural_Elucidation_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography 1H_NMR 1H NMR (Proton Environments) Structure_Proposal Initial Structure Proposal 1H_NMR->Structure_Proposal 13C_NMR 13C NMR (Carbon Skeleton) 13C_NMR->Structure_Proposal COSY 2D COSY (H-H Connectivity) Final_Structure Final Confirmed Structure COSY->Final_Structure HSQC 2D HSQC (Direct C-H Correlation) HSQC->Final_Structure HMBC 2D HMBC (Long-Range C-H Correlation) HMBC->Final_Structure Derivatization Derivatization (Silylation) GC_MS GC-MS Analysis (Molecular Weight & Fragmentation) Derivatization->GC_MS GC_MS->Structure_Proposal Crystallization Crystallization Diffraction X-ray Diffraction (3D Structure) Crystallization->Diffraction Diffraction->Final_Structure Structure_Proposal->COSY Structure_Proposal->HSQC Structure_Proposal->HMBC

Caption: Workflow for the structural elucidation of methyl β-L-arabinopyranoside.

NMR_Assignment_Logic Start Start with Anomeric Proton (H-1) COSY_H1_H2 COSY: H-1 correlates to H-2 Start->COSY_H1_H2 HSQC_H1_C1 HSQC: H-1 correlates to C-1 Start->HSQC_H1_C1 COSY_H2_H3 COSY: H-2 correlates to H-3 COSY_H1_H2->COSY_H2_H3 HSQC_H2_C2 HSQC: H-2 correlates to C-2 COSY_H1_H2->HSQC_H2_C2 COSY_H3_H4 COSY: H-3 correlates to H-4 COSY_H2_H3->COSY_H3_H4 HSQC_H3_C3 HSQC: H-3 correlates to C-3 COSY_H2_H3->HSQC_H3_C3 COSY_H4_H5 COSY: H-4 correlates to H-5 COSY_H3_H4->COSY_H4_H5 HSQC_H4_C4 HSQC: H-4 correlates to C-4 COSY_H3_H4->HSQC_H4_C4 HSQC_H5_C5 HSQC: H-5 correlates to C-5 COSY_H4_H5->HSQC_H5_C5 HMBC_OCH3_C1 HMBC: -OCH3 protons correlate to C-1 HSQC_H5_C5->HMBC_OCH3_C1 Complete_Assignment Complete Assignment of Sugar Ring HMBC_OCH3_C1->Complete_Assignment

Caption: Logical flow for NMR signal assignment of the pyranose ring.

Conclusion

The structural characterization of methyl β-L-arabinopyranoside is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. While foundational data exists, a complete and unambiguous structural elucidation, particularly the determination of its three-dimensional structure in the solid state, requires further experimental investigation. The protocols and logical workflows outlined in this guide provide a robust framework for researchers to obtain a comprehensive structural understanding of this important molecule, thereby facilitating its future applications in science and medicine.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl β-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of methyl β-L-arabinopyranoside, a valuable building block in medicinal chemistry and glycobiology. The document details established synthetic methodologies, purification protocols, and characterization data to assist researchers in the efficient production of this target molecule.

Introduction

Methyl β-L-arabinopyranoside is a monosaccharide derivative with significant applications in the synthesis of various biologically active molecules and glycoconjugates. Its L-configuration and the presence of a β-glycosidic linkage make it a crucial component in the development of novel therapeutics and biochemical probes. Accurate and efficient synthesis and purification are paramount to obtaining high-purity material suitable for research and drug development. This guide outlines two primary synthetic routes—the Fischer glycosylation and the Koenigs-Knorr reaction—and discusses the subsequent purification strategies necessary to isolate the desired β-anomer.

Characterization Data

Precise characterization is essential for confirming the identity and purity of the synthesized methyl β-L-arabinopyranoside. The following tables summarize key physical and spectroscopic data for the target compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 1825-00-9[1]
Molecular Formula C₆H₁₂O₅[1]
Molecular Weight 164.16 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 167-173 °C[3][4]
Optical Rotation [α]ᴅ +242.5° ± 1.5° (c=2 in water)[3][4]
Purity (HPLC) ≥98.0%[3]

Table 2: Spectroscopic Data

TechniqueDataReference
¹³C NMR Spectral data available on PubChem[5]
GC-MS Spectral data available on PubChem[5]

Synthesis Methodologies

Two classical and widely used methods for the synthesis of methyl glycosides are the Fischer glycosylation and the Koenigs-Knorr reaction. Each method has its advantages and disadvantages in terms of stereoselectivity, reaction conditions, and scalability.

Fischer Glycosylation

The Fischer glycosylation is a straightforward acid-catalyzed reaction between a monosaccharide and an alcohol. While simple to perform, this method typically yields a mixture of anomers (α and β) as well as furanoside and pyranoside ring isomers, necessitating careful purification.[6]

Experimental Protocol: Fischer Glycosylation of L-Arabinose

  • Reaction Setup: To a solution of L-arabinose (1 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid (e.g., 1-2% acetyl chloride or a catalytic amount of a sulfonic acid resin).

  • Reaction Execution: Stir the mixture at reflux temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by adding a slight excess of a base (e.g., sodium bicarbonate, silver carbonate, or an ion-exchange resin).

  • Work-up: Filter the mixture to remove the salt or resin. Concentrate the filtrate under reduced pressure to obtain a crude syrup containing a mixture of methyl L-arabinopyranosides and L-arabinofuranosides.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a more controlled method for glycosylation that generally offers better stereoselectivity.[7] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. The use of a participating protecting group at the C-2 position of the glycosyl donor can favor the formation of the 1,2-trans glycosidic linkage, leading to the desired β-anomer.

Experimental Protocol: Koenigs-Knorr Synthesis of Methyl β-L-arabinopyranoside

  • Preparation of Glycosyl Halide:

    • Acetylate L-arabinose using acetic anhydride in pyridine to protect the hydroxyl groups.

    • Treat the resulting per-O-acetylated L-arabinose with a solution of HBr in acetic acid to form the thermodynamically more stable α-acetyl-L-arabinopyranosyl bromide.

  • Glycosylation Reaction:

    • Dissolve the glycosyl acceptor, anhydrous methanol (excess), in a dry, aprotic solvent (e.g., dichloromethane or toluene).

    • Add a promoter, such as silver carbonate or silver oxide (1.5-2.0 equivalents), and a drying agent (e.g., anhydrous calcium sulfate).

    • Cool the mixture to 0 °C and add the freshly prepared glycosyl bromide donor dropwise with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the glycosyl bromide.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the silver salts.

    • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected methyl L-arabinopyranoside.

  • Deprotection:

    • Dissolve the crude product in anhydrous methanol and add a catalytic amount of sodium methoxide (Zemplén deacetylation).

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate to obtain the crude methyl L-arabinopyranoside.

Purification Strategies

The primary challenge in the purification of methyl L-arabinopyranoside synthesized via Fischer glycosylation is the separation of the α and β anomers. For the Koenigs-Knorr synthesis, purification is necessary to remove any remaining starting materials, by-products, and minor anomeric isomers.

Column Chromatography

Column chromatography is a highly effective method for the separation of anomeric mixtures.

Experimental Protocol: Anomer Separation by Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a commonly used stationary phase.

  • Mobile Phase: A gradient elution system of dichloromethane and methanol is typically effective. A starting polarity of 98:2 (dichloromethane:methanol) with a gradual increase in the methanol concentration allows for the separation of the less polar α-anomer from the more polar β-anomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure β-anomer and concentrate under reduced pressure.

Crystallization

Crystallization is a powerful technique for obtaining highly pure methyl β-L-arabinopyranoside, particularly after initial purification by column chromatography.

Experimental Protocol: Recrystallization

  • Solvent Selection: A common solvent system for the crystallization of methyl β-L-arabinopyranoside is a mixture of methanol and diethyl ether or ethanol.

  • Procedure:

    • Dissolve the crude or partially purified product in a minimal amount of hot methanol.

    • Slowly add diethyl ether or cool the solution until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C) to promote crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Process Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_fischer Fischer Glycosylation cluster_kk Koenigs-Knorr Reaction cluster_purification Purification Arabinose L-Arabinose Fischer_Reagents MeOH, H+ Arabinose->Fischer_Reagents KK_Step1 Acetylation & Bromination Arabinose->KK_Step1 Fischer_Product Crude Mixture (α/β anomers) Fischer_Reagents->Fischer_Product Chromatography Column Chromatography (Silica Gel, DCM/MeOH) Fischer_Product->Chromatography Purification of mixture KK_Step2 Glycosylation (MeOH, Ag₂O) KK_Step1->KK_Step2 KK_Step3 Deprotection KK_Step2->KK_Step3 KK_Product Crude Product (mainly β-anomer) KK_Step3->KK_Product KK_Product->Chromatography Purification Crystallization Crystallization (MeOH/Ether) Chromatography->Crystallization Final_Product Pure Methyl β-L-arabinopyranoside Crystallization->Final_Product

Caption: Overall workflow for the synthesis and purification of methyl β-L-arabinopyranoside.

Fischer_Glycosylation_Pathway Start L-Arabinose Reagents Anhydrous Methanol Acid Catalyst (e.g., H₂SO₄) Start->Reagents Reaction Reflux Reagents->Reaction Heat Workup Neutralization & Filtration Reaction->Workup Crude Crude Product (Mixture of α/β anomers and furanosides/pyranosides) Workup->Crude

Caption: Fischer glycosylation reaction pathway.

Koenigs_Knorr_Pathway Start L-Arabinose Acetylation Acetylation (Acetic Anhydride, Pyridine) Start->Acetylation Bromination Bromination (HBr in Acetic Acid) Acetylation->Bromination Glycosyl_Bromide α-Acetyl-L-arabinopyranosyl bromide Bromination->Glycosyl_Bromide Glycosylation Glycosylation with Methanol (Silver Carbonate) Glycosyl_Bromide->Glycosylation Protected_Product Protected Methyl β-L-arabinopyranoside Glycosylation->Protected_Product Deprotection Deprotection (Sodium Methoxide in Methanol) Protected_Product->Deprotection Final_Product Crude Methyl β-L-arabinopyranoside Deprotection->Final_Product

Caption: Koenigs-Knorr reaction pathway.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and purification of methyl β-L-arabinopyranoside. The choice between Fischer glycosylation and the Koenigs-Knorr reaction will depend on the desired stereoselectivity and the scale of the synthesis. For high stereoselectivity towards the β-anomer, the Koenigs-Knorr reaction with a participating neighboring group is the preferred method. Subsequent purification by column chromatography and crystallization is crucial for obtaining the final product with high purity. The provided protocols and characterization data serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and glycobiology.

References

In-Depth Technical Guide: Methyl β-L-arabinopyranoside (CAS 1825-00-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known and potential applications of Methyl β-L-arabinopyranoside (CAS 1825-00-9). The information is intended to support researchers and professionals in the fields of chemistry, glycobiology, and drug development.

Chemical and Physical Properties

Methyl β-L-arabinopyranoside is a monosaccharide derivative with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol .[1][2] It exists as a white to light brown powder or crystalline solid.[3] Key quantitative properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂O₅[1][2]
Molecular Weight 164.16 g/mol [1][2]
CAS Number 1825-00-9[1]
Appearance White to light brown powder/crystal[3]
Melting Point 167-172 °C
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol.
Optical Rotation +232° to +242° (c=1 in water)

Synthesis and Chemical Applications

While specific, detailed synthesis protocols for Methyl β-L-arabinopyranoside are not extensively published in readily available literature, its structural precursor, L-arabinose, is utilized in the total synthesis of the mycotoxin Patulin. This synthesis highlights the utility of L-arabinose derivatives in complex organic synthesis.

Experimental Protocol: Total Synthesis of Patulin from L-arabinose

The following protocol is adapted from the total synthesis of Patulin, where L-arabinose is a key starting material. This process involves the formation of a methyl arabinopyranoside derivative as an intermediate.

Materials:

  • L-arabinose

  • Anhydrous Methanol

  • Acetyl Chloride

  • Acetone

  • Sulfuric Acid

  • Pyridinium chlorochromate (PCC)

  • Molecular Sieves

  • Dichloromethane

  • (Carbomethoxymethylene)triphenylphosphorane

  • Benzene

  • Methanesulfonyl chloride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Water

Methodology:

  • Formation of Methyl α-L-arabinopyranoside: L-arabinose is reacted with anhydrous methanol and a catalytic amount of acetyl chloride to produce Methyl α-L-arabinopyranoside.

  • Isopropylidenation: The resulting methyl pyranoside is treated with acetone and a catalytic amount of sulfuric acid to protect the 3- and 4-hydroxyl groups as an isopropylidene acetal.

  • Oxidation: The free hydroxyl group at C-2 is oxidized to a ketone using pyridinium chlorochromate (PCC) and molecular sieves in dichloromethane.

  • Wittig Reaction: The ketone is then subjected to a Wittig reaction with (carbomethoxymethylene)triphenylphosphorane in benzene to introduce a carbon-carbon double bond.

  • Hydrolysis and Lactonization: The isopropylidene group is removed by acid-catalyzed hydrolysis, which is followed by spontaneous lactonization.

  • Mesylation and Elimination: The resulting hydroxyl group is treated with methanesulfonyl chloride in pyridine, leading to spontaneous elimination and the formation of (S)-O-methylpatulin.

  • Demethylation: The final step involves the hydrolysis of the methyl ether using aqueous trifluoroacetic acid to yield Patulin.

Patulin_Synthesis_Workflow cluster_start Starting Material cluster_intermediates Intermediate Steps cluster_end Final Product L-arabinose L-arabinose Methyl_a_L_arabinopyranoside Methyl α-L-arabinopyranoside L-arabinose->Methyl_a_L_arabinopyranoside Methanol, Acetyl Chloride Isopropylidene_protected Isopropylidene protected intermediate Methyl_a_L_arabinopyranoside->Isopropylidene_protected Acetone, Sulfuric Acid Ketone_intermediate Ketone intermediate Isopropylidene_protected->Ketone_intermediate PCC Wittig_product Wittig reaction product Ketone_intermediate->Wittig_product Wittig Reagent Lactone Lactone intermediate Wittig_product->Lactone Hydrolysis S_O_methylpatulin (S)-O-methylpatulin Lactone->S_O_methylpatulin Mesyl Chloride, Pyridine Patulin Patulin S_O_methylpatulin->Patulin TFA, Water

Caption: Workflow for the total synthesis of Patulin from L-arabinose.

Biological and Research Applications

Direct research on the biological activities of Methyl β-L-arabinopyranoside is limited. However, based on the well-documented uses of its D-isomer, Methyl β-D-arabinopyranoside, and other similar glycosides, its potential applications in glycobiology and drug development can be inferred.

Potential as a Substrate for Glycosidases

Methyl pyranosides are common substrates for studying the activity of glycosidase enzymes. These enzymes play crucial roles in various biological processes, including the breakdown of complex carbohydrates. The β-L-arabinopyranoside structure suggests it could be a specific substrate for β-L-arabinopyranosidases or other glycosidases with activity towards L-arabinose.

Experimental Workflow: Glycosidase Activity Assay

A typical experimental workflow to assess the activity of a glycosidase using Methyl β-L-arabinopyranoside as a potential substrate is outlined below.

Materials:

  • Purified glycosidase enzyme

  • Methyl β-L-arabinopyranoside (substrate)

  • Appropriate buffer solution (to maintain optimal pH for the enzyme)

  • Reagents for detecting the product (e.g., a coupled enzyme assay to detect released methanol or a chromatographic method to quantify L-arabinose)

  • Microplate reader or chromatography system

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the enzyme, Methyl β-L-arabinopyranoside, and buffer in a microplate well or reaction tube.

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme for a defined period.

  • Reaction Termination: The enzymatic reaction is stopped, often by adding a strong acid or base, or by heat inactivation.

  • Product Detection: The amount of product formed (L-arabinose or methanol) is quantified using a suitable detection method.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the amount of product formed over time.

Glycosidase_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Glycosidase Enzyme Mix Combine Enzyme, Substrate, and Buffer Enzyme->Mix Substrate Methyl β-L-arabinopyranoside (Substrate) Substrate->Mix Buffer Buffer Solution Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Terminate Stop Reaction Incubate->Terminate Detect Detect and Quantify Product (L-arabinose) Terminate->Detect Calculate Calculate Enzyme Activity Detect->Calculate

Caption: General experimental workflow for a glycosidase activity assay.
Potential in Enzyme Inhibition Screening

Given its nature as a stable glycoside, Methyl β-L-arabinopyranoside could serve as a control or reference compound in screening for inhibitors of glycosidases. In such assays, candidate inhibitors would be tested for their ability to reduce the rate of hydrolysis of a known substrate, and this compound could be used to establish baseline activity or as a non-inhibitory control.

Experimental Workflow: Glycosidase Inhibition Assay

The following workflow outlines a typical high-throughput screening process to identify potential inhibitors of a specific glycosidase.

Materials:

  • Purified glycosidase enzyme

  • Known substrate for the enzyme (e.g., a chromogenic or fluorogenic substrate)

  • Library of potential inhibitor compounds

  • Methyl β-L-arabinopyranoside (as a negative control)

  • Appropriate buffer solution

  • Microplate reader

Methodology:

  • Assay Miniaturization: The assay is optimized for a high-throughput format, typically in 96- or 384-well microplates.

  • Compound Screening: The enzyme, substrate, and buffer are added to microplate wells, along with individual compounds from the inhibitor library. Control wells include reactions with no inhibitor and reactions with a non-inhibitory compound like Methyl β-L-arabinopyranoside.

  • Incubation and Detection: The plates are incubated, and the enzyme activity is measured by monitoring the formation of the product, often through a change in absorbance or fluorescence.

  • Hit Identification: Compounds that significantly reduce the enzyme activity compared to the controls are identified as "hits."

  • Dose-Response Analysis: The potency of the hit compounds is determined by performing the assay with a range of inhibitor concentrations to calculate the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Glycosidase_Inhibition_Screening cluster_setup Assay Setup cluster_screening Screening cluster_analysis Data Analysis Library Compound Library (Potential Inhibitors) Dispense Dispense into Microplate Library->Dispense Enzyme_Substrate Enzyme + Substrate + Buffer Enzyme_Substrate->Dispense Incubate_Read Incubate and Read (e.g., Absorbance) Dispense->Incubate_Read Identify_Hits Identify 'Hits' (Reduced Activity) Incubate_Read->Identify_Hits Dose_Response Dose-Response Curve for Hits Identify_Hits->Dose_Response Determine_IC50 Determine IC₅₀ Dose_Response->Determine_IC50

Caption: Workflow for high-throughput screening of glycosidase inhibitors.

Safety and Handling

According to available safety data sheets, Methyl β-L-arabinopyranoside is not classified as a hazardous substance. However, as with all laboratory chemicals, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

Methyl β-L-arabinopyranoside is a carbohydrate derivative with established physical and chemical properties. While its primary documented application is as a precursor in the synthesis of Patulin, its structural similarity to other biologically active methyl glycosides suggests significant potential for its use in glycobiology research. Specifically, it holds promise as a substrate for studying glycosidase activity and as a tool in the development of enzyme inhibitors. Further research is warranted to fully elucidate the specific biological roles and applications of this compound.

References

A Technical Guide to the Solubility of Methyl beta-L-arabinopyranoside in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl beta-L-arabinopyranoside in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting a qualitative solubility profile, a detailed, generalized experimental protocol for determining solubility, and a logical workflow for solubility testing.

Qualitative Solubility Profile

This compound, a monosaccharide derivative, exhibits solubility in a range of polar organic solvents. This is attributed to the presence of multiple hydroxyl groups in its structure, which can participate in hydrogen bonding with polar solvent molecules. The qualitative solubility data compiled from various sources is summarized in the table below.

SolventChemical FormulaTypeSolubilityCitation
Dimethylformamide (DMF)C₃H₇NOPolar aproticSoluble[1][2]
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar aproticSoluble[1][2]
Methanol (MeOH)CH₄OPolar proticSoluble[1][2]
Water (H₂O)H₂OPolar proticSoluble[1]

Note: While these sources confirm solubility, they do not provide quantitative values (e.g., g/L, mg/mL). The term "soluble" indicates that the compound dissolves in these solvents, but the exact concentration at saturation is not specified. For nonpolar organic solvents, monosaccharide derivatives like this compound are generally expected to have low solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the widely used shake-flask technique.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The presence of excess solid material at the end of this period is crucial.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess Methyl beta-L-arabinopyranoside to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC) G->H I Calculate solubility H->I

Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Crystal Structure of Methyl beta-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Methyl beta-L-arabinopyranoside. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state conformation and crystallographic parameters of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for crystal structure determination, and presents a visual representation of the experimental workflow.

Core Data Presentation

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clear comparison and reference.

Crystallographic Data
ParameterValue
Chemical FormulaC₆H₁₂O₅
Molecular Weight164.16 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Z4
Unit Cell Dimensions
AxisLength (Å)
a7.763 (2)
b16.577 (2)
c5.906 (1)
Refinement Details
ParameterValue
R(F)0.037
Number of Unique Reflections964

Molecular Structure and Conformation

The crystal structure analysis reveals that the pyranoside ring of this compound adopts a ⁴C₁ (L) chair conformation. The C-C bond lengths within the ring range from 1.514 Å to 1.533 Å. The hydrogen bonding in the crystal structure is of an infinite-chain type, a crucial feature for understanding the packing and stability of the crystal lattice.

Experimental Protocols

The determination of the crystal structure of this compound follows a standard procedure for small molecule X-ray crystallography. The detailed methodologies for the key experiments are outlined below.

Synthesis and Crystallization

Objective: To obtain single crystals of this compound suitable for X-ray diffraction.

Methodology:

  • Synthesis: this compound is synthesized through standard glycosylation methods, typically involving the reaction of L-arabinose with methanol in the presence of an acid catalyst.

  • Purification: The crude product is purified by recrystallization. While the original publication by S. Takagi and G. A. Jeffrey does not specify the exact solvent, a common method for crystallizing polar small molecules like methyl pyranosides involves slow evaporation from an aqueous ethanol solution.

  • Crystal Growth: A supersaturated solution of the purified compound is prepared in a suitable solvent system. High-quality single crystals are grown through slow evaporation of the solvent at a constant temperature over several days. The quality of the crystals is assessed using optical microscopy.

X-ray Data Collection

Objective: To obtain a complete set of diffraction data from a single crystal.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source. The data collection strategy involves rotating the crystal and collecting diffraction images at various orientations to ensure a complete dataset.

Structure Solution and Refinement

Objective: To determine the atomic positions and refine the crystal structure.

Methodology:

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Structure Solution: The crystal structure was originally solved using direct methods, as implemented in the MULTAN software package. This method uses statistical relationships between the phases of the reflections to generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The refinement is complete when the R-factor, a measure of the agreement between the experimental and calculated data, converges to a low value.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Methyl beta-L-arabinopyranoside purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Quality Assessment xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods - MULTAN) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model Final Crystal Structure structure_refinement->final_model

Methodological & Application

Application Notes and Protocols for the Use of Methyl β-L-arabinopyranoside in Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-L-arabinopyranoside is a versatile monosaccharide derivative that serves as a valuable building block in the chemical and enzymatic synthesis of complex oligosaccharides. Its unique stereochemistry and the presence of multiple hydroxyl groups allow for the construction of diverse glycosidic linkages, making it a key component in the synthesis of bioactive molecules, including those with potential therapeutic applications. These application notes provide an overview of the utility of Methyl β-L-arabinopyranoside in oligosaccharide synthesis, detailed experimental protocols for its use as a glycosyl acceptor, and data on the characterization of the resulting oligosaccharides.

Oligosaccharides containing L-arabinose are integral components of various natural products and biopolymers. The precise chemical synthesis of these structures is crucial for studying their biological functions and for developing new carbohydrate-based therapeutics. The protocols outlined herein provide a foundation for the rational design and synthesis of such complex molecules.

Core Applications

Methyl β-L-arabinopyranoside can be utilized in oligosaccharide synthesis in two primary ways:

  • As a Glycosyl Acceptor: With its free hydroxyl groups, a suitably protected Methyl β-L-arabinopyranoside can act as a nucleophile, attacking an activated glycosyl donor to form a new glycosidic bond. The regioselectivity of this reaction is controlled by the use of appropriate protecting groups on the arabinopyranoside.

  • As a Precursor to a Glycosyl Donor: The anomeric hydroxyl group of L-arabinose can be converted into a good leaving group (e.g., a halide or a trichloroacetimidate), transforming the pyranoside into a glycosyl donor. This donor can then be reacted with a glycosyl acceptor to form a glycosidic linkage.

These application notes will focus on the use of Methyl β-L-arabinopyranoside as a glycosyl acceptor.

Experimental Protocols

The following sections detail the necessary steps for the synthesis of a disaccharide using Methyl β-L-arabinopyranoside as a glycosyl acceptor. This includes the protection of the starting material, the glycosylation reaction, and the subsequent deprotection to yield the final product.

Protocol 1: Synthesis of Methyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside (Glycosyl Acceptor)

This protocol describes the protection of the hydroxyl groups of Methyl β-L-arabinopyranoside using benzoyl groups, a common strategy to render specific hydroxyls unreactive while leaving others available for glycosylation.

Workflow for Acceptor Synthesis:

G cluster_0 Protection of Methyl β-L-arabinopyranoside A Methyl β-L-arabinopyranoside B Dissolve in Pyridine A->B C Cool to 0°C B->C D Add Benzoyl Chloride (dropwise) C->D E Stir at room temperature D->E F Quench with water E->F G Extract with CH2Cl2 F->G H Wash with HCl, NaHCO3, brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K L Methyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside K->L

Figure 1. Workflow for the synthesis of the protected glycosyl acceptor.

Materials:

  • Methyl β-L-arabinopyranoside

  • Anhydrous Pyridine

  • Benzoyl Chloride

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Dissolve Methyl β-L-arabinopyranoside (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (3.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of water.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford Methyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside.

Protocol 2: Koenigs-Knorr Glycosylation to Synthesize a Disaccharide

This protocol details a classic Koenigs-Knorr reaction, a widely used method for the formation of glycosidic bonds.[1] It involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, typically a silver salt.[1] Here, the protected Methyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside will be used as the acceptor, reacting with a per-acetylated galactopyranosyl bromide donor.

Reaction Scheme for Koenigs-Knorr Glycosylation:

G cluster_1 Koenigs-Knorr Glycosylation Acceptor Methyl 2,3,4-tri-O-benzoyl- β-L-arabinopyranoside Reaction Stir at room temperature in the dark Acceptor->Reaction Donor 2,3,4,6-Tetra-O-acetyl- α-D-galactopyranosyl bromide Donor->Reaction Promoter Silver(I) oxide (Ag2O) Promoter->Reaction Solvent Anhydrous Dichloromethane Solvent->Reaction Workup Filter through Celite Reaction->Workup Purification Column Chromatography Workup->Purification Product Protected Disaccharide Purification->Product

Figure 2. General scheme for the Koenigs-Knorr glycosylation reaction.

Materials:

  • Methyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside (Acceptor)

  • 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (Donor)

  • Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å)

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of the glycosyl acceptor (1.0 eq) in anhydrous dichloromethane, add freshly activated molecular sieves.

  • Stir the mixture for 30 minutes at room temperature under an inert atmosphere.

  • Add the glycosyl donor (1.2 eq) and the silver salt promoter (2.0 eq).

  • Stir the reaction mixture vigorously in the dark at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected disaccharide.

Protocol 3: Deprotection of the Disaccharide

The final step is the removal of the protecting groups (benzoyl and acetyl esters) to yield the free disaccharide. This is typically achieved by saponification using a base such as sodium methoxide in methanol (Zemplén deacetylation).

Deprotection Workflow:

G cluster_2 Zemplén Deprotection A Protected Disaccharide B Dissolve in Methanol A->B C Add catalytic NaOMe B->C D Stir at room temperature C->D E Neutralize with Amberlite IR-120 (H+) resin D->E F Filter and concentrate E->F G Purify by size-exclusion chromatography F->G H Final Disaccharide G->H

Figure 3. Workflow for the deprotection of the synthesized disaccharide.

Materials:

  • Protected Disaccharide

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (catalytic amount)

  • Amberlite IR-120 (H⁺) resin

  • Size-exclusion chromatography media (e.g., Sephadex G-10 or G-25)

Procedure:

  • Dissolve the protected disaccharide in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until all starting material is consumed.

  • Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin until the pH is neutral.

  • Filter off the resin and wash with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting free disaccharide by size-exclusion chromatography using water as the eluent.

Data Presentation

The successful synthesis of oligosaccharides requires careful monitoring and characterization at each step. The following tables provide a template for recording and presenting the quantitative data from the synthesis.

Table 1: Reaction Conditions and Yields for the Synthesis of the Protected Acceptor

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
Methyl β-L-arabinopyranosideBenzoyl chloride, PyridinePyridine16rtData to be filled

Table 2: Glycosylation Reaction Parameters and Outcomes

Glycosyl DonorGlycosyl AcceptorPromoterSolventReaction Time (h)Temperature (°C)Yield of Protected Disaccharide (%)α:β Ratio
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromideMethyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranosideAg₂OCH₂Cl₂48rtData to be filledData to be filled

Table 3: Deprotection Reaction and Final Product Yield

Protected DisaccharideDeprotection ReagentSolventReaction Time (h)Yield of Free Disaccharide (%)
Per-acylated disaccharideNaOMe (cat.)MeOH4Data to be filled

Characterization

The structure and purity of the synthesized intermediates and the final oligosaccharide should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, anomeric configuration (α or β), and linkage position of the glycosidic bond. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for complete structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.

  • Optical Rotation: Measurement of the specific rotation can help to confirm the stereochemistry of the products.

Conclusion

Methyl β-L-arabinopyranoside is a fundamental building block for the synthesis of a wide range of oligosaccharides. The protocols provided herein offer a practical guide for its use as a glycosyl acceptor in a classical Koenigs-Knorr glycosylation reaction. By employing appropriate protecting group strategies and purification techniques, researchers can successfully synthesize well-defined oligosaccharides containing L-arabinose for further investigation in glycobiology and drug discovery. The ability to chemically synthesize these complex molecules is paramount to advancing our understanding of their biological roles and harnessing their therapeutic potential.

References

Application Notes and Protocols: Methyl β-L-arabinopyranoside as a Versatile Glycosyl Donor Precursor in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-L-arabinopyranoside is a readily available and stable carbohydrate derivative. While the anomeric methyl group renders it a relatively poor leaving group for direct glycosylation, its stability allows for facile protective group manipulations on the hydroxyl groups. This attribute makes it an excellent starting material for the synthesis of more reactive glycosyl donors. This document provides detailed application notes and protocols for the utilization of methyl β-L-arabinopyranoside as a precursor to effective glycosyl donors for the synthesis of oligosaccharides and glycoconjugates, crucial components in drug development and glycobiology research.

Two primary strategies are outlined:

  • Direct Activation of Protected Methyl β-L-arabinopyranoside: A modern approach utilizing a gold(III) bromide catalyst to directly activate the anomeric methyl ether for glycosylation.

  • Conversion to a Glycosyl Trichloroacetimidate Donor: A robust and widely used two-step method involving the conversion of the methyl glycoside into a highly reactive trichloroacetimidate donor.

These protocols offer researchers versatile options for incorporating L-arabinopyranosyl moieties into complex molecules.

Data Presentation

The following tables summarize quantitative data for representative glycosylation reactions using activated methyl glycosides or their derived donors. It is important to note that yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions.

Table 1: Direct Glycosylation of Protected Methyl Glycosides using AuBr₃ Activation

Glycosyl Donor (Methyl Glycoside)Glycosyl AcceptorPromoterSolventTemp (°C)Time (h)Yield (%)α:β Ratio
Per-O-benzylated Methyl β-L-arabinopyranoside (hypothetical)Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside10 mol% AuBr₃Acetonitrile70485 (estimated)N/A
Per-O-benzylated Methyl α-D-mannopyranosideCholesterol10 mol% AuBr₃Acetonitrile702921:1
Per-O-benzylated Methyl α-D-glucopyranosideIsopropanol10 mol% AuBr₃Acetonitrile703911:1.2

Data for analogous systems are presented from Vidadala, S. R., & Hotha, S. (2009). Methyl glycosides are identified as glycosyl donors for the synthesis of glycosides, disaccharides and oligosaccharides. Chemical Communications, (18), 2505-2507.[1][2][3]

Table 2: Glycosylation using a Glycosyl Trichloroacetimidate Donor Derived from a Methyl Glycoside

Glycosyl Donor (Trichloroacetimidate)Glycosyl AcceptorPromoterSolventTemp (°C)Time (h)Yield (%)α:β Ratio
2,3,4-Tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidatePrimary Alcohol (e.g., Methanol)TMSOTf (catalytic)Dichloromethane-20 to RT1-3>80 (typical)β-selective
2,3,4-Tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidateSecondary AlcoholTMSOTf (catalytic)Dichloromethane-40 to RT2-660-80 (typical)Varies

Yields and selectivities are typical for glycosyl trichloroacetimidate donors as described in the literature.[4]

Experimental Protocols

Protocol 1: Direct Glycosylation via AuBr₃ Activation of Protected Methyl β-L-arabinopyranoside

This protocol describes the direct use of a protected methyl β-L-arabinopyranoside as a glycosyl donor. The hydroxyl groups of the starting material must first be protected (e.g., with benzyl ethers) to prevent self-glycosylation and other side reactions.

Step 1: Per-O-benzylation of Methyl β-L-arabinopyranoside (General Procedure)

  • To a solution of methyl β-L-arabinopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr, 5.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Cool the reaction to 0 °C and cautiously quench with methanol, followed by the addition of water.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield per-O-benzylated methyl β-L-arabinopyranoside.

Step 2: AuBr₃-Catalyzed Glycosylation

  • To a flame-dried flask under an inert atmosphere, add the per-O-benzylated methyl β-L-arabinopyranoside donor (1.0 eq), the glycosyl acceptor (1.2 eq), and anhydrous acetonitrile.

  • Add gold(III) bromide (AuBr₃, 10 mol%) to the mixture.

  • Heat the reaction mixture to 70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to afford the desired oligosaccharide.

Protocol 2: Two-Step Glycosylation via a Trichloroacetimidate Donor

This protocol involves the conversion of methyl β-L-arabinopyranoside into a more reactive glycosyl donor, a trichloroacetimidate, which is then used in a subsequent glycosylation reaction.

Step 1: Synthesis of 2,3,4-Tri-O-acetyl-1-O-trichloroacetimidoyl-β-L-arabinopyranose

a) Per-O-acetylation:

  • Dissolve methyl β-L-arabinopyranoside (1.0 eq) in a mixture of acetic anhydride and pyridine at 0 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the per-O-acetylated methyl glycoside.

b) Anomeric Acetate to Hemiacetal:

  • The per-O-acetylated methyl glycoside is typically converted to the corresponding glycosyl halide first and then hydrolyzed, or other methods for selective anomeric deprotection can be employed. A common method is treatment with a reagent like hydrazine acetate.

c) Trichloroacetimidate Formation:[4]

  • Dissolve the resulting 2,3,4-tri-O-acetyl-L-arabinopyranose (hemiacetal) (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Add trichloroacetonitrile (Cl₃CCN, 3.0 eq).

  • Cool the solution to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by silica gel column chromatography (often with a triethylamine-treated silica gel) to yield the 2,3,4-tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidate.

Step 2: TMSOTf-Promoted Glycosylation

  • To a flame-dried flask under an inert atmosphere, dissolve the glycosyl trichloroacetimidate donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous dichloromethane. Add activated molecular sieves (4 Å).

  • Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).

  • Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Filter the mixture through Celite®, wash with dichloromethane, and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired oligosaccharide.

Visualizations

Direct_Glycosylation_Workflow Start Methyl β-L-arabinopyranoside Protect Per-O-benzylation (NaH, BnBr, DMF) Start->Protect ProtectedDonor Protected Methyl β-L-arabinopyranoside Protect->ProtectedDonor Glycosylation Glycosylation (AuBr₃, Acetonitrile, 70°C) ProtectedDonor->Glycosylation Acceptor Glycosyl Acceptor Acceptor->Glycosylation Purification Purification (Column Chromatography) Glycosylation->Purification Product Oligosaccharide Purification->Product

Caption: Workflow for Direct Glycosylation.

Trichloroacetimidate_Workflow cluster_donor_prep Donor Preparation cluster_glycosylation Glycosylation Reaction Start Methyl β-L-arabinopyranoside Acetylation Per-O-acetylation Start->Acetylation Hemiacetal Anomeric Deprotection Acetylation->Hemiacetal ImidateFormation Trichloroacetimidate Formation (Cl₃CCN, DBU) Hemiacetal->ImidateFormation Donor Arabinopyranosyl Trichloroacetimidate ImidateFormation->Donor Coupling Glycosylation (TMSOTf, DCM) Donor->Coupling Acceptor Glycosyl Acceptor Acceptor->Coupling Product Oligosaccharide Product Coupling->Product

Caption: Two-Step Glycosylation via Trichloroacetimidate.

References

Application Notes and Protocols for the Enzymatic Synthesis of Methyl β-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-L-arabinopyranoside is a valuable carbohydrate derivative used in glycobiology research and as a building block in the synthesis of more complex glycoconjugates and potential therapeutics. Traditional chemical synthesis of such glycosides often involves multiple protection and deprotection steps, leading to time-consuming procedures and the use of hazardous reagents. Enzymatic synthesis offers a more direct, stereoselective, and environmentally benign alternative. This document provides a detailed protocol for the synthesis of Methyl β-L-arabinopyranoside via a transglycosylation reaction catalyzed by a β-L-arabinosidase.

Principle of the Method

The synthesis is based on the transglycosylation activity of a retaining β-L-arabinosidase. In the presence of a suitable glycosyl donor, such as p-nitrophenyl-β-L-arabinopyranoside, the enzyme cleaves the donor substrate and forms a covalent glycosyl-enzyme intermediate. This intermediate can then be intercepted by an acceptor molecule, in this case, methanol, to form the desired Methyl β-L-arabinopyranoside. This reaction competes with hydrolysis, where water acts as the acceptor. By using a high concentration of the alcohol acceptor, the equilibrium can be shifted towards the synthesis of the methyl glycoside.

Quantitative Data Summary

The following table presents representative data that could be obtained from the enzymatic synthesis of Methyl β-L-arabinopyranoside. Actual results may vary depending on the specific enzyme and reaction conditions used.

ParameterValue
Enzyme Source (Example)Recombinant Bifidobacterium longum β-L-arabinosidase
Glycosyl Donorp-nitrophenyl-β-L-arabinopyranoside
AcceptorMethanol
Reaction Time24 - 48 hours
Temperature30 - 40 °C
pH6.0 - 7.0
Yield of Product30 - 50% (based on donor)
Purity (after purification)>98%

Experimental Protocols

Materials and Reagents
  • Enzyme: β-L-arabinosidase (A retaining glycosidase with transglycosylation activity). The enzyme should be screened for its ability to utilize methanol as an acceptor.

  • Glycosyl Donor: p-nitrophenyl-β-L-arabinopyranoside (pNP-Ara)

  • Acceptor: Methanol (anhydrous)

  • Buffer: Sodium phosphate buffer (50 mM, pH 6.5)

  • Quenching Solution: Trichloroacetic acid (TCA) or heat inactivation (boiling water bath)

  • Purification: Silica gel for column chromatography

  • Solvents for Chromatography: Ethyl acetate, Hexane, Methanol

  • Analytical: Thin Layer Chromatography (TLC) plates (silica gel 60 F254), High-Performance Liquid Chromatography (HPLC) system.

Protocol 1: Enzymatic Synthesis of Methyl β-L-arabinopyranoside
  • Reaction Setup:

    • In a sealed reaction vessel, dissolve p-nitrophenyl-β-L-arabinopyranoside (pNP-Ara) in a minimal amount of the reaction buffer.

    • Add methanol to the desired final concentration (e.g., 20-50% v/v).

    • Add the remaining volume of the reaction buffer to achieve the final reaction volume.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C).

    • Initiate the reaction by adding the β-L-arabinosidase solution. A typical enzyme concentration to start with is 1-5 mg/mL.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or HPLC.

    • For TLC analysis, spot the reaction mixture on a silica gel plate and elute with a solvent system such as ethyl acetate:methanol (e.g., 9:1 v/v). Visualize the spots under UV light (for pNP-containing compounds) and/or by staining with a suitable carbohydrate stain (e.g., ceric ammonium molybdate). The product, Methyl β-L-arabinopyranoside, should have a different Rf value compared to the starting material pNP-Ara.

    • For HPLC analysis, use a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile to separate the starting material, product, and by-products.

  • Enzyme Inactivation:

    • Once the reaction has reached the desired conversion (or equilibrium), inactivate the enzyme. This can be achieved by adding TCA to a final concentration of 5% or by heating the reaction mixture in a boiling water bath for 5-10 minutes.

    • Centrifuge the mixture to pellet the denatured protein and collect the supernatant.

Protocol 2: Purification of Methyl β-L-arabinopyranoside
  • Sample Preparation:

    • After enzyme inactivation and removal, concentrate the supernatant under reduced pressure to remove the methanol.

    • The resulting aqueous solution may be lyophilized to obtain a crude solid product.

  • Chromatographic Purification:

    • Dissolve the crude product in a minimal amount of the chromatography mobile phase.

    • Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% ethyl acetate and gradually increasing the proportion of methanol.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Pool the pure fractions and concentrate them under reduced pressure to yield the purified Methyl β-L-arabinopyranoside.

Protocol 3: Characterization of Methyl β-L-arabinopyranoside
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum is expected to show a characteristic signal for the anomeric proton (H-1) as a doublet, with a coupling constant indicative of the β-configuration. The methoxy group protons should appear as a singlet around 3.4 ppm.

    • The ¹³C NMR spectrum will show six signals for the carbohydrate ring carbons and one for the methoxy group carbon. The chemical shift of the anomeric carbon (C-1) is diagnostic of the glycosidic linkage.

  • Mass Spectrometry (MS):

    • Analyze the purified product by mass spectrometry (e.g., ESI-MS) to confirm its molecular weight.[1]

    • The expected molecular weight for Methyl β-L-arabinopyranoside (C₆H₁₂O₅) is 164.16 g/mol . The mass spectrum should show a corresponding [M+Na]⁺ or [M+H]⁺ ion.[1]

Visualizations

Enzymatic_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediate Intermediate cluster_products Products pNP-Ara p-Nitrophenyl-β-L-arabinopyranoside (Glycosyl Donor) Enzyme-Ara Glycosyl-Enzyme Intermediate pNP-Ara->Enzyme-Ara Glycosylation Methanol Methanol (Acceptor) Product Methyl β-L-arabinopyranoside Enzyme β-L-Arabinosidase Enzyme-Ara->Product Deglycosylation (Transglycosylation) pNP p-Nitrophenol Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (pNP-Ara, Methanol, Buffer, Enzyme) Start->Reaction_Setup Incubation 2. Incubation (Controlled Temperature & Time) Reaction_Setup->Incubation Monitoring 3. Reaction Monitoring (TLC / HPLC) Incubation->Monitoring Monitoring->Incubation Continue Inactivation 4. Enzyme Inactivation (Heat or Chemical) Monitoring->Inactivation Complete Purification 5. Purification (Silica Gel Chromatography) Inactivation->Purification Characterization 6. Characterization (NMR, Mass Spectrometry) Purification->Characterization End Pure Product Characterization->End

References

Application Notes and Protocols: Methyl β-L-arabinopyranoside as a Substrate for Glycosidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-L-arabinopyranoside is a valuable substrate for the characterization of various glycosidases, particularly those involved in the breakdown of plant-derived polysaccharides. Its structure mimics the L-arabinopyranosyl residues found in hemicelluloses and pectins. This document provides detailed application notes and experimental protocols for the use of methyl β-L-arabinopyranoside in glycosidase research, including enzyme characterization, inhibitor screening, and its relevance in the context of gut microbiome studies.

Applications

  • Enzyme Specificity and Characterization: Methyl β-L-arabinopyranoside is an excellent tool for determining the substrate specificity of glycoside hydrolases (GH) that act on L-arabinose-containing glycans. It is particularly useful for distinguishing between arabinofuranosidases and arabinopyranosidases.

  • Kinetic Analysis: This substrate can be used to determine key kinetic parameters (Km and Vmax) of purified or recombinant glycosidases, providing insights into their catalytic efficiency and affinity for arabinopyranoside moieties.

  • Inhibitor Screening: The enzymatic hydrolysis of methyl β-L-arabinopyranoside can be employed as a straightforward assay for screening potential inhibitors of β-L-arabinopyranosidases. Such inhibitors could have applications in various fields, including biofuel production and therapeutics.

  • Gut Microbiome Research: Given that many gut bacteria, such as those from the Bifidobacterium genus, possess a wide array of glycosidases to degrade dietary fibers, methyl β-L-arabinopyranoside serves as a useful probe to investigate the metabolic capabilities of these microorganisms.

Data Presentation

Table 1: Properties of Methyl β-L-arabinopyranoside
PropertyValue
IUPAC Name (2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol
CAS Number 1825-00-9
Molecular Formula C₆H₁₂O₅
Molecular Weight 164.16 g/mol
Appearance White Crystalline Solid
Solubility Water, Methanol, DMSO, DMF
Storage Store at 0 to 8 °C
Table 2: Kinetic Parameters of Glycosidases with Arabinopyranoside Substrates

No direct kinetic data for the hydrolysis of methyl β-L-arabinopyranoside by a β-L-arabinopyranosidase was found in the surveyed literature. The following table presents data for closely related substrates and enzymes to provide a comparative reference.

EnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)Optimal pHOptimal Temperature (°C)Source Organism
β-L-Arabinopyranosidase (AbpBL)p-Nitrophenyl-β-L-arabinopyranosideNot ReportedNot ReportedNot Reported5.540Bifidobacterium longum subsp. longum JCM1217
α-L-Arabinopyranosidasep-Nitrophenyl-α-L-arabinopyranosideNot Reported8.81Not Reported5.5 - 6.040Bifidobacterium breve K-110
β-Galactosidase/α-L-Arabinopyranosidase (PpBGal42A)p-Nitrophenyl-α-L-arabinopyranosideNot ReportedNot ReportedNot Reported7.040Paenibacillus polymyxa KF-1

Note: The activity of these enzymes on methyl β-L-arabinopyranoside would need to be determined empirically. The data for p-nitrophenyl-glycosides can serve as a starting point for designing kinetic experiments.

Experimental Protocols

Protocol 1: Standard Enzyme Assay for β-L-Arabinopyranosidase Activity

This protocol describes a general method for determining the activity of a β-L-arabinopyranosidase using methyl β-L-arabinopyranoside as the substrate. The released L-arabinose is quantified by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Materials:

  • Methyl β-L-arabinopyranoside

  • Purified or recombinant β-L-arabinopyranosidase

  • Reaction Buffer (e.g., 50 mM sodium acetate, pH 5.5)

  • Sodium Hydroxide (NaOH) for stopping the reaction and for HPAEC-PAD elution

  • Sodium Acetate for HPAEC-PAD elution

  • L-arabinose standard solutions

  • Ultrapure water

  • Microcentrifuge tubes

  • Water bath or incubator

  • HPAEC-PAD system with a suitable carbohydrate column (e.g., CarboPac™ PA1)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of methyl β-L-arabinopyranoside (e.g., 100 mM) in ultrapure water.

    • Prepare the appropriate reaction buffer (the optimal pH should be determined for each enzyme).

    • Prepare a series of L-arabinose standard solutions of known concentrations (e.g., 0-100 µM) for calibration.

    • Prepare the HPAEC-PAD eluents as required for the specific column and system.

  • Enzyme Reaction:

    • Set up the reaction mixture in a microcentrifuge tube. A typical 100 µL reaction could contain:

      • 50 µL of 2x Reaction Buffer

      • 10 µL of methyl β-L-arabinopyranoside stock solution (for a final concentration of 10 mM, adjust as needed)

      • X µL of enzyme solution (the amount should be optimized to ensure the reaction is in the linear range)

      • (40 - X) µL of ultrapure water

    • Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature for the enzyme for 5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate the reaction for a specific time (e.g., 10, 20, 30 minutes). It is crucial to ensure the product formation is linear with time.

    • Stop the reaction by adding a strong base, for example, 25 µL of 0.5 M NaOH. This also prepares the sample for HPAEC-PAD analysis.

    • Include a negative control (no enzyme) to account for any non-enzymatic hydrolysis.

  • Quantification of L-arabinose by HPAEC-PAD:

    • Centrifuge the stopped reaction mixtures to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for HPAEC-PAD analysis.

    • Inject a suitable volume of the sample and standards onto the HPAEC system.

    • Separate the carbohydrates using an appropriate gradient of sodium hydroxide and sodium acetate.

    • Detect the eluted L-arabinose using the pulsed amperometric detector.

    • Create a calibration curve using the peak areas of the L-arabinose standards.

    • Determine the concentration of L-arabinose produced in the enzymatic reaction by interpolating its peak area on the calibration curve.

  • Calculate Enzyme Activity:

    • One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of L-arabinose per minute under the specified assay conditions.

    • Activity (U/mL) = (µmol of L-arabinose produced) / (reaction time (min) * volume of enzyme (mL))

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure for determining the Michaelis-Menten kinetic constants for a β-L-arabinopyranosidase.

Procedure:

  • Follow the standard enzyme assay protocol (Protocol 1).

  • Vary the concentration of the substrate, methyl β-L-arabinopyranoside, over a wide range (e.g., 0.1 to 20 times the expected Km). A typical range might be 0.1 mM to 20 mM.

  • Keep the enzyme concentration constant and ensure that the initial reaction rates are measured (i.e., less than 10-15% of the substrate is consumed).

  • Measure the initial velocity (v₀) of the reaction (in µmol/min) at each substrate concentration.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.

    • v₀ = (Vmax * [S]) / (Km + [S])

Visualization

Signaling Pathways and Experimental Workflows

While specific intracellular signaling pathways directly involving β-L-arabinopyranosidases are not well-defined, these enzymes are crucial in the metabolic pathways of certain microorganisms, particularly in the gut, for the degradation of plant polysaccharides. The following diagram illustrates a generalized workflow for the characterization of a β-L-arabinopyranosidase.

Enzyme_Characterization_Workflow cluster_Cloning Gene Cloning and Expression cluster_Purification Protein Purification cluster_Assay Enzyme Assays cluster_Analysis Data Analysis Gene Gene Identification (e.g., from Bifidobacterium) Cloning Cloning into Expression Vector Gene->Cloning Expression Heterologous Expression (e.g., in E. coli) Cloning->Expression CellLysis Cell Lysis Expression->CellLysis Expressed Protein Purification Purification (e.g., Ni-NTA Chromatography) CellLysis->Purification Purity Purity Check (SDS-PAGE) Purification->Purity Enzyme Purified Enzyme Purity->Enzyme Purified Enzyme Substrate Substrate: Methyl β-L-arabinopyranoside Reaction Enzymatic Reaction (Incubation) Substrate->Reaction Enzyme->Reaction Quench Reaction Quenching Reaction->Quench Detection Product Detection (HPAEC-PAD) Quench->Detection Reaction Products Quantification Quantification of L-arabinose Detection->Quantification Kinetics Kinetic Analysis (Km, Vmax) Quantification->Kinetics

Caption: Workflow for the characterization of a β-L-arabinopyranosidase.

The following diagram illustrates the general enzymatic reaction catalyzed by a β-L-arabinopyranosidase.

Enzymatic_Reaction Substrate Methyl β-L-arabinopyranoside Enzyme β-L-Arabinopyranosidase Substrate->Enzyme binds to Products L-Arabinose + Methanol Enzyme->Products catalyzes hydrolysis to

Caption: Enzymatic hydrolysis of methyl β-L-arabinopyranoside.

Protecting Group Strategies for Methyl β-L-arabinopyranoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis of derivatives of Methyl β-L-arabinopyranoside. The selective protection of the hydroxyl groups at the C2, C3, and C4 positions is crucial for the synthesis of complex arabinosides, which are key components of various biologically active molecules.

Introduction to Protecting Group Strategies

Methyl β-L-arabinopyranoside possesses three secondary hydroxyl groups at positions C2, C3, and C4, exhibiting different reactivities that can be exploited for regioselective protection. The relative reactivity of these hydroxyls is generally influenced by steric and electronic factors. Typically, the C2-OH is the most reactive due to the inductive effect of the anomeric center, followed by the C3-OH and the more sterically hindered C4-OH.

Common protecting groups for hydroxyl functions in carbohydrates include benzyl ethers, benzoyl esters, and tosylates. The choice of protecting group depends on its stability under various reaction conditions and the ease of its selective removal. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are pivotal in the multi-step synthesis of complex oligosaccharides.

Regioselective Protection Strategies

Achieving regioselectivity in the protection of Methyl β-L-arabinopyranoside often requires specific strategies to differentiate between the hydroxyl groups.

  • Direct Acylation and Alkylation: Under controlled conditions, direct acylation (e.g., benzoylation) or alkylation (e.g., benzylation) can show some regioselectivity based on the inherent reactivity differences of the hydroxyl groups.

  • Stannylidene Acetal-Mediated Protection: A powerful method for activating a specific hydroxyl group involves the formation of a dibutylstannylidene acetal. This intermediate can then react with an acylating or alkylating agent with high regioselectivity. For pyranosides with a cis-diol at C3 and C4, the stannylene acetal formation can favor protection at the C3 position.

  • Temporary Protecting Groups: A common strategy involves the use of a temporary protecting group to block two of the three hydroxyls, allowing for the selective functionalization of the remaining one. For instance, the formation of an isopropylidene acetal across the C3 and C4 hydroxyls (if they were cis, which they are in the β-L-arabinopyranoside configuration) would allow for selective reaction at the C2 position.

Data Presentation: Comparison of Protecting Group Strategies

The following tables summarize quantitative data for common protecting group strategies. Note that yields can vary depending on the specific reaction conditions and scale.

Protecting GroupReagents and ConditionsTarget Position(s)ProductYield (%)Reference
BenzoylBenzoyl chloride (2.2 equiv.), Pyridine, 0°C to RTC2, C3Benzyl 2,3-di-O-benzoyl-β-L-arabinopyranoside65-70[Adapted from selective benzoylation of benzyl β-L-arabinopyranoside]
BenzoylBenzoyl chloride (excess), Pyridine, RTC2, C3, C4Benzyl 2,3,4-tri-O-benzoyl-β-L-arabinopyranoside10-15 (as by-product)[Adapted from selective benzoylation of benzyl β-L-arabinopyranoside]
BenzylBenzyl bromide, NaH, DMF, 0°C to RTC2, C3, C4Methyl 2,3,4-tri-O-benzyl-β-L-arabinopyranosideHigh (specific yield not reported)[General procedure]
Tosylp-Toluenesulfonyl chloride, Pyridine, 0°C to RTC4 (with prior C2,C3 protection)Methyl 2,3-di-O-benzyl-4-O-tosyl-β-L-arabinopyranosideGood (specific yield not reported)[General procedure]
Isopropylidene2,2-Dimethoxypropane, p-TsOH, Acetone, RTC3, C4Methyl 3,4-O-isopropylidene-β-L-arabinopyranosideHigh (specific yield not reported)[General procedure]

Experimental Protocols

Protocol 1: Selective Benzoylation of Methyl β-L-arabinopyranoside (Adapted)

This protocol is adapted from the selective benzoylation of benzyl β-L-arabinopyranoside and is expected to yield a mixture of di- and tri-benzoylated products.

Materials:

  • Methyl β-L-arabinopyranoside

  • Benzoyl chloride

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl β-L-arabinopyranoside (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the di- and tri-benzoylated products.

Protocol 2: Per-O-benzylation of Methyl β-L-arabinopyranoside

This protocol describes the non-selective benzylation of all free hydroxyl groups.

Materials:

  • Methyl β-L-arabinopyranoside

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (3.5 eq) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of Methyl β-L-arabinopyranoside (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 1 hour.

  • Add benzyl bromide (3.5 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and quench by the slow addition of methanol.

  • Dilute the mixture with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain Methyl 2,3,4-tri-O-benzyl-β-L-arabinopyranoside.

Protocol 3: Regioselective 4-O-Tosylation via a Temporary Protecting Group

This protocol outlines a strategy for the selective tosylation of the C4 hydroxyl group by first protecting the C2 and C3 positions.

Part A: Benzylation of C2 and C3 Hydroxyls (via Stannylidene Acetal)

  • Suspend Methyl β-L-arabinopyranoside (1.0 eq) and dibutyltin oxide (1.1 eq) in anhydrous methanol and reflux for 2-4 hours with azeotropic removal of water (e.g., using a Dean-Stark apparatus).

  • Cool the resulting clear solution to room temperature.

  • Add benzyl bromide (2.2 eq) and tetrabutylammonium iodide (catalytic amount).

  • Heat the mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate Methyl 2,3-di-O-benzyl-β-L-arabinopyranoside.

Part B: Tosylation of the C4 Hydroxyl

  • Dissolve the product from Part A (1.0 eq) in anhydrous pyridine and cool to 0°C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction at 0°C for 4-6 hours, then allow to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by silica gel column chromatography to yield Methyl 2,3-di-O-benzyl-4-O-tosyl-β-L-arabinopyranoside.

Protocol 4: Deprotection Strategies

A. Debenzylation by Catalytic Hydrogenation

  • Dissolve the benzylated arabinopyranoside in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add Palladium on charcoal (10% w/w, catalytic amount).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

B. Debenzoylation by Zemplén Transesterification

  • Dissolve the benzoylated arabinopyranoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (a small piece of sodium metal or a few drops of a 0.5 M solution in methanol).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

  • Filter the resin and concentrate the filtrate under reduced pressure to yield the deprotected product.

Mandatory Visualizations

Protecting_Group_Strategies Arabinopyranoside Methyl β-L-arabinopyranoside DiBenzoyl Methyl 2,3-di-O-benzoyl- β-L-arabinopyranoside Arabinopyranoside->DiBenzoyl BzCl (2.2 eq), Py TriBenzoyl Methyl 2,3,4-tri-O-benzoyl- β-L-arabinopyranoside Arabinopyranoside->TriBenzoyl BzCl (excess), Py TriBenzyl Methyl 2,3,4-tri-O-benzyl- β-L-arabinopyranoside Arabinopyranoside->TriBenzyl BnBr, NaH, DMF DiBenzyl Methyl 2,3-di-O-benzyl- β-L-arabinopyranoside Arabinopyranoside->DiBenzyl 1. Bu2SnO 2. BnBr Tosyl Methyl 2,3-di-O-benzyl-4-O-tosyl- β-L-arabinopyranoside DiBenzyl->Tosyl TsCl, Py

Caption: Reaction scheme for the protection of Methyl β-L-arabinopyranoside.

Experimental_Workflow_Tosylation Start Start with Methyl β-L-arabinopyranoside Stannylene Formation of 2,3-O-dibutylstannylidene acetal (Bu2SnO, MeOH, reflux) Start->Stannylene Benzylation Dibenzylation of C2 and C3 (BnBr, TBAI) Stannylene->Benzylation Purification1 Column Chromatography Benzylation->Purification1 Tosylation Tosylation of C4-OH (TsCl, Pyridine) Purification1->Tosylation Workup Aqueous Workup Tosylation->Workup Purification2 Column Chromatography Workup->Purification2 FinalProduct Methyl 2,3-di-O-benzyl-4-O-tosyl- β-L-arabinopyranoside Purification2->FinalProduct

Caption: Workflow for the regioselective 4-O-tosylation.

Deprotection_Pathways cluster_benzyl Benzyl Ethers cluster_benzoyl Benzoyl Esters cluster_tosyl Tosyl Esters Protected Protected Arabinopyranoside Bn_Protected Per-O-benzylated Protected->Bn_Protected Bz_Protected Per-O-benzoylated Protected->Bz_Protected Ts_Protected O-Tosylated Protected->Ts_Protected Deprotected Deprotected Arabinopyranoside Bn_Protected->Deprotected H2, Pd/C Bz_Protected->Deprotected NaOMe, MeOH Ts_Protected->Deprotected Reductive Cleavage (e.g., Na/NH3)

Caption: Deprotection pathways for common protecting groups.

Application Notes and Protocols: The Role of Methyl β-L-arabinopyranoside in Glycobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-L-arabinopyranoside is a synthetic monosaccharide derivative that plays a significant role as a molecular probe and building block in the field of glycobiology. As the L-isomeric form of arabinose is a key component of various plant cell wall polysaccharides and glycoproteins, including arabinogalactan proteins (AGPs), this methyl glycoside serves as a valuable tool for investigating the structure, function, and enzymatic processing of these complex biomolecules. Its stability to enzymatic degradation by some enzymes, compared to the free sugar, makes it particularly useful for studying carbohydrate-protein interactions and for the synthesis of well-defined oligosaccharides and glycoconjugates.

These application notes provide an overview of the key uses of Methyl β-L-arabinopyranoside in glycobiology research, complete with detailed protocols for relevant experiments and quantitative data where available.

I. Probing Enzyme Specificity and Inhibition

Methyl β-L-arabinopyranoside is utilized to investigate the substrate specificity and inhibitory potential against various glycosidases, particularly those involved in the processing of arabinose-containing glycans, such as α-L-arabinofuranosidases.

Application Note:

Methyl β-L-arabinopyranoside can serve as a potential inhibitor or a tool to probe the active site of enzymes that recognize L-arabinose. While the pyranoside form may not be the natural substrate for many arabinofuranosidases, which typically cleave furanosidic linkages, its structural similarity allows it to interact with the enzyme's active site. By comparing its effect to that of other arabinose derivatives, researchers can elucidate the structural requirements for substrate binding and catalysis.

Quantitative Data: Glycosidase Inhibition
Enzyme TargetSubstrateInhibitorInhibitor Concentration (mM)% InhibitionKi (mM)
α-L-Arabinofuranosidasep-Nitrophenyl-α-L-arabinofuranosideMethyl β-L-arabinopyranoside[Concentration 1][Value][Value]
[Concentration 2][Value]
[Concentration 3][Value]
β-Xylosidasep-Nitrophenyl-β-D-xylopyranosideMethyl β-L-arabinopyranoside[Concentration 1][Value][Value]
[Concentration 2][Value]
[Concentration 3][Value]
Experimental Protocol: Glycosidase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of Methyl β-L-arabinopyranoside against a model glycosidase, α-L-arabinofuranosidase, using a chromogenic substrate.

Materials:

  • α-L-Arabinofuranosidase (e.g., from Aspergillus niger)

  • Methyl β-L-arabinopyranoside (as potential inhibitor)

  • p-Nitrophenyl-α-L-arabinofuranoside (pNPA) (substrate)

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Stop Solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the α-L-arabinofuranosidase in Assay Buffer to the desired working concentration.

    • Prepare a stock solution of Methyl β-L-arabinopyranoside in Assay Buffer. Create a dilution series to test a range of concentrations.

    • Prepare a stock solution of pNPA in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of Assay Buffer (Blank)

      • 50 µL of Methyl β-L-arabinopyranoside solution at various concentrations (Inhibitor wells)

      • 50 µL of Assay Buffer (Control wells)

    • Add 25 µL of the α-L-arabinofuranosidase solution to the inhibitor and control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes.

  • Initiate Reaction:

    • Add 25 µL of the pNPA substrate solution to all wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for a set period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction:

    • Add 100 µL of Stop Solution to each well to terminate the reaction. The stop solution will also develop the yellow color of the p-nitrophenol product.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of Methyl β-L-arabinopyranoside using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] * 100

    • Plot the % inhibition against the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Glycosidase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup Set up 96-well plate: Buffer, Inhibitor, Enzyme prep_enzyme->setup prep_inhibitor Prepare Methyl β-L-arabinopyranoside (Inhibitor) Dilutions prep_inhibitor->setup prep_substrate Prepare pNPA (Substrate) Solution add_substrate Add Substrate (pNPA) prep_substrate->add_substrate pre_incubate Pre-incubate (10 min) setup->pre_incubate pre_incubate->add_substrate incubate Incubate (15-30 min) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50_ki Determine IC50 and Ki calculate_inhibition->determine_ic50_ki

Caption: Workflow for a glycosidase inhibition assay.

II. Investigating Arabinogalactan Protein (AGP) Interactions

Arabinogalactan proteins are heavily glycosylated proteins found in the plant cell wall and plasma membrane, where they are involved in various signaling and developmental processes.[1][2] L-arabinose is a common component of the glycan side chains of AGPs. Methyl β-L-arabinopyranoside can be used as a simple hapten to study the binding of antibodies and other proteins to arabinose-containing epitopes.

Application Note:

While Yariv reagents are commonly used to precipitate and quantify AGPs by binding to their β-1,3-galactan backbone, simple monosaccharides and their derivatives can be used in competitive assays to investigate the fine specificity of AGP-binding proteins, such as antibodies or lectins.[3][4] Methyl β-L-arabinopyranoside can be used to compete with AGPs for binding to these proteins, providing insights into the importance of the L-arabinose residues in the interaction.

Experimental Protocol: Competitive Inhibition of AGP Precipitation by Yariv Reagent

This protocol outlines how to test if Methyl β-L-arabinopyranoside can inhibit the precipitation of AGPs by Yariv reagent, which would suggest an interaction with the AGP-binding site of the reagent or an alteration of the AGP structure.

Materials:

  • Purified Arabinogalactan Protein (AGP) solution (e.g., from Gum Arabic)

  • β-Glucosyl Yariv reagent

  • Methyl β-L-arabinopyranoside

  • Saline buffer (e.g., 1% (w/v) NaCl)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Dissolve the AGP in saline buffer to a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of Yariv reagent in water (e.g., 2 mg/mL).

    • Prepare a stock solution of Methyl β-L-arabinopyranoside in saline buffer and create a dilution series.

  • Assay Setup:

    • In microcentrifuge tubes, prepare the following mixtures:

      • Control: 500 µL of AGP solution + 500 µL of saline buffer.

      • Inhibition: 500 µL of AGP solution + 500 µL of Methyl β-L-arabinopyranoside solution at various concentrations.

    • Incubate the tubes at room temperature for 30 minutes.

  • Precipitation:

    • Add 50 µL of Yariv reagent solution to each tube.

    • Mix gently and incubate at 4°C for 2 hours to allow for precipitation.

  • Quantify Precipitation:

    • Centrifuge the tubes at 10,000 x g for 15 minutes to pellet the AGP-Yariv precipitate.

    • Carefully remove the supernatant.

    • Wash the pellet with 1 mL of cold saline buffer and centrifuge again.

    • Discard the supernatant and dissolve the pellet in a known volume of a solution that dissolves the complex (e.g., 0.1 M NaOH).

    • Measure the absorbance of the dissolved precipitate at a wavelength appropriate for the Yariv reagent (e.g., 440 nm).

  • Data Analysis:

    • Compare the absorbance of the samples containing Methyl β-L-arabinopyranoside to the control.

    • A decrease in absorbance indicates that Methyl β-L-arabinopyranoside is inhibiting the precipitation of the AGP by the Yariv reagent.

    • Calculate the percentage of inhibition for each concentration of the methyl glycoside.

AGP_Precipitation_Inhibition_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Quantification prep_agp Prepare AGP Solution mix Mix AGP with Inhibitor or Buffer (Control) prep_agp->mix prep_yariv Prepare Yariv Reagent add_yariv Add Yariv Reagent prep_yariv->add_yariv prep_inhibitor Prepare Methyl β-L-arabinopyranoside (Inhibitor) Dilutions prep_inhibitor->mix pre_incubate Pre-incubate (30 min) mix->pre_incubate pre_incubate->add_yariv precipitate Incubate for Precipitation (2h at 4°C) add_yariv->precipitate centrifuge_wash Centrifuge and Wash Pellet precipitate->centrifuge_wash dissolve Dissolve Pellet centrifuge_wash->dissolve read_absorbance Read Absorbance dissolve->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition

Caption: Workflow for competitive inhibition of AGP precipitation.

III. Synthesis of Glycoconjugates and Oligosaccharides

Methyl β-L-arabinopyranoside serves as a valuable starting material for the chemo-enzymatic synthesis of more complex oligosaccharides and glycoconjugates.

Application Note:

The methyl group at the anomeric position provides a stable linkage that is not susceptible to hydrolysis by many glycosidases, allowing for specific modifications at other positions of the sugar ring. Furthermore, it can act as an acceptor substrate in transglycosylation reactions catalyzed by certain glycosidases, enabling the formation of novel glycosidic bonds.[5] This is particularly useful for creating defined oligosaccharide structures for use as standards or for studying the binding specificity of lectins and antibodies.

Experimental Protocol: Enzymatic Synthesis of Ethyl β-L-arabinopyranoside via Transglycosylation

This protocol describes a general method for the synthesis of ethyl β-L-arabinopyranoside from Methyl β-L-arabinopyranoside using a glycosidase with transglycosylation activity.

Materials:

  • Glycosidase with β-L-arabinosidase and transglycosylation activity

  • Methyl β-L-arabinopyranoside (donor substrate)

  • Ethanol (acceptor substrate)

  • Reaction Buffer (optimal for the chosen enzyme)

  • Thin Layer Chromatography (TLC) system for monitoring the reaction

  • Silica gel for column chromatography (for purification)

Procedure:

  • Reaction Setup:

    • Dissolve Methyl β-L-arabinopyranoside in the Reaction Buffer to a high concentration (e.g., 100 mM).

    • Add ethanol to the reaction mixture. The concentration of the acceptor can be varied to optimize the yield of the transglycosylation product versus the hydrolysis product (L-arabinose).

    • Add the glycosidase to the reaction mixture.

  • Reaction Monitoring:

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Monitor the progress of the reaction by TLC. Spot the reaction mixture at different time points on a TLC plate and develop it in an appropriate solvent system (e.g., ethyl acetate:methanol:water). Visualize the spots using a suitable stain (e.g., p-anisaldehyde). The product, ethyl β-L-arabinopyranoside, should have a different Rf value than the starting material and the hydrolysis product.

  • Reaction Termination and Purification:

    • Once the reaction has reached the desired conversion, terminate it by heating the mixture to denature the enzyme (e.g., 95°C for 5 minutes).

    • Centrifuge the mixture to remove the denatured enzyme.

    • Purify the product from the supernatant using silica gel column chromatography, eluting with a suitable solvent gradient.

  • Product Characterization:

    • Confirm the identity and purity of the synthesized ethyl β-L-arabinopyranoside using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Transglycosylation_Workflow cluster_reaction Enzymatic Reaction cluster_purification Product Isolation cluster_analysis Characterization setup Set up reaction: Methyl β-L-arabinopyranoside, Ethanol, Enzyme, Buffer incubate Incubate at Optimal Temperature setup->incubate monitor Monitor by TLC incubate->monitor terminate Terminate Reaction (Heat Inactivation) monitor->terminate Reaction Complete centrifuge Centrifuge to Remove Enzyme terminate->centrifuge purify Purify by Column Chromatography centrifuge->purify characterize Characterize by NMR and MS purify->characterize

Caption: Workflow for enzymatic transglycosylation.

IV. Role in Plant Cell Signaling

L-arabinose, as a component of cell wall glycans, is implicated in plant cell signaling pathways that regulate growth, development, and stress responses. While direct studies using Methyl β-L-arabinopyranoside to modulate these pathways are not extensively documented, it can be conceptualized as a tool to investigate these processes.

Application Note:

Exogenously applied oligosaccharides can act as signaling molecules in plants. Methyl β-L-arabinopyranoside, as a stable analog of an L-arabinose-containing monosaccharide, could potentially be used to probe cell surface receptors and transporters involved in carbohydrate sensing. By observing the physiological responses of plant cells or tissues to this molecule, researchers may gain insights into the signaling cascades initiated by arabinose-containing glycans.

Conceptual Signaling Pathway

Plant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular ligand Methyl β-L-arabinopyranoside (Potential Ligand) receptor Cell Surface Receptor ligand->receptor Binding transduction Signal Transduction Cascade (e.g., Kinase Cascade) receptor->transduction Activation response Cellular Response (e.g., Gene Expression, Ion Flux) transduction->response

Caption: Conceptual model of Methyl β-L-arabinopyranoside in plant signaling.

V. Drug Development and Delivery

In the context of drug development, carbohydrate-based molecules are explored for their potential as therapeutic agents or as components of drug delivery systems.

Application Note:

Methyl β-L-arabinopyranoside can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. For instance, it can be chemically modified to create analogs that may act as inhibitors of glycosidases implicated in diseases. Furthermore, due to the presence of carbohydrate receptors on the surface of certain cell types, glycoconjugates synthesized from Methyl β-L-arabinopyranoside could potentially be used for targeted drug delivery.[6]

Conclusion

Methyl β-L-arabinopyranoside is a versatile tool in glycobiology research, offering applications in the study of enzyme kinetics, the investigation of complex biopolymer interactions, the synthesis of novel glycans, and the exploration of cellular signaling pathways. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies. Further research to determine specific quantitative data, such as inhibition and binding constants, will continue to enhance its value as a precise molecular probe in understanding the complex world of glycobiology.

References

Application of Methyl beta-L-arabinopyranoside in Drug Discovery: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl beta-L-arabinopyranoside is a derivative of the naturally occurring pentose sugar, L-arabinose. While direct therapeutic applications of this compound are not extensively documented in peer-reviewed literature, its structural backbone, the L-arabinose moiety, is present in compounds with significant biological activity. Therefore, this compound serves as a valuable starting material and a molecular scaffold for the synthesis of novel therapeutic agents. This document outlines its potential applications in drug discovery, focusing on two key areas: the development of sucrase inhibitors for metabolic diseases and the synthesis of antiviral nucleoside analogs.

Application Note 1: A Scaffold for Novel Sucrase Inhibitors in Metabolic Disease Management

The parent sugar, L-arabinose, is a known inhibitor of the intestinal enzyme sucrase.[1][2][3] This enzyme is responsible for the breakdown of sucrose into glucose and fructose, which are then absorbed into the bloodstream. By inhibiting sucrase, L-arabinose can reduce the post-prandial glucose spike following sucrose consumption, a key strategy in the management of type 2 diabetes and obesity.[2][4][5]

This compound provides a chemically stable and versatile starting point for the synthesis of L-arabinose derivatives with potentially enhanced inhibitory activity, improved pharmacokinetic properties, or novel secondary activities. The methyl group at the anomeric position can influence solubility and interactions with transporters, while the free hydroxyl groups can be selectively modified to explore structure-activity relationships.

Mechanism of Action: Uncompetitive Inhibition of Sucrase

L-arabinose exhibits an uncompetitive mode of inhibition against sucrase.[1][2][3] This means the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is often more effective at high substrate concentrations, which is relevant in the context of post-meal sucrose digestion.

G E Enzyme (Sucrase) ES Enzyme-Substrate Complex E->ES + Substrate S Substrate (Sucrose) ES->E - Substrate P Products (Glucose + Fructose) ES->P Catalysis ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + Inhibitor I Inhibitor (L-Arabinose Derivative) ESI->ES - Inhibitor

Uncompetitive inhibition of sucrase by L-arabinose derivatives.

Quantitative Data for L-Arabinose

The following table summarizes the inhibitory activity of L-arabinose, providing a benchmark for the development of new derivatives from this compound.

ParameterValueOrganism/SystemReference
Ki (Inhibition Constant) 2 mmol/LRat Intestinal Mucosa[1]
ED50 (Sucrose Loading) 35 mg/kgMice[1]
ED50 (Acarbose - control) 1.1 mg/kgMice[1]

Application Note 2: A Chiral Building Block for Antiviral Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral therapy. The unnatural "L" configuration of sugars, such as L-arabinose, can impart unique biological properties to nucleoside analogs, including increased stability against enzymatic degradation and a distinct spectrum of antiviral activity.

A prominent example is 2′-Fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU), an L-nucleoside analog with potent activity against Hepatitis B Virus (HBV) and Epstein-Barr Virus (EBV).[6][7][8] Although L-FMAU is a furanose derivative, this compound can serve as a precursor for the synthesis of the required L-arabinofuranosyl intermediate through established carbohydrate chemistry. The synthesis of such analogs involves the chemical modification of the sugar ring, followed by coupling with a nucleobase.

Signaling Pathway: Inhibition of Viral DNA Polymerase

Like many nucleoside analogs, L-FMAU exerts its antiviral effect by targeting the viral DNA polymerase.[7] Inside the host cell, L-FMAU is phosphorylated to its active triphosphate form. This triphosphate then competes with the natural deoxynucleotide triphosphate for incorporation into the growing viral DNA chain. Once incorporated, it can act as a chain terminator or otherwise disrupt the replication process.

G cluster_cell Host Cell cluster_virus Viral Replication LFMAU L-FMAU LFMAU_MP L-FMAU-MP LFMAU->LFMAU_MP Host Kinases LFMAU_DP L-FMAU-DP LFMAU_MP->LFMAU_DP LFMAU_TP L-FMAU-TP (Active) LFMAU_DP->LFMAU_TP vPol Viral DNA Polymerase LFMAU_TP->vPol vDNA Viral DNA Synthesis vPol->vDNA vDNA_term Chain Termination / Disruption vPol->vDNA_term Incorporation of L-FMAU-TP

Mechanism of action for L-FMAU as an antiviral agent.

Quantitative Data for L-FMAU

The following table presents the in vitro antiviral activity and cytotoxicity of L-FMAU.

ParameterVirus/Cell LineValueReference
EC50 Hepatitis B Virus (H1 cells)5.0 µM[7]
IC90 Epstein-Barr Virus~5 µM[8]
IC50 (Cytotoxicity) Cell Growth1 mM[8]

Experimental Protocols

Protocol 1: In Vitro Sucrase Inhibition Assay

This protocol describes a method to screen derivatives of this compound for their ability to inhibit sucrase activity, using a rat intestinal acetone powder as the enzyme source.

Materials:

  • Rat intestinal acetone powder

  • Sucrose (Substrate)

  • Test compound (e.g., a derivative of this compound)

  • Sodium maleate buffer (0.1 M, pH 6.0)

  • Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification

  • Microplate reader (505 nm)

  • 37°C water bath or incubator

Procedure:

  • Enzyme Preparation: Prepare a stock solution of rat intestinal acetone powder (e.g., 20 mg/mL) in cold sodium maleate buffer.[9] Keep on ice.

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Blank: 50 µL buffer

    • Control (No Inhibitor): 25 µL buffer + 25 µL enzyme solution

    • Test: 25 µL test compound solution (at various concentrations) + 25 µL enzyme solution

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add 50 µL of pre-warmed sucrose solution (e.g., 50 mM in buffer) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[9]

  • Reaction Termination: Stop the reaction by adding a stop solution or by heat inactivation (e.g., boiling for 10 minutes).[10]

  • Glucose Quantification: Add 150 µL of GOPOD reagent to each well. Incubate at 37°C for 15 minutes.

  • Data Acquisition: Measure the absorbance at 505 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Enzyme, Substrate, and Test Compound Solutions A1 Add Enzyme and Inhibitor to Microplate P1->A1 A2 Pre-incubate at 37°C A1->A2 A3 Add Substrate (Sucrose) to Initiate Reaction A2->A3 A4 Incubate at 37°C A3->A4 A5 Stop Reaction A4->A5 D1 Add GOPOD Reagent to Quantify Glucose A5->D1 D2 Incubate at 37°C D1->D2 D3 Read Absorbance at 505 nm D2->D3 D4 Calculate % Inhibition and IC50 D3->D4

Workflow for the in vitro sucrase inhibition assay.
Protocol 2: General Synthetic Route to L-Nucleoside Analogs

This protocol outlines a generalized, conceptual workflow for the synthesis of an L-nucleoside analog starting from this compound. Specific reagents and conditions would need to be optimized for each target molecule.

Materials:

  • This compound

  • Protecting group reagents (e.g., TBDMS-Cl, Benzoyl chloride)

  • Reagents for furanose rearrangement (if necessary)

  • Activating agents for the anomeric position (e.g., Acetic anhydride, HBr)

  • Silylated nucleobase (e.g., silylated uracil)

  • Lewis acid catalyst (e.g., TMSOTf)

  • Deprotection reagents (e.g., TBAF, NaOMe)

  • Solvents and purification materials (silica gel, etc.)

Procedure:

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of this compound to prevent side reactions. This typically involves reacting the sugar with an appropriate protecting group reagent.

  • Anomeric Activation: Activate the anomeric (C1) position to create a good leaving group. This might involve acetylation followed by treatment with HBr to form a glycosyl bromide.

  • Glycosylation (Coupling): Couple the activated sugar with a silylated nucleobase in the presence of a Lewis acid catalyst. This is the key step in forming the nucleoside bond.

  • Deprotection: Remove all protecting groups from the sugar and the nucleobase to yield the final nucleoside analog.

  • Purification: Purify the final compound using techniques such as column chromatography and recrystallization.

G Start This compound P1 1. Protection of -OH Groups Start->P1 P2 2. Anomeric Activation (e.g., Glycosyl Bromide Formation) P1->P2 P3 3. Glycosylation: Coupling with Silylated Nucleobase P2->P3 P4 4. Deprotection P3->P4 End Final L-Nucleoside Analog P4->End

References

Application Notes and Protocols: Methyl beta-L-arabinopyranoside as a Versatile Building Block for Antiviral Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, virology, and pharmacology.

Introduction

L-nucleoside analogues represent a significant class of antiviral agents due to their unique stereochemistry which often confers potent and selective activity against viral polymerases while exhibiting reduced toxicity towards host cells. Methyl beta-L-arabinopyranoside serves as a readily available and cost-effective chiral starting material for the synthesis of these important therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of antiviral nucleosides, with a particular focus on the synthesis of Clevudine (L-FMAU), a potent inhibitor of Hepatitis B Virus (HBV).

Data Presentation

Antiviral Activity of L-Arabinofuranosyl Nucleosides

The following table summarizes the in vitro antiviral activity of Clevudine, a prominent antiviral nucleoside synthesized from an L-arabinose precursor.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Clevudine (L-FMAU)HBVHepAD380.11>1000>9090[1]
Clevudine (L-FMAU)EBVP3HR15.01000200[1]

EC50: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC50: 50% cytotoxic concentration, the concentration of the compound that causes a 50% reduction in cell viability. SI: Selectivity Index (CC50/EC50), a measure of the compound's therapeutic window.

Synthetic Route Yields

The following table outlines the reported yields for key steps in a protecting-group-free synthesis of Clevudine, demonstrating an efficient pathway from a related sugar precursor. While not starting directly from this compound, this route highlights the key transformations required to form the L-arabinofuranosyl scaffold.

StepTransformationYield (%)
1Iodine-promoted cyclizationNot specified
2Oxidative cleavage to L-arabinofuranosyl scaffoldNot specified
3Glycosylation with thymineHigh
4DeprotectionHigh

Experimental Protocols

Protocol 1: Synthesis of a Protected L-Arabinofuranosyl Donor from this compound (A Proposed Route)

This protocol outlines a proposed synthetic sequence to convert this compound into a suitable L-arabinofuranosyl donor for nucleoside synthesis. This involves a series of protecting group manipulations and a key ring contraction step.

Materials:

  • This compound

  • 2,2-Dimethoxypropane

  • Acetone

  • p-Toluenesulfonic acid (catalytic)

  • Tosyl chloride

  • Pyridine

  • Sodium azide

  • Dimethylformamide (DMF)

  • Sodium methoxide in methanol

  • Dowex 50W-X8 resin (H+ form)

  • Acetic anhydride

  • Sulfuric acid (catalytic)

  • Hydrogen bromide in acetic acid

  • Dichloromethane

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Protection of the 3- and 4-hydroxyl groups:

    • Dissolve this compound in anhydrous acetone containing 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Neutralize the reaction with sodium bicarbonate, filter, and concentrate the filtrate under reduced pressure.

    • Purify the resulting 3,4-O-isopropylidene derivative by silica gel chromatography.

  • Tosylation of the 2-hydroxyl group:

    • Dissolve the protected pyranoside in anhydrous pyridine and cool to 0 °C.

    • Add tosyl chloride portion-wise and stir the reaction at 0 °C for several hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate to afford the 2-O-tosyl derivative.

  • Introduction of azide at C-2 with inversion of configuration:

    • Dissolve the tosylated compound in anhydrous DMF and add sodium azide.

    • Heat the reaction mixture at 80-100 °C and monitor by TLC.

    • After completion, cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate. Purify the resulting 2-azido-2-deoxy-L-ribopyranoside derivative by chromatography.

  • Deprotection of the isopropylidene group:

    • Dissolve the azido derivative in a solution of sodium methoxide in methanol and stir at room temperature.

    • Neutralize the reaction with Dowex 50W-X8 (H+ form) resin, filter, and concentrate.

  • Acetolysis and ring contraction to the furanose form:

    • Treat the deprotected pyranoside with a mixture of acetic anhydride and a catalytic amount of sulfuric acid at low temperature. This step promotes the formation of the more stable furanosyl acetate.

    • Carefully quench the reaction with ice-water and extract with dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry, and concentrate.

  • Formation of the glycosyl bromide donor:

    • Dissolve the resulting per-O-acetyl-L-arabinofuranose in a solution of hydrogen bromide in acetic acid.

    • Stir the reaction at room temperature until TLC shows complete conversion.

    • Remove the solvent under reduced pressure to obtain the crude L-arabinofuranosyl bromide, which can be used directly in the next step.

Protocol 2: Glycosylation and Synthesis of Clevudine (L-FMAU)

This protocol describes the coupling of the L-arabinofuranosyl donor with a nucleobase, followed by modifications to yield Clevudine. This is adapted from known procedures for L-nucleoside synthesis.[2]

Materials:

  • Protected L-arabinofuranosyl bromide (from Protocol 1) or other suitable L-arabinofuranosyl donor

  • Silylated thymine (prepared by treating thymine with hexamethyldisilazane and a catalytic amount of ammonium sulfate)

  • Anhydrous acetonitrile

  • Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Sodium methoxide in methanol

  • Ammonia in methanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane

Procedure:

  • Glycosylation:

    • Dissolve the silylated thymine in anhydrous acetonitrile.

    • Add the freshly prepared L-arabinofuranosyl bromide donor to the solution.

    • Cool the mixture to 0 °C and add the Lewis acid catalyst (e.g., TMSOTf) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

    • Purify the resulting protected nucleoside by silica gel chromatography.

  • Deprotection of acetyl groups:

    • Dissolve the protected nucleoside in a solution of sodium methoxide in methanol.

    • Stir at room temperature until deacetylation is complete.

    • Neutralize with an acidic resin, filter, and concentrate to yield the partially deprotected nucleoside.

  • Fluorination at the 2'-position:

    • This step is based on established methods for 2'-fluorination and assumes a suitable precursor is synthesized.

    • Dissolve the 2'-hydroxyl nucleoside precursor in anhydrous dichloromethane.

    • Cool the solution to -78 °C and add DAST dropwise.

    • Stir the reaction at low temperature and then allow it to warm to room temperature.

    • Carefully quench the reaction with methanol and then saturated aqueous sodium bicarbonate.

    • Extract with dichloromethane, dry the organic layer, and concentrate.

    • Purify the 2'-fluoro-L-arabinofuranosyl nucleoside by silica gel chromatography.

  • Final Deprotection (if necessary):

    • If any other protecting groups are present, remove them using appropriate conditions (e.g., hydrogenolysis for benzyl groups, TBAF for silyl groups).

Visualizations

Synthetic Pathway from L-Arabinose to Clevudine

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate Formation cluster_coupling Nucleoside Formation cluster_final Final Product L-Arabinose L-Arabinose Methyl_L_arabinofuranoside Methyl L-arabinofuranoside (via Fischer glycosidation) L-Arabinose->Methyl_L_arabinofuranoside Protected_furanoside Protection of hydroxyl groups Methyl_L_arabinofuranoside->Protected_furanoside Fluorinated_sugar 2'-Fluorination Protected_furanoside->Fluorinated_sugar Glycosyl_Donor Activation to Glycosyl Donor Fluorinated_sugar->Glycosyl_Donor Glycosylation Glycosylation with Silylated Thymine Glycosyl_Donor->Glycosylation Clevudine Clevudine (L-FMAU) Glycosylation->Clevudine

Caption: Synthetic route to Clevudine from L-arabinose.

Mechanism of Action of Clevudine

Mechanism_of_Action Clevudine Clevudine Cellular_Kinases Cellular Kinases Clevudine->Cellular_Kinases Phosphorylation Clevudine_TP Clevudine Triphosphate (Active Form) Cellular_Kinases->Clevudine_TP HBV_DNA_Polymerase HBV DNA Polymerase Clevudine_TP->HBV_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_Synthesis Incorporation into growing DNA chain Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Mechanism of antiviral action of Clevudine.[3][4]

Experimental Workflow

Experimental_Workflow Start Start: This compound Protection 1. Protection of Hydroxyl Groups Start->Protection Modification 2. Chemical Modifications (e.g., Fluorination, Activation) Protection->Modification Glycosylation 3. Glycosylation with Nucleobase Modification->Glycosylation Deprotection 4. Deprotection Glycosylation->Deprotection Purification 5. Purification and Characterization Deprotection->Purification Antiviral_Assay 6. In Vitro Antiviral Activity Assay Purification->Antiviral_Assay Cytotoxicity_Assay 7. Cytotoxicity Assay Purification->Cytotoxicity_Assay Data_Analysis 8. Data Analysis (EC50, CC50, SI) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End: Characterized Antiviral Nucleoside Data_Analysis->End

Caption: Overall experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for Glycosylation Reactions Involving Methyl β-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Methyl β-L-arabinopyranoside and its derivatives in glycosylation reactions, which are fundamental for the synthesis of oligosaccharides and glycoconjugates relevant to drug development and glycobiology. The protocols cover the preparation of glycosyl donors from L-arabinose, a closely related starting material, and the regioselective protection of Methyl β-L-arabinopyranoside to act as a glycosyl acceptor.

Introduction

Methyl β-L-arabinopyranoside is a versatile carbohydrate building block. In glycosylation chemistry, it can be utilized in two primary ways:

  • As a Glycosyl Acceptor: Following regioselective protection of its hydroxyl groups, the remaining free hydroxyl can act as a nucleophile to attack an activated glycosyl donor, forming a new glycosidic bond.

  • As a Precursor to a Glycosyl Donor: The anomeric methyl group can be replaced with a good leaving group, such as a trichloroacetimidate, to create a glycosyl donor that can then be used to glycosylate various alcohols, including other sugars.

These approaches are critical in the synthesis of complex oligosaccharides that play significant roles in various biological processes, making them attractive targets for therapeutic intervention.

Protocol 1: Synthesis of a Disaccharide using an L-Arabinopyranosyl Donor

This protocol outlines a two-part procedure: the preparation of a 2,3,4-tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidate donor from L-arabinose, followed by its use in a Schmidt glycosylation reaction with a generic alcohol acceptor. This process is a cornerstone for creating arabinose-containing oligosaccharides.[1]

Part A: Preparation of 2,3,4-Tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidate (Glycosyl Donor)

This synthesis involves three main steps: per-acetylation of L-arabinose, selective de-acetylation at the anomeric position, and subsequent formation of the trichloroacetimidate.[1]

Experimental Protocol:

  • Per-acetylation of L-arabinose:

    • Suspend L-arabinose in pyridine.

    • Add acetic anhydride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction with ice water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain the per-acetylated arabinose.

  • Selective Anomeric De-acetylation:

    • Dissolve the per-acetylated arabinose in a solution of ammonia in methanol.

    • Stir the mixture at room temperature and monitor the reaction progress by TLC.

    • Once the starting material is consumed, concentrate the solution under reduced pressure.

    • Purify the resulting hemiacetal by silica gel chromatography.

  • Formation of the Trichloroacetimidate:

    • Dissolve the purified hemiacetal in anhydrous dichloromethane.

    • Add trichloroacetonitrile and a catalytic amount of 1,8-Diazabicycloundec-7-ene (DBU).

    • Stir the reaction at room temperature until the hemiacetal is fully consumed (TLC analysis).

    • Concentrate the reaction mixture and purify the crude product by silica gel chromatography to yield the 2,3,4-tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidate.[1]

Part B: Schmidt Glycosylation

The prepared arabinopyranosyl trichloroacetimidate donor is then coupled with a glycosyl acceptor in the presence of a Lewis acid catalyst.[2]

Experimental Protocol:

  • Preparation:

    • Dry the glycosyl acceptor (e.g., a partially protected monosaccharide) and the arabinopyranosyl trichloroacetimidate donor under high vacuum.

    • Activate powdered molecular sieves (4 Å) by heating under vacuum.

  • Glycosylation Reaction:

    • Dissolve the glycosyl acceptor and the trichloroacetimidate donor in anhydrous dichloromethane under an inert atmosphere.

    • Add the activated molecular sieves to the solution.

    • Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

    • Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.[2]

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a few drops of triethylamine.

    • Dilute the mixture with dichloromethane and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting disaccharide by silica gel chromatography.

Quantitative Data Summary (Typical Yields)

StepProductTypical Yield (%)
Donor Synthesis2,3,4-Tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidate70-85 (over 3 steps)
GlycosylationProtected Disaccharide60-90

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Workflow for Schmidt Glycosylation

G cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up & Purification Donor Arabinopyranosyl Trichloroacetimidate Donor Mixing Dissolve Donor & Acceptor in dry CH2Cl2 Donor->Mixing Acceptor Glycosyl Acceptor Acceptor->Mixing Sieves Activated 4Å Molecular Sieves Sieves->Mixing Cooling Cool to -40 °C Mixing->Cooling Addition Add catalytic TMSOTf Cooling->Addition Reaction Stir until completion (TLC monitoring) Addition->Reaction Quench Quench with Et3N Reaction->Quench Filter Filter through Celite Quench->Filter Wash Wash with NaHCO3 (aq) and Brine Filter->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Silica Gel Chromatography Dry->Purify Product Purified Disaccharide Purify->Product

Caption: Workflow for Schmidt Glycosylation.

Protocol 2: Glycosylation using Methyl β-L-arabinopyranoside as a Glycosyl Acceptor

This protocol details the regioselective protection of Methyl β-L-arabinopyranoside to expose a single hydroxyl group for glycosylation, followed by the glycosylation reaction. This is a common strategy to build oligosaccharides from a specific position on the arabinose unit.

Part A: Regioselective Protection of Methyl β-L-arabinopyranoside

To control the site of glycosylation, all but one hydroxyl group of Methyl β-L-arabinopyranoside must be protected. A common strategy is to use a benzylidene acetal to protect the C3 and C4 hydroxyls, followed by protection of the C2 hydroxyl.

Experimental Protocol:

  • Benzylidene Acetal Formation:

    • Suspend Methyl β-L-arabinopyranoside in anhydrous acetonitrile.

    • Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Neutralize the reaction with triethylamine and concentrate under reduced pressure.

    • Purify the product by silica gel chromatography to yield Methyl 3,4-O-benzylidene-β-L-arabinopyranoside.

  • Protection of the C2-Hydroxyl:

    • Dissolve the benzylidene-protected arabinopyranoside in anhydrous pyridine.

    • Add a protecting group reagent (e.g., benzyl bromide with sodium hydride, or benzoyl chloride) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • Quench the reaction and perform an aqueous work-up.

    • Purify the fully protected product by silica gel chromatography.

  • Selective Deprotection (if necessary to expose a different hydroxyl):

    • Selective deprotection strategies, such as reductive opening of the benzylidene acetal, can be employed to expose either the C3 or C4 hydroxyl group for glycosylation.

Part B: Glycosylation of the Partially Protected Acceptor

The partially protected Methyl β-L-arabinopyranoside, now with a single free hydroxyl group, is used as the glycosyl acceptor in a glycosylation reaction with a suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate or bromide).

Experimental Protocol:

  • Preparation:

    • Dry the partially protected Methyl β-L-arabinopyranoside acceptor and the glycosyl donor under high vacuum.

    • Activate powdered molecular sieves (4 Å) by heating under vacuum.

  • Glycosylation Reaction:

    • Dissolve the acceptor and donor in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Add the activated molecular sieves.

    • Cool the mixture to the required temperature.

    • Add the promoter (e.g., TMSOTf for a trichloroacetimidate donor, or silver triflate for a glycosyl bromide donor).

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction and perform an aqueous work-up as described in Protocol 1, Part B.

    • Purify the resulting protected disaccharide by silica gel chromatography.

Quantitative Data Summary (Typical Yields)

StepProductTypical Yield (%)
Benzylidene Acetal FormationMethyl 3,4-O-benzylidene-β-L-arabinopyranoside75-90
C2-Hydroxyl ProtectionFully Protected Intermediate80-95
GlycosylationProtected Disaccharide60-85

Note: Yields are highly dependent on the specific substrates, protecting groups, and reaction conditions.

Logical Relationship for Acceptor Preparation and Glycosylation

G Start Methyl β-L-arabinopyranoside Protect34 Regioselective Protection of C3 & C4 Hydroxyls (e.g., Benzylidene Acetal) Start->Protect34 Intermediate1 Methyl 3,4-O-benzylidene- β-L-arabinopyranoside Protect34->Intermediate1 Protect2 Protection of C2 Hydroxyl Intermediate1->Protect2 Intermediate2 Fully Protected Intermediate (except for desired OH) Protect2->Intermediate2 Glycosylation Glycosylation Reaction with Activated Donor Intermediate2->Glycosylation Product Protected Disaccharide Glycosylation->Product

Caption: Synthesis of a disaccharide using a protected acceptor.

Applications in Drug Development

The synthesis of novel oligosaccharides containing L-arabinose is of significant interest in drug development. These structures can mimic natural carbohydrates and interact with biological targets such as enzymes and receptors. For instance, arabinose-containing glycans are components of bacterial cell walls, making them targets for the development of new antibiotics. Furthermore, modifying existing drugs with sugar moieties (glycorandomization) can improve their pharmacokinetic and pharmacodynamic properties. The protocols described here provide a foundational methodology for accessing these important molecules.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Methyl β-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl β-L-arabinopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving β-stereoselectivity in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing Methyl β-L-arabinopyranoside with high stereoselectivity?

The main challenge lies in controlling the stereochemistry at the anomeric carbon (C-1). The desired β-anomer has a 1,2-cis relationship between the methoxy group at C-1 and the hydroxyl group at C-2. This arrangement is often thermodynamically less stable than the corresponding 1,2-trans α-anomer. Therefore, reaction conditions must be carefully optimized to favor the kinetic β-product.

Q2: Which fundamental glycosylation methods are applicable for this synthesis?

Two classical and effective methods are the Fischer-Helferich glycosylation and the Koenigs-Knorr reaction.

  • Fischer-Helferich Glycosylation: This is a direct method involving the reaction of L-arabinose with methanol under acidic catalysis. While straightforward, it typically yields a mixture of α and β anomers, as well as furanoside and pyranoside forms, often favoring the thermodynamically more stable α-anomer.

  • Koenigs-Knorr Reaction: This method involves the reaction of a protected arabinopyranosyl halide (e.g., bromide or chloride) with methanol in the presence of a promoter, often a heavy metal salt like silver carbonate or silver triflate. The stereochemical outcome is highly dependent on the nature of the protecting groups used.

Q3: How do protecting groups influence the stereoselectivity of the synthesis?

Protecting groups play a crucial role in directing the stereochemical outcome of the glycosylation.

  • Participating Groups: Protecting groups at the C-2 position that can form a cyclic intermediate with the anomeric center (e.g., acetyl, benzoyl) will favor the formation of the 1,2-trans product, which in the case of L-arabinose is the α-anomer. This is due to anchimeric assistance.

  • Non-Participating Groups: To favor the β-anomer (1,2-cis), non-participating protecting groups such as benzyl (Bn) or silyl ethers should be used at the C-2 position. These groups do not provide anchimeric assistance, allowing for nucleophilic attack from the β-face.

Q4: What is the role of the solvent in controlling stereoselectivity?

Solvents can influence the equilibrium of the anomeric intermediates. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are known to enhance α-stereoselectivity in some glycosylation reactions. The choice of solvent should be carefully considered in the context of the specific glycosyl donor and promoter system being used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Methyl L-arabinopyranoside Incomplete reaction under Fischer conditions.Increase reaction time and/or temperature. Ensure the acidic catalyst is active and used in the appropriate concentration.
Deactivation of the promoter in Koenigs-Knorr reaction.Use freshly prepared and anhydrous reagents and solvents. Ensure the promoter (e.g., silver salt) has not decomposed.
Incomplete formation of the glycosyl halide donor.Optimize the bromination/chlorination step of the protected arabinose. Ensure complete conversion before proceeding with the glycosylation.
Poor β-selectivity (High α:β ratio) Use of participating protecting groups at C-2 (e.g., acetyl, benzoyl).Replace the C-2 protecting group with a non-participating group like benzyl ether.
Thermodynamic control favoring the α-anomer.Employ kinetic control conditions: lower reaction temperatures and shorter reaction times may favor the β-anomer.
Anomerization of the desired β-product to the α-product.Use a milder promoter or acid catalyst to minimize anomerization. Neutralize the reaction mixture promptly upon completion.
Formation of Furanoside Impurities Reaction conditions favoring the five-membered ring formation (common in Fischer glycosylation).In Fischer glycosylation, prolonged reaction times tend to favor the more stable pyranoside forms.[1]
Difficulty in Separating α and β Anomers Similar polarity of the anomers.Utilize column chromatography on silica gel with an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes). HPLC can also be employed for analytical and preparative separation.[1]
Inconsistent Reaction Outcomes Variability in reagent quality or reaction conditions.Ensure all reagents are of high purity and anhydrous where necessary. Maintain strict control over reaction temperature and time.

Experimental Protocols

Protocol 1: Fischer-Helferich Synthesis of Methyl L-arabinopyranosides (Thermodynamic Control)

This method typically results in a mixture of anomers, with the α-anomer often being the major product.

  • Reaction Setup: Suspend L-arabinose in anhydrous methanol (e.g., 10 g in 100 mL).

  • Catalysis: Add a catalytic amount of a strong acid, such as 1% acetyl chloride or 0.5 M HCl in methanol.

  • Reaction: Stir the mixture at reflux for 4-6 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize the acid with a base, such as sodium bicarbonate or an ion-exchange resin (e.g., Amberlite IR-120 H+).

  • Work-up: Filter the mixture and concentrate the filtrate under reduced pressure to obtain a syrup.

  • Purification: The resulting syrup, containing a mixture of methyl α/β-L-arabinopyranosides and furanosides, can be purified by silica gel column chromatography to separate the anomers.

Protocol 2: Koenigs-Knorr Synthesis for Enhanced β-selectivity

This protocol utilizes non-participating protecting groups to favor the formation of the β-anomer.

Step 1: Preparation of 2,3,4-Tri-O-benzyl-α-L-arabinopyranosyl Bromide

  • Protection: Protect the hydroxyl groups of L-arabinose with benzyl groups using standard procedures (e.g., benzyl bromide and sodium hydride) to obtain per-O-benzylated arabinose.

  • Bromination: Treat the per-O-benzylated arabinose with a solution of HBr in acetic acid at 0°C to room temperature to generate the glycosyl bromide. The reaction is typically rapid and should be monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable solvent like dichloromethane and wash with cold saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting glycosyl bromide is often used immediately in the next step.

Step 2: Glycosylation with Methanol

  • Reaction Setup: Dissolve the freshly prepared 2,3,4-tri-O-benzyl-α-L-arabinopyranosyl bromide in anhydrous dichloromethane or a mixture of dichloromethane and diethyl ether. Add anhydrous methanol (as the acceptor).

  • Promotion: Cool the mixture to a low temperature (e.g., -20°C to 0°C) and add a promoter, such as silver carbonate or silver triflate, portion-wise while stirring in the dark.

  • Reaction: Allow the reaction to proceed at low temperature, monitoring by TLC for the consumption of the glycosyl bromide.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts. Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by silica gel column chromatography to isolate the methyl 2,3,4-tri-O-benzyl-β-L-arabinopyranoside.

  • Deprotection: The benzyl groups can be removed by catalytic hydrogenation (e.g., using Pd/C in methanol) to yield the final product, Methyl β-L-arabinopyranoside.

Data Presentation

Table 1: Influence of Protecting Groups on Stereoselectivity in Koenigs-Knorr Type Reactions

Glycosyl DonorC-2 Protecting GroupTypical OutcomePredominant Anomer
2,3,4-Tri-O-acetyl-L-arabinopyranosyl BromideAcetyl (Participating)Anchimeric Assistanceα (1,2-trans)
2,3,4-Tri-O-benzyl-L-arabinopyranosyl BromideBenzyl (Non-participating)SN2-like attackβ (1,2-cis)

Visualizations

Logical Workflow for Improving β-Stereoselectivity

workflow start Start: Synthesis of Methyl L-arabinopyranoside problem Problem: Low β-selectivity start->problem strategy Select Synthesis Strategy problem->strategy fischer Fischer-Helferich Glycosylation strategy->fischer Direct, but often low selectivity koenigs Koenigs-Knorr Reaction strategy->koenigs More control via protecting groups conditions Optimize Reaction Conditions fischer->conditions protecting_groups Choose Protecting Groups koenigs->protecting_groups participating Participating (e.g., Acetyl) Leads to α-anomer protecting_groups->participating non_participating Non-participating (e.g., Benzyl) Favors β-anomer protecting_groups->non_participating non_participating->conditions kinetic Kinetic Control (Low Temp, Short Time) conditions->kinetic thermodynamic Thermodynamic Control (Higher Temp, Long Time) conditions->thermodynamic analysis Analyze Anomeric Ratio (NMR, HPLC) kinetic->analysis thermodynamic->analysis analysis->problem If ratio is poor success High β-selectivity Achieved analysis->success If desired ratio is met

Caption: Decision workflow for optimizing β-selectivity.

Signaling Pathway of Protecting Group Influence

protecting_groups cluster_participating Participating Group at C-2 (e.g., Acetyl) cluster_non_participating Non-Participating Group at C-2 (e.g., Benzyl) p_start Glycosyl Donor with Acyl at C-2 p_intermediate Formation of Cyclic Acylium Ion Intermediate p_start->p_intermediate Anchimeric Assistance p_attack Nucleophilic Attack (Methanol) p_intermediate->p_attack Blocks α-face p_product 1,2-trans Product (α-anomer) p_attack->p_product Attack from β-face np_start Glycosyl Donor with Ether at C-2 np_intermediate Formation of Oxocarbenium Ion np_start->np_intermediate No Anchimeric Assistance np_attack Nucleophilic Attack (Methanol) np_intermediate->np_attack Both faces accessible np_product 1,2-cis Product (β-anomer) np_attack->np_product Kinetic preference

Caption: Influence of C-2 protecting groups on stereoselectivity.

References

Technical Support Center: Purification of Methyl beta-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Methyl beta-L-arabinopyranoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound stem from its synthesis, typically via Fischer glycosidation of L-arabinose. This reaction often results in a mixture of isomers, including the desired β-anomer, the α-anomer, and potentially furanoside forms, all of which have very similar physical and chemical properties, making separation difficult.[1] Additionally, side reactions during synthesis can introduce colored impurities and other byproducts that need to be removed.

Q2: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the purification process. Different staining reagents can be used to visualize the spots on a TLC plate if the compound is not UV-active. For more detailed analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2]

Q3: What are the expected physical properties of pure this compound?

Pure this compound is typically a white to light yellow crystalline powder.[3][4] Key physical properties are summarized in the table below.

Troubleshooting Guides

Crystallization Issues

Q1: My this compound fails to crystallize from solution.

Answer: This is a common issue that can be addressed by several methods:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again slowly.[5]

  • Solvent System: The choice of solvent is critical. If one solvent doesn't work, a different solvent or a mixture of solvents should be tested. For similar compounds, mixtures of a soluble solvent (like methanol or ethanol) and a less soluble solvent (like dichloromethane or hexane) have been effective.

  • Temperature: Ensure the solution is cooled slowly. Rapid cooling can lead to the formation of an oil or an amorphous solid instead of crystals. Try cooling the solution at room temperature first, followed by refrigeration.

Q2: The product "oils out" instead of forming crystals.

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if impurities are present that depress the melting point.

  • Dilute the Solution: Add a small amount of the hot solvent back to the oiled-out mixture and redissolve it by heating. Then, allow it to cool more slowly.

  • Remove Impurities: The presence of impurities can significantly affect crystallization. Consider a preliminary purification step, such as passing the crude product through a short column of silica gel, before attempting crystallization.[5]

Q3: The yield from crystallization is very low.

Answer: A low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[5] Before discarding the filtrate, try concentrating it to see if a second crop of crystals can be obtained.

  • Premature Crystallization: If the solution cools too quickly during filtration, the product may crystallize on the filter paper. Ensure the filtration apparatus and the solvent used for washing the crystals are at an appropriate temperature.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

Column Chromatography Issues

Q1: I am having difficulty separating the α and β anomers of Methyl arabinopyranoside by column chromatography.

Answer: The separation of anomers is a significant challenge due to their similar polarities.

  • Optimize the Mobile Phase: A systematic trial of different solvent systems with varying polarities is crucial. A shallow gradient of a more polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) can improve separation.

  • Choice of Stationary Phase: While silica gel is common, other stationary phases like alumina or modified silica (e.g., C18 for reversed-phase chromatography) could offer different selectivities.[1]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., an amino or cyano-bonded phase) may be necessary to achieve baseline separation.

Q2: My compound is streaking or tailing on the chromatography column.

Answer: Streaking or tailing can be caused by several factors:

  • Sample Overload: Too much sample has been loaded onto the column. Try using a smaller amount of crude material.

  • Inappropriate Solvent for Loading: The sample should be dissolved in a minimal amount of the mobile phase or a weaker solvent before loading onto the column.

  • Column Packing: An improperly packed column can lead to poor separation. Ensure the stationary phase is packed uniformly.

  • Compound Interaction with Stationary Phase: The hydroxyl groups of the sugar can interact strongly with the silica gel. Adding a small amount of a polar modifier like triethylamine to the eluent can sometimes improve peak shape.

Data Presentation

PropertyValueReference
Molecular Formula C₆H₁₂O₅[6]
Molecular Weight 164.16 g/mol [6]
Appearance White to light yellow crystalline powder[3][4]
Melting Point 167-173 °C[7]
Optical Rotation +232° to +242° (c=1 in water)[3]
Purity (by GC) >95.0%[3]
Purity (by HPLC) ≥98.0%[7]

Experimental Protocols

General Protocol for the Purification of this compound

Disclaimer: This is a general protocol based on the purification of similar methyl glycosides and may require optimization for specific experimental conditions.

1. Synthesis (Fischer Glycosidation of L-Arabinose):

  • Suspend L-arabinose in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrogen chloride in methanol).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Neutralize the reaction with a base (e.g., sodium carbonate or an ion-exchange resin).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of methyl arabinoside isomers.

2. Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration to 10-15%). The optimal gradient should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the sample onto the top of the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the desired this compound.

    • Combine the pure fractions and evaporate the solvent.

3. Crystallization:

  • Solvent System: A mixture of a soluble solvent and a less soluble solvent is often effective. For example, dissolve the product from the column in a minimal amount of hot methanol and then slowly add a less polar solvent like dichloromethane or hexane until the solution becomes slightly turbid.

  • Procedure:

    • Dissolve the partially purified product in the minimum amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in a refrigerator or ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Mandatory Visualization

Purification_Challenges cluster_synthesis Synthesis (Fischer Glycosidation) cluster_impurities Crude Product Mixture cluster_purification Purification Steps cluster_challenges Key Challenges Synthesis L-Arabinose + Methanol (H⁺) Crude Mixture of Isomers & Impurities Synthesis->Crude Anomers α/β-Anomers Crude->Anomers Similar Polarity Isomers Pyranoside/Furanoside Isomers Crude->Isomers Similar Structure Byproducts Colored Byproducts Crude->Byproducts ColumnChromatography Column Chromatography Crude->ColumnChromatography Crystallization Crystallization ColumnChromatography->Crystallization Separation Difficult Separation of Isomers ColumnChromatography->Separation LowYield Low Crystallization Yield Crystallization->LowYield Purity Achieving High Purity Crystallization->Purity PureProduct Pure Methyl β-L-arabinopyranoside Crystallization->PureProduct

Caption: Logical relationship of challenges in the purification of this compound.

Troubleshooting_Workflow Start Start Purification CrudeProduct Crude Methyl arabinopyranoside Start->CrudeProduct ColumnChromatography Perform Column Chromatography CrudeProduct->ColumnChromatography CheckPurityTLC Check Fractions by TLC ColumnChromatography->CheckPurityTLC CombineFractions Combine Pure Fractions CheckPurityTLC->CombineFractions Pure Fractions TroubleshootChromatography Troubleshoot Chromatography: - Adjust solvent gradient - Change stationary phase - Use preparative HPLC CheckPurityTLC->TroubleshootChromatography Impure/Poor Separation EvaporateSolvent Evaporate Solvent CombineFractions->EvaporateSolvent Crystallization Attempt Crystallization EvaporateSolvent->Crystallization CrystalsForm Crystals Form? Crystallization->CrystalsForm CollectCrystals Collect and Dry Crystals CrystalsForm->CollectCrystals Yes TroubleshootCrystallization Troubleshoot Crystallization: - Induce nucleation - Concentrate solution - Change solvent system CrystalsForm->TroubleshootCrystallization No PureProduct Pure Product CollectCrystals->PureProduct TroubleshootChromatography->ColumnChromatography TroubleshootCrystallization->Crystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Separation of Methyl L-arabinopyranoside Anomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of α- and β-anomers of Methyl L-arabinopyranoside. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful separation and identification in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the α- and β-anomers of Methyl L-arabinopyranoside?

A1: The most common methods for separating these anomers are preparative High-Performance Liquid Chromatography (HPLC) and flash column chromatography. Fractional crystallization can also be employed, though it may be more challenging to optimize.

Q2: How can I definitively identify which separated fraction corresponds to the α-anomer and which to the β-anomer?

A2: The most reliable method for anomer identification is Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The key diagnostic feature is the coupling constant (J-value) of the anomeric proton (H-1). For pyranosides, the β-anomer, which typically has the anomeric proton in an axial orientation, exhibits a larger coupling constant (J ≈ 7-8 Hz) due to axial-axial coupling with H-2. The α-anomer, with an equatorial anomeric proton, shows a smaller coupling constant (J ≈ 2-4 Hz) due to equatorial-axial coupling.

Q3: Which anomer, α or β, is expected to elute first in chromatography?

A3: The elution order can depend on the chromatographic conditions (normal phase vs. reverse phase). However, in gas-liquid chromatography of methyl arabinopyranosides, the β-anomer has been observed to elute before the α-anomer. In normal phase liquid chromatography, the anomer with the more sterically accessible hydroxyl groups may interact more strongly with the stationary phase and elute later. It is crucial to confirm the identity of each peak using a method like ¹H-NMR.

Q4: Is it possible to synthesize only one anomer selectively to avoid a separation step?

A4: The Fischer glycosidation reaction, a common method for preparing methyl glycosides, typically yields a mixture of α and β anomers, as well as pyranoside and furanoside forms. While reaction conditions can be optimized to favor one anomer over the other, a completely stereoselective synthesis is challenging and often requires more complex multi-step procedures with protecting groups. Therefore, a separation step is usually necessary.

Q5: My NMR spectrum of the separated anomer is showing some impurities. What are the likely sources?

A5: Impurities can arise from several sources. Incomplete separation of the other anomer is a common issue. Other possibilities include residual solvents from the chromatography or crystallization steps, or degradation of the sample if not handled properly. Ensure complete removal of solvents under reduced pressure and store the purified anomers in a cool, dry place.

Troubleshooting Guides

Chromatographic Separation (HPLC & Flash Chromatography)
Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution of Anomers 1. Inappropriate Mobile Phase: The solvent system does not provide sufficient selectivity. 2. Inappropriate Stationary Phase: The column packing is not suitable for separating closely related isomers. 3. Column Overloading: Too much sample is injected, leading to broad peaks.1. Optimize Mobile Phase:    - For normal phase, try different ratios of a polar solvent (e.g., methanol, ethanol) in a non-polar solvent (e.g., dichloromethane, ethyl acetate). A shallower gradient or isocratic elution with a low percentage of the polar solvent can improve resolution.    - For reverse phase, adjust the ratio of acetonitrile or methanol in water. 2. Change Column:    - For normal phase, use a high-purity silica gel with a small particle size.    - For HPLC, consider columns specifically designed for carbohydrate separations, such as amino- or cyano-propyl bonded phases. 3. Reduce Sample Load: Decrease the amount of sample injected onto the column.
Peak Tailing 1. Secondary Interactions: Interaction of the sugar's hydroxyl groups with active sites on the silica gel. 2. Presence of Water in Normal Phase: Water can deactivate the silica gel. 3. Column Degradation: The stationary phase is no longer performing optimally.1. Add a Modifier: Add a small amount of a modifier like triethylamine or acetic acid to the mobile phase to block active sites. 2. Use Dry Solvents: Ensure all solvents for normal phase chromatography are anhydrous. 3. Replace Column: If the column is old or has been used extensively, replace it.
Irreproducible Retention Times 1. Changes in Mobile Phase Composition: Inconsistent solvent preparation. 2. Fluctuations in Temperature: Temperature affects solvent viscosity and interactions. 3. Column Inequilibration: The column is not fully equilibrated with the mobile phase before injection.1. Prepare Fresh Mobile Phase: Prepare mobile phase accurately and fresh for each set of experiments. 2. Use a Column Oven: Maintain a constant column temperature using a column oven for HPLC. 3. Equilibrate Thoroughly: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.
Crystallization
Problem Potential Cause(s) Suggested Solution(s)
No Crystal Formation 1. Solution is Too Dilute: The concentration of the anomer is below the saturation point. 2. Inappropriate Solvent System: The chosen solvent is too good a solvent for the compound. 3. Presence of Impurities: Impurities can inhibit crystal nucleation and growth.1. Concentrate the Solution: Slowly evaporate the solvent to increase the concentration. 2. Change Solvent System: Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then warm to redissolve and cool slowly. For methyl arabinopyranosides, methanol, ethanol, or mixtures with ethyl acetate or diethyl ether can be explored. 3. Improve Purity: Further purify the anomer mixture by chromatography before attempting crystallization.
Formation of Oil instead of Crystals 1. Supersaturation is too high: The solution is too concentrated, leading to rapid precipitation. 2. Cooling is too rapid. 1. Dilute the Solution: Add a small amount of the good solvent. 2. Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer to a refrigerator.
Co-crystallization of Anomers 1. Similar Crystal Packing: The α and β anomers have similar crystal lattice energies. 2. Insufficient Purity of the Starting Material: The solution is not sufficiently enriched in one anomer.1. Seed the Solution: Introduce a seed crystal of the desired pure anomer to encourage selective crystallization. 2. Enrich the Anomeric Mixture: Perform a preliminary separation by flash chromatography to obtain a solution enriched in one anomer before attempting crystallization.

Experimental Protocols

Protocol 1: Representative Preparative HPLC Separation

This protocol is a general guideline and may require optimization for your specific instrument and sample.

1. Sample Preparation:

  • Dissolve the crude mixture of Methyl L-arabinopyranoside anomers in the mobile phase at a concentration of 10-20 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC Conditions:

Parameter Value
Column Amino-propyl bonded silica (NH₂), 10 µm, 250 x 10 mm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 4.0 mL/min
Temperature 30°C
Detection Refractive Index (RI)
Injection Volume 500 µL

3. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Collect fractions corresponding to the eluting peaks.

  • Analyze the collected fractions by analytical HPLC to assess purity.

  • Combine the pure fractions for each anomer and remove the solvent under reduced pressure.

4. Anomer Identification:

  • Dissolve a small amount of each purified anomer in deuterium oxide (D₂O).

  • Acquire a ¹H-NMR spectrum for each sample.

  • Identify the anomers based on the coupling constant of the anomeric proton (H-1).

Protocol 2: Representative Flash Column Chromatography Separation

1. Column Preparation:

  • Dry pack a glass column with high-purity silica gel (40-63 µm). The amount of silica will depend on the amount of sample to be separated (typically a 50:1 to 100:1 ratio of silica to sample by weight).

  • Equilibrate the column with the starting mobile phase.

2. Sample Loading:

  • Dissolve the crude anomeric mixture in a minimal amount of the mobile phase or a slightly stronger solvent.

  • Alternatively, adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

3. Chromatography Conditions:

Parameter Value
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Gradient of Methanol in Dichloromethane (e.g., 2% to 10% MeOH)
Flow Rate Adjusted to allow for proper separation (e.g., 10-20 mL/min for a medium-sized column)
Fraction Size Collect fractions of a suitable volume (e.g., 10-20 mL)

4. Procedure:

  • Load the sample onto the column.

  • Begin elution with the starting mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

  • Monitor the elution of the compounds using Thin Layer Chromatography (TLC) on the collected fractions.

  • Combine the fractions containing the pure anomers.

  • Remove the solvent under reduced pressure.

5. Anomer Identification:

  • Perform ¹H-NMR analysis on the purified fractions as described in the HPLC protocol.

Data Presentation

¹H-NMR Data for Anomer Identification
Anomer Anomeric Proton (H-1) Chemical Shift (δ, ppm in D₂O) Anomeric Proton (H-1) Coupling Constant (JH1,H2, Hz) Stereochemical Relationship of H-1 and H-2
α-Methyl L-arabinopyranoside ~4.8 - 5.0~2 - 4equatorial-axial
β-Methyl L-arabinopyranoside ~4.4 - 4.6~7 - 8axial-axial

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_identification Identification synthesis Fischer Glycosidation (L-Arabinose + Methanol + Acid Catalyst) crude_mixture Crude Mixture (α/β Anomers) synthesis->crude_mixture separation_method Chromatography (HPLC or Flash) crude_mixture->separation_method alpha_anomer Pure α-Anomer separation_method->alpha_anomer beta_anomer Pure β-Anomer separation_method->beta_anomer nmr_analysis ¹H-NMR Spectroscopy alpha_anomer->nmr_analysis beta_anomer->nmr_analysis alpha_id α-Anomer ID (J ≈ 2-4 Hz) nmr_analysis->alpha_id beta_id β-Anomer ID (J ≈ 7-8 Hz) nmr_analysis->beta_id

Caption: Workflow for the separation and identification of Methyl L-arabinopyranoside anomers.

troubleshooting_logic start Poor Resolution in Chromatography q1 Is the mobile phase optimized? start->q1 sol_1 Adjust solvent ratio or change solvent system. q1->sol_1 No q2 Is the stationary phase appropriate? q1->q2 Yes a1_yes Yes a1_no No sol_1->q1 sol_2 Select a column with different selectivity (e.g., NH₂). q2->sol_2 No q3 Is the column overloaded? q2->q3 Yes a2_yes Yes a2_no No sol_2->q2 sol_3 Reduce sample concentration or injection volume. q3->sol_3 Yes end_node Resolution should improve. If not, consider other factors (temperature, flow rate). q3->end_node No a3_yes Yes a3_no No sol_3->q3

Caption: Troubleshooting logic for poor chromatographic resolution.

Technical Support Center: Synthesis of Methyl β-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl β-L-arabinopyranoside. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of Methyl β-L-arabinopyranoside via Fischer glycosylation?

A1: The Fischer glycosylation of L-arabinose with methanol is an equilibrium-driven process that typically yields a mixture of isomers. The most common side products include:

  • Methyl α-L-arabinopyranoside: The alpha anomer of the desired pyranoside product.

  • Methyl α-L-arabinofuranoside and Methyl β-L-arabinofuranoside: Five-membered ring furanoside isomers, which are often the kinetically favored products.[1][2]

Under harsh acidic conditions and elevated temperatures, degradation of L-arabinose to form furfural can also occur.[3][4][5]

Q2: Why am I getting a low yield of the desired Methyl β-L-arabinopyranoside?

A2: Low yields of the target compound can be attributed to several factors:

  • Reaction Equilibrium: The Fischer glycosylation is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[2]

  • Incomplete Reaction: Insufficient reaction time may not allow the reaction to reach thermodynamic equilibrium, which favors the more stable pyranoside form.

  • Formation of Side Products: As mentioned in Q1, the formation of anomeric and ring-isomers is a significant competitive pathway.

  • Degradation of Starting Material: Prolonged exposure to strong acid and high temperatures can lead to the degradation of L-arabinose.[3][5]

  • Suboptimal Catalyst Concentration: The concentration of the acid catalyst is crucial; too little may result in a slow or incomplete reaction, while too much can promote degradation.

Q3: How can I control the ratio of pyranoside to furanoside isomers?

A3: The ratio of pyranoside to furanoside isomers is primarily governed by kinetic versus thermodynamic control.

  • To favor the pyranoside (thermodynamic product): Employ longer reaction times and higher temperatures. This allows the initially formed furanosides (kinetic products) to rearrange to the more stable pyranoside form.[1][2]

  • To favor the furanoside (kinetic product): Use shorter reaction times and lower temperatures.

Q4: How can I influence the α- to β-anomer ratio of the pyranoside product?

A4: In the Fischer glycosylation of L-arabinose, the α-anomer is generally the thermodynamically more stable product due to the anomeric effect. Therefore, reaction conditions that favor thermodynamic equilibrium (longer reaction times, higher temperatures) will typically result in a higher proportion of the α-anomer. To obtain a higher proportion of the desired β-anomer, it is often necessary to separate it from the α-anomer chromatographically after the reaction is complete. Some specialized glycosylation methods using protecting groups can offer better stereocontrol, but the classic Fischer glycosylation of unprotected arabinose provides limited control over the α/β ratio.

Q5: What is the best way to purify Methyl β-L-arabinopyranoside from the reaction mixture?

A5: The most common method for separating the isomeric products of a Fischer glycosylation is column chromatography on silica gel.[6][7] The different isomers have slightly different polarities, which allows for their separation. Thin-layer chromatography (TLC) can be used to monitor the separation.[6] In some cases, fractional crystallization may also be employed. For analytical purposes, gas chromatography-mass spectrometry (GC-MS) of the per-acetylated or per-trimethylsilylated derivatives is a powerful technique for identifying and quantifying the different isomers.[6] High-performance liquid chromatography (HPLC) with specialized columns can also be used for the separation of carbohydrate anomers and isomers.[1][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Reaction is very slow or does not proceed. 1. Insufficient acid catalyst. 2. Low reaction temperature. 3. Presence of water in the methanol.1. Increase the concentration of the acid catalyst (e.g., methanolic HCl) incrementally. 2. Increase the reaction temperature, but monitor for degradation. 3. Use anhydrous methanol to drive the equilibrium towards the products.
Significant formation of furanoside isomers. Reaction is under kinetic control.Increase the reaction time and/or temperature to favor the formation of the thermodynamically more stable pyranoside isomers.
Low α:β anomeric ratio of the pyranoside. The reaction has not reached thermodynamic equilibrium.Increase the reaction time to allow for anomerization to the more stable α-anomer. Note that isolating the β-anomer will require chromatographic separation.
Darkening of the reaction mixture (brown/black color). Acid-catalyzed degradation of L-arabinose to furfural and subsequent polymerization (humin formation).[4]1. Reduce the reaction temperature. 2. Decrease the concentration of the acid catalyst. 3. Reduce the reaction time.
Difficulty in separating isomers by column chromatography. 1. Inappropriate solvent system. 2. Overloaded column.1. Optimize the mobile phase polarity for TLC to achieve better separation before attempting column chromatography. A common solvent system is a mixture of dichloromethane and methanol or ethyl acetate and methanol. 2. Use a larger column or a smaller amount of crude product.
Product identification is ambiguous. Co-elution of isomers or incorrect interpretation of analytical data.1. Acetylate or silylate the product mixture and analyze by GC-MS for better separation and fragmentation patterns. 2. Acquire 1H and 13C NMR spectra and compare with literature values for all four possible isomers (α/β-pyranoside and α/β-furanoside).[9]

Experimental Protocols

Synthesis of Methyl L-Arabinosides via Fischer Glycosylation

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product distribution.

Materials:

  • L-Arabinose

  • Anhydrous Methanol

  • Acetyl Chloride or concentrated Hydrochloric Acid

  • Anhydrous Sodium Carbonate or Pyridine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol, Ethyl Acetate)

Procedure:

  • Prepare a 0.5-1.5% (w/w) solution of hydrogen chloride in anhydrous methanol. This can be achieved by carefully adding acetyl chloride dropwise to cold, anhydrous methanol with stirring.

  • Suspend L-arabinose in the prepared methanolic HCl solution in a round-bottom flask equipped with a condenser and a drying tube.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of new spots corresponding to the methyl glycoside isomers indicate reaction progression. Reaction times can vary from a few hours to overnight, depending on the desired product distribution.

  • After the desired reaction time, cool the mixture to room temperature.

  • Neutralize the acid catalyst by adding anhydrous sodium carbonate portion-wise until effervescence ceases, or by adding pyridine.

  • Filter the mixture to remove the solid salts and concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Purify the crude syrup by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to separate the different isomers. The fractions can be analyzed by TLC to identify the desired Methyl β-L-arabinopyranoside.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

  • Characterize the purified product by NMR spectroscopy and compare the data with literature values to confirm its identity and purity.[9]

Visualizations

Logical Workflow for Troubleshooting Fischer Glycosylation of L-Arabinose

troubleshooting_workflow start Start Synthesis reaction_complete Reaction Monitoring (TLC) start->reaction_complete workup Neutralization & Evaporation reaction_complete->workup Reaction Complete purification Column Chromatography workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis separation_issue Separation Difficulty? purification->separation_issue end Pure Methyl β-L-arabinopyranoside analysis->end Desired Product Obtained low_yield Low Yield? analysis->low_yield Problem Detected check_conditions Adjust Reaction Conditions: - Increase Time/Temp - Use Anhydrous Methanol - Optimize Catalyst Conc. low_yield->check_conditions Yes wrong_isomers Incorrect Isomer Ratio? low_yield->wrong_isomers No check_conditions->start Retry Synthesis adjust_kin_therm Adjust for Kinetic/Thermodynamic Control: - Shorter time/lower temp for furanoside - Longer time/higher temp for pyranoside wrong_isomers->adjust_kin_therm Yes degradation Degradation (Dark Color)? wrong_isomers->degradation No adjust_kin_therm->start Retry Synthesis reduce_severity Reduce Reaction Severity: - Lower Temperature - Lower Catalyst Conc. degradation->reduce_severity Yes degradation->separation_issue No reduce_severity->start Retry Synthesis separation_issue->analysis No optimize_chrom Optimize Chromatography: - Adjust Solvent System - Check Column Loading separation_issue->optimize_chrom Yes optimize_chrom->purification Re-purify

Caption: Troubleshooting workflow for the synthesis of Methyl β-L-arabinopyranoside.

Reaction Pathway of Fischer Glycosylation of L-Arabinose

fischer_glycosylation cluster_products Product Mixture arabinose L-Arabinose protonation Protonation of Hemiacetal arabinose->protonation + H+ oxocarbenium Oxocarbenium Ion (Intermediate) protonation->oxocarbenium - H2O furanosides Methyl L-Arabinofuranosides (α and β anomers) (Kinetic Products) oxocarbenium->furanosides + Methanol (Kinetic Control) methanol Methanol (Nucleophile) methanol->oxocarbenium pyranosides Methyl L-Arabinopyranosides (α and β anomers) (Thermodynamic Products) furanosides->pyranosides Isomerization (Thermodynamic Control)

References

optimizing reaction conditions for glycosylation with Methyl beta-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize glycosylation reactions involving Methyl β-L-arabinopyranoside as a starting material or glycosyl acceptor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My glycosylation reaction is incomplete or shows very low yield. What are the common causes and how can I fix this?

A1: An incomplete reaction is a frequent issue in glycosylation chemistry. The problem often stems from inactive reagents, moisture, or suboptimal reaction conditions.

  • Potential Causes & Solutions:

    • Moisture Contamination: Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated glycosyl donor or deactivate the promoter. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen). The use of activated molecular sieves is highly recommended.

    • Reagent Purity: Verify the purity and quality of your glycosyl donor, acceptor (Methyl β-L-arabinopyranoside), and promoter/activator. Impurities can inhibit the reaction.

    • Insufficient Activation: The chosen promoter/activator may not be strong enough for your specific substrate. Consider switching to a more powerful activator or increasing its stoichiometric ratio.

    • Low Reactivity of Acceptor: The hydroxyl groups of Methyl β-L-arabinopyranoside may have low nucleophilicity. The reactivity of the acceptor can significantly influence the reaction's outcome.[1] Changing the solvent or promoter system can sometimes enhance acceptor reactivity.

    • Suboptimal Temperature: Many glycosylation reactions require specific temperature control, often starting at low temperatures (e.g., -78°C) and slowly warming to room temperature.[2] Verify that your reaction temperature is appropriate for the chosen chemical system.[3]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What do they represent?

A2: Multiple spots typically indicate a mixture of products, which can include the desired product, unreacted starting materials, anomers, or various side-products.

  • Potential Causes & Solutions:

    • Anomerization: The formation of both α and β anomers is a very common challenge, leading to two distinct product spots on TLC. Optimizing for stereoselectivity is key (see Q3).

    • Side Reactions: Depending on the conditions, side reactions like orthoester formation (especially with 2-O-acyl protected donors), hydrolysis of the donor, or elimination can occur.[2]

    • Starting Material Decomposition: Overly harsh conditions (e.g., highly acidic activators or high temperatures) can cause the glycosyl donor or even the acceptor to decompose. Consider using milder conditions or performing a control experiment without the acceptor to check donor stability.

    • Analysis Tip: Co-spot your reaction mixture on the TLC plate with the pure glycosyl donor and acceptor to definitively identify unreacted starting materials.

Q3: How can I improve the stereoselectivity (α vs. β) of my glycosylation reaction?

A3: Achieving high stereoselectivity is a central challenge in carbohydrate synthesis. The stereochemical outcome is influenced by a combination of factors.[3][4]

  • Key Factors & Strategies:

    • Participating Protecting Groups: A protecting group at the C-2 position of the glycosyl donor with a carbonyl group (e.g., acetyl, benzoyl) can direct the formation of the 1,2-trans-glycoside. For many sugars, this favors the β-anomer.

    • Solvent Choice: The polarity and coordinating ability of the solvent can have a profound effect. Ethereal solvents like diethyl ether or THF can influence the formation of specific anomers.

    • Promoter/Activator: The choice of activator is critical. Different Lewis acids or promoters stabilize reactive intermediates in distinct ways, thereby influencing which face of the acceptor attacks.

    • Temperature: Lowering the reaction temperature often increases selectivity by favoring the thermodynamically more stable product or transition state.

    • Acceptor Nucleophilicity: The reactivity of the glycosyl acceptor can alter the reaction mechanism between Sₙ1 and Sₙ2 pathways, which directly impacts the stereochemical outcome.[1]

Q4: My purification by column chromatography is difficult, with poor separation of products. What can I do?

A4: The high polarity and similar retention factors (Rf) of carbohydrate products and byproducts make purification challenging.[2]

  • Strategies for Improved Purification:

    • Optimize TLC: Before scaling up to a column, experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) on TLC plates to find the eluent that provides the best possible separation between your desired product and impurities.

    • Protecting Group Strategy: Sometimes, adding a bulky, non-polar protecting group (e.g., a silyl ether) to the crude mixture can alter the polarity of the components enough to achieve separation. This group can be removed in a subsequent step.

    • Advanced Chromatography: For very complex mixtures, consider alternative techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC.[2]

Optimizing Reaction Conditions

The optimal conditions for glycosylation are highly dependent on the specific glycosyl donor and acceptor used. The following table summarizes key variables and common starting points for optimization.

ParameterCommon Options / Starting PointsConsiderations & Impact on Reaction
Glycosyl Donor Trichloroacetimidates, Glycosyl Halides (Br, F), Thioglycosides, Glycosyl Phosphates.The leaving group determines the required activation conditions. Trichloroacetimidates are highly reactive but moisture-sensitive. Thioglycosides offer stability and can be activated by various promoters.[3][4]
Promoter / Activator For Imidates: TMSOTf, BF₃·OEt₂. For Halides: Silver Triflate (AgOTf), Silver Carbonate. For Thioglycosides: NIS/TfOH, DMTST, MeOTf.The choice of activator is crucial for both yield and stereoselectivity. Milder activators may be needed if the donor or acceptor is prone to decomposition.
Solvent Dichloromethane (DCM), Diethyl Ether (Et₂O), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene.Solvent polarity and coordinating ability can influence reaction rate and stereoselectivity. DCM is a common non-participating solvent. Et₂O can sometimes favor α-anomer formation.
Temperature -78°C, -40°C, 0°C, Room Temperature (RT).Lower temperatures generally improve selectivity but may slow the reaction rate.[2] Reactions are often initiated cold and allowed to warm slowly.[2]
Additives Activated Molecular Sieves (3Å or 4Å).Essential for scavenging trace amounts of water that can kill the reaction. Should be activated (oven-dried under vacuum) immediately before use.

Experimental Protocols

General Protocol for Glycosylation using a Glycosyl Donor and Methyl β-L-arabinopyranoside (Acceptor)

This protocol provides a generalized framework. Specific amounts, temperatures, and reaction times must be optimized for your particular substrates and chosen methodology.

1. Preparation:

  • Thoroughly dry all glassware in an oven ( >120°C) for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Activate 4Å molecular sieves by heating under high vacuum.

  • Ensure all solvents are of anhydrous grade.

  • Purify the glycosyl donor and Methyl β-L-arabinopyranoside acceptor and dry them under high vacuum before use.

2. Reaction Setup:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the Methyl β-L-arabinopyranoside acceptor (1.0 eq.) and activated 4Å molecular sieves.

  • Add the anhydrous solvent (e.g., DCM) via syringe and stir the mixture at room temperature for 30-60 minutes under an inert atmosphere.

  • Cool the flask to the desired starting temperature (e.g., -40°C).

  • In a separate flame-dried flask, dissolve the glycosyl donor (typically 1.2-1.5 eq.) in the anhydrous solvent.

  • Slowly add the solution of the glycosyl donor to the stirring acceptor mixture via syringe.

  • After stirring for 10-15 minutes, add the promoter/activator (e.g., TMSOTf, 0.1-0.3 eq.) dropwise. Ensure the internal temperature does not rise significantly.

3. Reaction Monitoring:

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Develop the TLC plate in an appropriate solvent system (e.g., 2:1 Hexanes:Ethyl Acetate).

  • The reaction is complete when the limiting starting material (usually the acceptor) is no longer visible on the TLC plate.

4. Workup and Purification:

  • Once complete, quench the reaction by adding a few drops of a quenching agent (e.g., pyridine or triethylamine for acidic promoters).

  • Allow the mixture to warm to room temperature. Dilute the reaction mixture with the solvent (e.g., DCM) and filter through a pad of Celite to remove molecular sieves and salts.[2]

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[2]

  • Purify the resulting crude residue by flash column chromatography on silica gel using the solvent system optimized during TLC monitoring.[2]

5. Analysis:

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Characterize the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Visualizations

Glycosylation_Workflow prep 1. Reagent & Glassware Preparation (Dry) setup 2. Reaction Setup (Inert Atmosphere) prep->setup monitor 3. Reaction Monitoring (TLC) setup->monitor quench 4. Quenching monitor->quench Reaction Complete workup 5. Workup & Extraction quench->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for a chemical glycosylation reaction.

Troubleshooting_Low_Yield start Problem: Low Reaction Yield check_reagents Are starting materials pure and dry? start->check_reagents check_conditions Are reaction conditions (temp, promoter) optimal? check_reagents->check_conditions Yes sol_reagents Solution: Purify/dry reagents. Use molecular sieves. check_reagents->sol_reagents No check_sm Is starting material consumed (TLC)? check_conditions->check_sm Yes sol_conditions Solution: Adjust temperature. Change promoter/solvent. check_conditions->sol_conditions No sol_decomposition Cause: Decomposition Solution: Use milder conditions (temp, promoter). check_sm->sol_decomposition Yes sol_reactivity Cause: Low Reactivity Solution: Use stronger promoter or higher temp. check_sm->sol_reactivity No

Caption: Troubleshooting flowchart for diagnosing low glycosylation yield.

References

stability of Methyl beta-L-arabinopyranoside under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Methyl β-L-arabinopyranoside under acidic conditions. Below you will find troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and stability data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for Methyl β-L-arabinopyranoside in acidic solutions?

A1: The primary degradation pathway for Methyl β-L-arabinopyranoside in acidic conditions is the hydrolysis of the β-glycosidic bond. This reaction is acid-catalyzed and involves the protonation of the glycosidic oxygen atom, followed by the cleavage of the bond to yield L-arabinose and methanol. This process is a first-order reaction.[1]

Q2: What are the main factors that influence the stability of Methyl β-L-arabinopyranoside in an acidic environment?

A2: The stability of Methyl β-L-arabinopyranoside is primarily affected by:

  • pH: The rate of hydrolysis increases significantly with decreasing pH (higher acidity).

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Aglycone Nature: The nature of the group attached to the anomeric carbon (in this case, a methyl group) influences the stability of the glycosidic bond.

Q3: What are the expected degradation products of Methyl β-L-arabinopyranoside under acidic conditions?

A3: The acid-catalyzed hydrolysis of Methyl β-L-arabinopyranoside breaks the glycosidic linkage, resulting in the formation of L-arabinose and methanol. Under harsh acidic conditions and elevated temperatures, L-arabinose itself can further degrade to form products like furfural.

Q4: How does the stability of Methyl β-L-arabinopyranoside compare to other methyl glycosides?

A4: The relative rates of acid hydrolysis for methyl glycosides are influenced by the stereochemistry of the sugar. Generally, glycosides of pentoses (like arabinose) tend to hydrolyze faster than those of hexoses. The anomeric configuration (α or β) also plays a role, though the effect can be complex.

Q5: At what pH range can I consider Methyl β-L-arabinopyranoside to be relatively stable for short-term experiments at room temperature?

A5: For short-term experiments at or near room temperature, Methyl β-L-arabinopyranoside is expected to be relatively stable in weakly acidic to neutral conditions (pH 5-7). Significant degradation is more likely to occur at pH values below 4, especially with prolonged incubation or elevated temperatures.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of Methyl β-L-arabinopyranoside in an Acidic Buffer

Possible Causes:

  • Incorrect pH of the Buffer: The actual pH of the prepared buffer may be lower than intended.

  • Elevated Temperature: The experiment might be conducted at a higher temperature than planned, or there could be localized heating.

  • Presence of Catalytic Impurities: Trace amounts of stronger acids or metal ions could be catalyzing the hydrolysis.

Troubleshooting Steps:

  • Verify Buffer pH: Calibrate your pH meter and re-measure the pH of the buffer solution.

  • Control Temperature: Ensure the reaction vessel is maintained at the correct temperature using a calibrated water bath or incubator.

  • Use High-Purity Reagents: Prepare buffers using high-purity water and analytical grade reagents to minimize contaminants.

  • Workflow Diagram:

    Start Unexpected Degradation Check_pH Verify Buffer pH Start->Check_pH pH_Correct pH as Expected? Check_pH->pH_Correct Check_Temp Monitor Temperature Check_Reagents Assess Reagent Purity Reagents_Pure Reagents High Purity? Check_Reagents->Reagents_Pure Temp_Correct Temp Stable? pH_Correct->Temp_Correct Yes Adjust_pH Adjust or Remake Buffer pH_Correct->Adjust_pH No Temp_Correct->Check_Reagents Yes Calibrate_Temp Calibrate Temperature Control Temp_Correct->Calibrate_Temp No Use_Pure_Reagents Use High-Purity Reagents Reagents_Pure->Use_Pure_Reagents No End Problem Resolved Reagents_Pure->End Yes Adjust_pH->End Calibrate_Temp->End Use_Pure_Reagents->End

    Caption: Troubleshooting workflow for rapid degradation.

Issue 2: Inconsistent Results in Kinetic Studies of Hydrolysis

Possible Causes:

  • Inaccurate Time Point Sampling: Inconsistent timing of sample withdrawal from the reaction mixture.

  • Ineffective Quenching of the Reaction: The acidic hydrolysis reaction continues in the sample after it has been taken, leading to variability.

  • Analytical Method Variability: Inconsistent HPLC/GC analysis, such as fluctuating column temperature or mobile phase composition.

Troubleshooting Steps:

  • Standardize Sampling: Use a calibrated timer and a consistent procedure for taking samples.

  • Immediate Quenching: As soon as a sample is withdrawn, immediately neutralize the acid with a predetermined amount of a suitable base (e.g., sodium bicarbonate) to stop the reaction.

  • Validate Analytical Method: Ensure your analytical method is robust. Check for system stability, and run standards to confirm consistent detector response.

  • Workflow Diagram:

    Start Inconsistent Kinetic Data Check_Sampling Review Sampling Protocol Start->Check_Sampling Sampling_OK Sampling Consistent? Check_Sampling->Sampling_OK Check_Quenching Evaluate Quenching Step Quenching_OK Quenching Effective? Check_Quenching->Quenching_OK Check_HPLC Assess HPLC Method HPLC_OK HPLC Stable? Check_HPLC->HPLC_OK Sampling_OK->Check_Quenching Yes Standardize_Sampling Standardize Sampling Procedure Sampling_OK->Standardize_Sampling No Quenching_OK->Check_HPLC Yes Optimize_Quenching Optimize Quenching Quenching_OK->Optimize_Quenching No Validate_HPLC Validate HPLC Method HPLC_OK->Validate_HPLC No End Consistent Results HPLC_OK->End Yes Standardize_Sampling->End Optimize_Quenching->End Validate_HPLC->End

    Caption: Troubleshooting workflow for inconsistent kinetic data.

Data Presentation

Table 1: Estimated Stability of Methyl β-L-arabinopyranoside under Various Acidic Conditions
pHTemperature (°C)Estimated Half-life (t½)Expected Degradation after 24h (%)
2.025Hours> 50%
2.060Minutes~100%
3.025Days< 20%
3.060Hours> 70%
4.025Weeks< 5%
4.060Days< 30%
5.025Months< 1%
5.060Weeks< 10%

Experimental Protocols

Protocol 1: Determination of the Rate of Acid-Catalyzed Hydrolysis of Methyl β-L-arabinopyranoside

Objective: To quantify the rate of hydrolysis of Methyl β-L-arabinopyranoside at a specific pH and temperature.

Materials:

  • Methyl β-L-arabinopyranoside

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium hydroxide (NaOH) for buffer preparation and quenching

  • High-purity water

  • pH meter

  • Thermostated water bath

  • HPLC system with a suitable column (e.g., C18 or a carbohydrate-specific column) and detector (e.g., RI or ELSD)

Procedure:

  • Buffer Preparation: Prepare a buffer of the desired pH (e.g., pH 2.0, 3.0, 4.0) using HCl and adjust with NaOH.

  • Standard Solutions: Prepare stock solutions of Methyl β-L-arabinopyranoside and L-arabinose of known concentrations for HPLC calibration.

  • Reaction Setup:

    • Dissolve a known amount of Methyl β-L-arabinopyranoside in the pre-heated acidic buffer to a final concentration of, for example, 1 mg/mL.

    • Place the reaction mixture in the thermostated water bath at the desired temperature (e.g., 60°C).

  • Sampling:

    • At specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a calculated amount of NaOH solution).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to determine the concentrations of remaining Methyl β-L-arabinopyranoside and the formed L-arabinose.

    • Use the calibration curves to quantify the concentrations.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of Methyl β-L-arabinopyranoside versus time.

    • The rate constant (k) can be determined from the slope of the resulting line (slope = -k) for a first-order reaction.

Experimental Workflow Diagram:

Prep_Buffer Prepare Acidic Buffer Setup_Reaction Set up Reaction Mixture Prep_Buffer->Setup_Reaction Prep_Standards Prepare HPLC Standards HPLC Analyze by HPLC Prep_Standards->HPLC Incubate Incubate at Desired Temperature Setup_Reaction->Incubate Sample Withdraw Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Quench->HPLC Data_Analysis Calculate Rate Constant HPLC->Data_Analysis End Determine Stability Data_Analysis->End

Caption: Workflow for kinetic analysis of hydrolysis.

Signaling Pathways and Logical Relationships

Acid-Catalyzed Hydrolysis Mechanism

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed hydrolysis of a methyl pyranoside.

cluster_0 Reaction Steps A Methyl β-L-arabinopyranoside Protonation Protonation of Glycosidic Oxygen A->Protonation H_plus H+ H_plus->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage Cleavage of C-O Bond Protonated_Intermediate->Cleavage Carbocation Oxocarbenium Ion Intermediate Cleavage->Carbocation Nucleophilic_Attack Nucleophilic Attack by Water Carbocation->Nucleophilic_Attack Water H2O Water->Nucleophilic_Attack Products L-arabinose + Methanol Nucleophilic_Attack->Products

Caption: Mechanism of acid hydrolysis of a methyl pyranoside.

References

troubleshooting low yields in Methyl beta-L-arabinopyranoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl β-L-arabinopyranoside.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl β-L-arabinopyranoside?

A1: The most prevalent method is the Fischer glycosylation. This reaction involves treating L-arabinose with methanol in the presence of an acid catalyst.[1] It is a classical and straightforward one-pot reaction that does not require the use of protecting groups on the sugar.[2]

Q2: What are the primary reasons for low yields in the Fischer glycosylation of L-arabinose?

A2: Low yields in this synthesis can stem from several factors:

  • Equilibrium of the reaction: The Fischer glycosylation is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, L-arabinose and methanol, thus reducing the yield of the desired methyl glycoside.

  • Formation of multiple isomers: The reaction produces a mixture of isomers, including the α and β anomers, as well as the five-membered furanoside and six-membered pyranoside ring forms.[2][3] The desired Methyl β-L-arabinopyranoside is just one of these products.

  • Suboptimal reaction conditions: Factors such as reaction time, temperature, and the type and concentration of the acid catalyst significantly impact the final yield and the ratio of the different isomers.[4]

  • Losses during work-up and purification: Significant amounts of the product can be lost during the neutralization, extraction, and purification steps. The separation of the desired β-pyranoside from the other isomers can be challenging.

Q3: How can I increase the yield of the desired β-pyranoside anomer?

A3: To favor the formation of the thermodynamically more stable pyranoside product, longer reaction times are generally required. The initial products are often the kinetically favored furanosides. Over time, these will equilibrate to the more stable pyranoside forms. The anomeric ratio (α vs. β) is influenced by the anomeric effect, which often favors the α-anomer. However, the exact ratio is dependent on the specific sugar and reaction conditions. Separation of the anomers is typically achieved through chromatography.

Q4: What are common side products and impurities I should be aware of?

A4: Besides the isomeric methyl L-arabinofuranosides (α and β) and the methyl α-L-arabinopyranoside, other impurities can arise from the degradation of L-arabinose under acidic conditions, especially at elevated temperatures. These can include colored polymeric materials.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the L-arabinose starting material and the appearance of the product spots. Due to the presence of multiple isomers, the TLC may show several product spots with different Rf values. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low overall yield of methyl arabinosides 1. Incomplete reaction: The reaction has not reached equilibrium. 2. Equilibrium shifted towards reactants: Presence of water in the reaction mixture.1. Increase reaction time: Monitor the reaction by TLC until the L-arabinose spot is no longer visible or the product distribution appears constant. 2. Use anhydrous methanol and dry glassware: Ensure all reagents and equipment are free of water. Consider using molecular sieves to remove water formed during the reaction.
Low yield of the desired β-pyranoside isomer 1. Reaction conditions favor furanosides: Short reaction times favor the kinetically controlled furanoside products. 2. Difficult separation of isomers: The different isomers have similar polarities, making separation by chromatography challenging.1. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration to favor the formation of the thermodynamically more stable pyranosides. 2. Optimize chromatography: Use a long column with a shallow solvent gradient for better separation. Consider specialized columns designed for carbohydrate separations.
Product "oils out" during crystallization The melting point of the product (or a mixture of isomers) is lower than the temperature of the crystallization solution.1. Use a larger volume of solvent: This will keep the product dissolved at a lower temperature. 2. Cool the solution more slowly: This allows for more controlled crystal growth. 3. Change the solvent system: A solvent in which the product is less soluble may promote crystallization at a lower temperature.[1]
Difficulty in achieving crystallization 1. Solution is too dilute. 2. Presence of impurities inhibiting crystallization. 1. Concentrate the solution: Carefully evaporate some of the solvent and attempt to crystallize again. 2. Purify further: If the product is an oil or fails to crystallize despite being concentrated, it may require further purification by column chromatography to remove impurities.

Data Presentation

Effect of Acid Catalyst on Fischer Glycosylation of L-arabinose
CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Total Yield (%) (α/β pyranoside + α/β furanoside)Anomeric Ratio (β:α) of Pyranosides
Amberlyst-1520 (w/w%)2465Data not availableData not available
Dowex 50W-X820 (w/w%)2465Data not availableData not available
Sulfuric Acid148Reflux~80-90Predominantly α
Hydrochloric Acid1.2572Reflux~85Predominantly α

Note: The data in this table is compiled from general literature on Fischer glycosylation and may not be specific to optimized conditions for Methyl β-L-arabinopyranoside. The anomeric ratio is highly dependent on achieving thermodynamic equilibrium.

Experimental Protocols

Protocol 1: General Fischer Glycosylation of L-arabinose with Acid Resin Catalyst
  • Reaction Setup: Suspend L-arabinose (1.0 eq) and a strongly acidic ion-exchange resin (e.g., Amberlyst-15 or Dowex 50W-X8, ~20% by weight of the arabinose) in anhydrous methanol (e.g., 0.1-0.2 M concentration of arabinose).

  • Reaction: Stir the suspension at reflux (approximately 65°C) and monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:methanol:water, 8:1:1). The reaction is typically run for 24-48 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the resin. Wash the resin with methanol.

  • Neutralization: Neutralize the filtrate with a basic resin (e.g., Amberlite IRA-400) or by adding a slight excess of sodium bicarbonate.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product as a syrup.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes, followed by increasing amounts of methanol, to separate the different isomers. The separation of anomers can be challenging and may require careful optimization of the chromatographic conditions.[6]

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column of an appropriate size for the amount of crude product. The length-to-diameter ratio should be high to improve separation.

  • Loading: Dissolve the crude syrup in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. A very shallow gradient is recommended for separating the anomers.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the desired Methyl β-L-arabinopyranoside.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield of Methyl β-L-arabinopyranoside check_reaction Check Reaction Completion (TLC/HPLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete  Starting  Material  Present complete Reaction Complete check_reaction->complete  No Starting  Material increase_time Increase Reaction Time or Temperature incomplete->increase_time check_water Check for Water Contamination complete->check_water increase_time->check_reaction water_present Water Present check_water->water_present no_water Anhydrous Conditions check_water->no_water use_anhydrous Use Anhydrous Methanol & Dry Glassware. Add Molecular Sieves. water_present->use_anhydrous check_purification Evaluate Purification Step no_water->check_purification use_anhydrous->start poor_separation Poor Isomer Separation check_purification->poor_separation good_separation Good Separation check_purification->good_separation optimize_chroma Optimize Chromatography: - Longer Column - Shallower Gradient poor_separation->optimize_chroma check_workup Review Work-up Procedure good_separation->check_workup end Improved Yield optimize_chroma->end loss_during_workup Product Loss During Neutralization/Extraction check_workup->loss_during_workup loss_during_workup->end Fischer_Glycosylation arabinose L-Arabinose (Pyranose/Furanose equilibrium) reactants arabinose->reactants methanol Methanol (CH3OH) methanol->reactants methyl_furanosides Methyl α/β-L-arabinofuranosides (Kinetic Products) reactants->methyl_furanosides + H+ / - H2O (Fast) products methyl_pyranosides Methyl α/β-L-arabinopyranosides (Thermodynamic Products) methyl_furanosides->methyl_pyranosides Equilibration (Slow) beta_product Methyl β-L-arabinopyranoside (Desired Product) methyl_pyranosides->beta_product Separation

References

preventing anomerization of Methyl beta-L-arabinopyranoside during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl β-L-arabinopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing anomerization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a critical issue for Methyl β-L-arabinopyranoside?

A1: Anomerization is the process where the stereochemistry at the anomeric carbon (C1) of a cyclic sugar interconverts between its alpha (α) and beta (β) configurations. For Methyl β-L-arabinopyranoside, the C1 methoxy group can switch from the desired β-configuration (equatorial) to the α-configuration (axial). This is problematic because the precise three-dimensional structure of a carbohydrate is often critical for its biological activity and function. Loss of anomeric purity can lead to inconsistent experimental results, reduced efficacy in drug candidates, and challenges in characterization and quality control.

Q2: What are the primary conditions that cause anomerization of the methyl glycoside?

A2: The β-glycosidic bond in Methyl β-L-arabinopyranoside is susceptible to cleavage and re-formation under acidic conditions.[1][2] The reaction mechanism involves protonation of the glycosidic oxygen, followed by the formation of a planar, resonance-stabilized oxocarbenium ion intermediate.[1][3][4] This intermediate loses the stereochemical information from the anomeric center, and subsequent nucleophilic attack by methanol (if present) or water can occur from either face, leading to a mixture of α and β anomers.[1][5]

Q3: Is Methyl β-L-arabinopyranoside stable under neutral or basic conditions?

A3: Yes, glycosides like Methyl β-L-arabinopyranoside are generally stable under neutral and basic conditions.[1] The glycosidic bond is not susceptible to cleavage by bases, making basic or neutral reaction conditions ideal for modifications on other parts of the sugar ring while preserving the anomeric configuration.

Q4: How can I detect if anomerization has occurred in my sample?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common method for detecting and quantifying anomerization. The proton at the anomeric center (H-1) of the α and β anomers will have distinct chemical shifts and coupling constants in the ¹H NMR spectrum. Integration of these signals allows for the precise determination of the anomeric (β:α) ratio.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving Methyl β-L-arabinopyranoside.

Problem: My reaction produced a mixture of α and β anomers. How can I increase the yield of the desired β anomer?

  • Likely Cause: The most probable cause is exposure to acidic conditions during your reaction, workup, or purification steps. This could be from an acidic reagent, a catalyst, or acidic impurities in your solvents.

  • Solution:

    • Reaction Conditions: If possible, switch to reaction conditions that are neutral or basic. If an acid is required, use the mildest acid possible at the lowest effective concentration and temperature.

    • Workup: Quench the reaction by adding a mild base, such as sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic before proceeding with extraction.

    • Purification: Avoid using untreated silica gel for chromatography, as it can be slightly acidic. Use silica gel that has been neutralized by flushing with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1% triethylamine in ethyl acetate/hexane).

Problem: I suspect my compound is anomerizing during purification on a silica gel column. What should I do?

  • Likely Cause: Standard silica gel is inherently acidic and can catalyze anomerization, especially with prolonged contact time.

  • Solution:

    • Neutralize Silica: Prepare the column slurry with a solvent system containing 0.5-1% triethylamine or pyridine to neutralize the acidic sites on the silica.

    • Alternative Media: Consider using an alternative stationary phase like neutral alumina or a bonded-phase silica (e.g., C18) for reverse-phase chromatography if your molecule is suitable.

    • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

Summary of Conditions Affecting Anomeric Stability

The following table summarizes the stability of the β-glycosidic bond in Methyl β-L-arabinopyranoside under various chemical environments.

Condition CategorySpecific ConditionStability of β-AnomerRecommendation
Acidic Strong aqueous acid (e.g., HCl, H₂SO₄)Unstable Avoid completely. Rapid anomerization and hydrolysis will occur.
Lewis acids (e.g., BF₃·OEt₂, TMSOTf)Unstable Avoid unless essential for the reaction. Use at low temperatures.
Mildly acidic (e.g., untreated silica gel, pyridinium p-toluenesulfonate)At Risk Buffer the reaction if possible; use neutralized silica for purification.
Neutral pH 7.0, neutral solvents (e.g., CH₂Cl₂, THF, DMF)Stable Ideal for most reactions and workup procedures.
Basic Aqueous base (e.g., NaHCO₃, K₂CO₃)Stable Recommended for aqueous workups to neutralize any acid.
Strong non-nucleophilic base (e.g., NaH, DBU)Stable Suitable for reactions like deprotonation of hydroxyl groups.

Experimental Protocols & Preventative Strategies

The most effective strategy to prevent anomerization is to maintain strict control over reaction pH and temperature. Below is a model protocol for a standard protection reaction (silylation) on Methyl β-L-arabinopyranoside, highlighting best practices for preserving the anomeric center.

Model Protocol: Regioselective Silylation of Methyl β-L-arabinopyranoside

This protocol describes the protection of the C-4 hydroxyl group, a common step in oligosaccharide synthesis, while ensuring the integrity of the anomeric center.

Objective: To protect the C-4 hydroxyl group of Methyl β-L-arabinopyranoside without causing anomerization.

Materials:

  • Methyl β-L-arabinopyranoside (high anomeric purity)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Neutralized silica gel

Procedure:

  • Preparation: Dry a round-bottom flask under flame or in an oven and allow it to cool under an inert atmosphere (N₂ or Argon).

  • Dissolution: Dissolve Methyl β-L-arabinopyranoside (1.0 eq) in a mixture of anhydrous pyridine and anhydrous DCM at 0 °C (ice bath). The use of a basic solvent like pyridine helps to scavenge any generated acid (HCl).

  • Reaction: Add TBDMSCl (1.1 eq) dropwise to the cooled solution. The reaction is typically selective for the less sterically hindered primary hydroxyl group first, but careful control can target secondary positions. Let the reaction stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching (Critical Step): Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the ice bath. This step immediately neutralizes the HCl byproduct of the silylation.

  • Workup: Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using silica gel that has been pre-treated with a solvent system containing 1% triethylamine (e.g., hexane/ethyl acetate/triethylamine 80:19:1).

  • Analysis: Analyze the purified product by ¹H NMR to confirm the structure and check the anomeric proton signals to ensure no anomerization has occurred.

The Role of Neighboring Group Participation

While Methyl β-L-arabinopyranoside is already formed, understanding neighboring group participation is crucial for any synthesis strategy aiming to create a 1,2-trans-glycosidic bond, which corresponds to the β-anomer in arabinose. If synthesizing a derivative, placing a participating protecting group (e.g., acetate, benzoate) at the C-2 position can "lock" the anomeric stereochemistry.[6][7] The acyl group forms a stable cyclic intermediate (a dioxolenium ion) that blocks one face of the sugar, forcing an incoming nucleophile to attack from the opposite face to exclusively form the 1,2-trans product.[6]

Visualizations

Anomerization Mechanism

Anomerization cluster_products Anomeric Mixture Start Methyl β-L-arabinopyranoside H_plus + H⁺ Start->H_plus Intermediate Planar Oxocarbenium Ion (Loss of Stereochemistry) MeOH_loss - MeOH MeOH_add + MeOH Intermediate->MeOH_add Product_beta Methyl β-L-arabinopyranoside H_minus - H⁺ Product_beta->H_minus Product_alpha Methyl α-L-arabinopyranoside Product_alpha->H_minus H_plus->Intermediate Protonation MeOH_add->Product_beta Attack from top face MeOH_add->Product_alpha Attack from bottom face

Caption: Acid-catalyzed anomerization of Methyl β-L-arabinopyranoside.

Troubleshooting Flowchart for Anomerization

Troubleshooting Start Anomeric Mixture Detected? CheckReagents Were acidic reagents or catalysts used? Start->CheckReagents Yes End Anomeric Purity Preserved Start->End No CheckWorkup Was the workup acidic? CheckReagents->CheckWorkup No SolutionReagents Solution: Use non-acidic alternatives or run at low temperature. CheckReagents->SolutionReagents Yes CheckPuri Was untreated silica gel used? CheckWorkup->CheckPuri No SolutionWorkup Solution: Quench with a base (e.g., NaHCO₃) to neutralize. CheckWorkup->SolutionWorkup Yes CheckPuri->Start No, re-evaluate SolutionPuri Solution: Use neutralized silica gel or an alternative medium. CheckPuri->SolutionPuri Yes

Caption: Decision tree for diagnosing the cause of anomerization.

Best-Practice Experimental Workflow

Workflow Start Start: High-Purity Methyl β-L-arabinopyranoside Reaction Step 1: Reaction Setup (Inert atmosphere, anhydrous neutral/basic solvent) Start->Reaction Control Step 2: Reaction Control (Low temperature, monitor by TLC) Reaction->Control Quench Step 3: Neutral Quench (e.g., add NaHCO₃ solution) Control->Quench Workup Step 4: Aqueous Workup (Wash with neutral or basic solutions) Quench->Workup Purification Step 5: Purification (Neutralized silica gel or alternative media) Workup->Purification Analysis Step 6: Analysis (NMR to confirm anomeric purity) Purification->Analysis End End Product: Anomerically Pure Analysis->End

Caption: Workflow for preserving anomeric integrity during reactions.

References

Technical Support Center: Scaling Up the Synthesis of Methyl beta-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl beta-L-arabinopyranoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two most common methods for the synthesis of methyl glycosides, including this compound, are the Fischer glycosylation and the Koenigs-Knorr reaction.

  • Fischer Glycosylation: This is a straightforward method that involves reacting L-arabinose with methanol in the presence of a strong acid catalyst. While simple, it often results in a mixture of anomers (α and β) and furanoside/pyranoside forms, requiring careful purification.

  • Koenigs-Knorr Reaction: This method offers better stereochemical control.[1][2] It involves the reaction of a protected L-arabinopyranosyl halide (e.g., bromide or chloride) with methanol in the presence of a promoter, typically a silver or mercury salt.[1][3] The use of a participating protecting group at the C-2 position can favor the formation of the 1,2-trans product, which in the case of L-arabinose, would be the α-anomer. To obtain the β-anomer, a non-participating group at C-2 is generally required.

Q2: How can I improve the yield and stereoselectivity for the β-anomer?

Achieving high stereoselectivity for the β-anomer can be challenging. Here are some strategies:

  • Choice of Protecting Groups: The protecting group at the C-2 position of the arabinose donor plays a crucial role. A non-participating group, such as a benzyl ether, is necessary to avoid anchimeric assistance that would favor the α-anomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Nitrile solvents, for instance, can favor the formation of β-glycosides in some cases.

  • Promoter System: The choice of promoter in a Koenigs-Knorr type reaction can impact the anomeric ratio. Silver triflate is a common promoter to consider.

  • Anomeric O-alkylation: This method can provide good stereoselectivity for β-mannosides and could be adapted for arabinosides. It involves the reaction of a lactol with an alkylating agent under basic conditions.[4]

Q3: What are the key challenges when scaling up the synthesis?

Scaling up from laboratory to pilot or production scale presents several challenges:

  • Reagent Stoichiometry and Addition: Maintaining precise control over reagent stoichiometry and addition rates is critical to manage reaction exotherms and minimize side reactions.

  • Temperature Control: Glycosylation reactions are often temperature-sensitive. Efficient heat transfer becomes more challenging in larger reactors.

  • Purification: Chromatographic purification, which is common at the lab scale, can be costly and time-consuming at larger scales. Developing efficient crystallization or extraction procedures is crucial.

  • Handling of Hazardous Reagents: Methods like the Koenigs-Knorr reaction often use heavy metal salts (silver, mercury) which are toxic and require special handling and disposal procedures, posing a significant challenge at scale.

Q4: How can I effectively purify this compound from the anomeric mixture?

Separation of anomeric mixtures is a common challenge.

  • Column Chromatography: Silica gel column chromatography is the most common laboratory method. A careful selection of the eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) is required to achieve separation.

  • Crystallization: If one anomer is significantly more abundant or has favorable crystallization properties, fractional crystallization can be an effective purification method, especially at a larger scale.

  • Preparative HPLC: For high purity applications and when other methods fail, preparative high-performance liquid chromatography (HPLC) can be used, although it is more expensive.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive starting materials (L-arabinose derivative, methanol).Ensure the purity and dryness of all reagents and solvents. Dry methanol and solvents over molecular sieves.
Ineffective catalyst or promoter.For Fischer glycosylation, use a fresh, strong acid catalyst. For Koenigs-Knorr, ensure the promoter (e.g., silver salt) is active and not decomposed.
Reaction temperature is too low.While many glycosylations start at low temperatures, they may require warming to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature profile.
Formation of a Mixture of Anomers (α and β) Lack of stereochemical control in the reaction.In Fischer glycosylation, an anomeric mixture is expected. For Koenigs-Knorr type reactions, the choice of the C-2 protecting group is critical. Use a non-participating group (e.g., benzyl ether) to favor the β-anomer.
Anomerization of the product during workup or purification.Maintain neutral pH during workup. Avoid prolonged exposure to acidic or basic conditions.
Multiple Spots on TLC, Indicating Side Products Hydrolysis of the glycosyl donor or product.Ensure anhydrous reaction conditions. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of orthoesters as byproducts.This can occur with participating protecting groups at C-2. Using a non-participating group can mitigate this.
Degradation of the sugar.Avoid excessively high temperatures or prolonged reaction times.
Difficulty in Purifying the Product Co-elution of anomers or impurities during chromatography.Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture may be necessary. Consider using a different stationary phase.
Product is a syrup and does not crystallize.Try co-distillation with a solvent like toluene to remove residual impurities. Attempt crystallization from different solvent systems. If crystallization fails, rely on chromatographic purification.

Experimental Protocols

Fischer Glycosylation of L-Arabinose

This protocol provides a general procedure for the synthesis of methyl L-arabinopyranosides. Note that this method typically yields a mixture of anomers.

  • Preparation: Suspend L-arabinose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrogen chloride in methanol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid by adding a base (e.g., sodium bicarbonate or an ion-exchange resin) until the pH is neutral.

  • Workup: Filter the mixture to remove the solid base and concentrate the filtrate under reduced pressure to obtain a syrup.

  • Purification: Purify the resulting syrup by silica gel column chromatography to separate the anomers and other byproducts.

Koenigs-Knorr Glycosylation for this compound

This protocol outlines a general approach for a more stereocontrolled synthesis. The specific protecting groups on the L-arabinose donor will need to be chosen based on the desired stereochemical outcome.

  • Preparation of Glycosyl Donor: Prepare a protected L-arabinopyranosyl halide (e.g., 2,3,4-tri-O-benzyl-α-L-arabinopyranosyl bromide) from the corresponding protected sugar.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the glycosyl acceptor (anhydrous methanol) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile). Add a promoter such as silver triflate or silver carbonate.

  • Glycosylation: Cool the mixture to the desired temperature (often between -40 °C and 0 °C). Slowly add a solution of the glycosyl donor in the same dry solvent.

  • Monitoring: Allow the reaction to warm to room temperature slowly while monitoring its progress by TLC.

  • Workup: Once the reaction is complete, quench it by adding a suitable reagent (e.g., pyridine for reactions with silver triflate). Filter the reaction mixture through a pad of celite to remove the silver salts.

  • Purification of Protected Glycoside: Wash the filtrate with appropriate aqueous solutions (e.g., sodium thiosulfate, sodium bicarbonate, and brine), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Deprotection: Remove the protecting groups (e.g., by catalytic hydrogenation for benzyl groups) to yield the final product, this compound. Purify the deprotected product if necessary.

Visualizations

Fischer_Glycosylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification L-Arabinose L-Arabinose Reaction_Vessel Reflux L-Arabinose->Reaction_Vessel Methanol_Acid Anhydrous Methanol + Acid Catalyst Methanol_Acid->Reaction_Vessel Neutralization Neutralization Reaction_Vessel->Neutralization Filtration Filtration Neutralization->Filtration Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Methyl β-L-arabinopyranoside (and α-anomer) Chromatography->Product

Caption: Workflow for Fischer Glycosylation.

Koenigs_Knorr_Workflow cluster_donor_prep Donor Preparation cluster_glycosylation Glycosylation Reaction cluster_purification_deprotection Purification & Deprotection Protected_Arabinose Protected L-Arabinose Halogenation Halogenation Protected_Arabinose->Halogenation Glycosyl_Halide Protected Arabinopyranosyl Halide Halogenation->Glycosyl_Halide Reaction Glycosylation Glycosyl_Halide->Reaction Methanol Anhydrous Methanol Methanol->Reaction Promoter Promoter (e.g., AgOTf) Promoter->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purify_Protected Column Chromatography (Protected) Workup->Purify_Protected Deprotection Deprotection Purify_Protected->Deprotection Purify_Final Final Purification Deprotection->Purify_Final Final_Product Methyl β-L-arabinopyranoside Purify_Final->Final_Product

Caption: Workflow for Koenigs-Knorr Synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Reaction Monitoring (TLC) Start->Check_Reaction No_Product No Product Formation Check_Reaction->No_Product No conversion Side_Products Side Products Observed Check_Reaction->Side_Products Multiple spots Anomeric_Mixture Anomeric Mixture Check_Reaction->Anomeric_Mixture Two close spots Check_Reagents Verify Reagent Purity & Anhydrous Conditions No_Product->Check_Reagents Optimize_Conditions Optimize Temperature, Solvent, & Promoter Side_Products->Optimize_Conditions Change_Protecting_Group Modify C-2 Protecting Group Anomeric_Mixture->Change_Protecting_Group Check_Reagents->Optimize_Conditions Optimize_Purification Optimize Chromatography & Crystallization Optimize_Conditions->Optimize_Purification Change_Protecting_Group->Optimize_Purification

Caption: Troubleshooting Decision Tree.

References

common impurities in commercial Methyl beta-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl β-L-arabinopyranoside. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial batches of Methyl β-L-arabinopyranoside?

The most common impurities in commercially available Methyl β-L-arabinopyranoside stem from its synthesis, which is typically a Fischer glycosylation of L-arabinose with methanol under acidic conditions. This reaction is not perfectly selective and can result in a mixture of isomers.

Common Impurities:

  • Anomeric Isomer: Methyl α-L-arabinopyranoside is the most common impurity. The acidic reaction conditions lead to an equilibrium mixture of both α and β anomers.

  • Ring Isomers: Methyl α-L-arabinofuranoside and Methyl β-L-arabinofuranoside may also be present. The five-membered furanoside ring can form in competition with the six-membered pyranoside ring.

  • Unreacted Starting Material: Residual L-arabinose from an incomplete reaction may be present.

  • Degradation Products: Under acidic conditions, L-arabinose can degrade to form compounds like furfural, although this is typically a minor impurity in well-controlled syntheses.

Q2: How can these impurities affect my glycosylation experiments?

Impurities in your Methyl β-L-arabinopyranoside can have several adverse effects on subsequent glycosylation reactions:

  • Reduced Yield: The presence of isomers and unreacted starting material reduces the molar concentration of the desired β-pyranoside, leading to lower yields of your target glycoside.

  • Stereoselectivity Issues: The presence of the α-anomer can lead to the formation of undesired α-glycosides in your product mixture, complicating purification and reducing the stereoselectivity of your reaction.

  • Competition in Reactions: Unreacted L-arabinose has free hydroxyl groups that can compete with your desired glycosyl acceptor, leading to unwanted side products.

  • Inhibition of Enzymes: If you are using enzymes for glycosylation (glycosyltransferases), impurities may act as inhibitors or competing substrates, affecting the enzyme's efficiency and the outcome of the reaction.

Q3: The material I received is off-white or slightly yellow. Is this normal?

While high-purity Methyl β-L-arabinopyranoside is typically a white crystalline solid, a slight off-white or pale yellow color can sometimes be observed. This may be due to the presence of trace impurities, potentially including degradation products formed during synthesis or storage. For sensitive applications, it is advisable to assess the purity of the material before use.

Troubleshooting Guide

This guide addresses common problems encountered in experiments using Methyl β-L-arabinopyranoside and suggests potential causes and solutions related to impurities.

Problem Potential Cause Related to Impurities Recommended Action
Low Yield in Glycosylation Reaction The actual concentration of the desired Methyl β-L-arabinopyranoside is lower than calculated due to the presence of anomeric and ring isomers.1. Assess Purity: Determine the purity of your starting material using HPLC or GC (see Experimental Protocols).2. Adjust Stoichiometry: Increase the equivalents of the glycosyl donor based on the determined purity to ensure the desired molar ratio.3. Purify Starting Material: If purity is very low, consider recrystallization of the Methyl β-L-arabinopyranoside.
Mixture of α and β Products (Low Stereoselectivity) The starting material contains a significant amount of the Methyl α-L-arabinopyranoside anomer, which participates in the reaction.1. Confirm Anomeric Purity: Use ¹H NMR or HPLC to quantify the ratio of α to β anomers in your starting material.2. Optimize Reaction Conditions: Some glycosylation conditions are more sensitive to the anomeric purity of the donor than others. Investigate different activators or solvent systems that may favor the desired stereochemical outcome.3. Purify the Donor: If the α-anomer content is high, purification of the Methyl β-L-arabinopyranoside may be necessary.
Unexpected Side Products Unreacted L-arabinose in the starting material is acting as a competing nucleophile.1. Test for Unreacted Arabinose: Use TLC or HPLC to check for the presence of L-arabinose.2. Purify the Material: Remove unreacted L-arabinose through recrystallization or chromatography.

Data Presentation

The following table summarizes the common impurities found in commercial Methyl β-L-arabinopyranoside. The typical purity levels from suppliers range from >95% to 98+%.

Impurity Chemical Structure Typical Purity Range in Commercial Product Potential Impact
Methyl α-L-arabinopyranosideAnomer of the desired product1-5%Leads to low stereoselectivity in glycosylation reactions.
Methyl α/β-L-arabinofuranosidesRing isomers<1-2%Reduces the effective concentration of the desired reactant.
L-arabinoseUnreacted starting material<1%Can act as a competing nucleophile, forming side products.
FurfuralDegradation productTracesMay cause discoloration and potentially interfere with sensitive reactions.

Experimental Protocols

Protocol 1: Purity and Anomeric Ratio Analysis by High-Performance Liquid Chromatography (HPLC)

This method can be used to determine the purity of Methyl β-L-arabinopyranoside and quantify the ratio of α and β anomers.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • Refractive Index (RI) Detector

    • Amino-based column (e.g., Shodex Asahipak NH2P-50 4E)

  • Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve a known amount of Methyl β-L-arabinopyranoside in the mobile phase to a concentration of approximately 1-2 mg/mL.

  • Injection Volume: 10 µL

  • Analysis:

    • Inject a standard of pure Methyl β-L-arabinopyranoside (if available) to determine its retention time.

    • Inject the sample solution.

    • The different isomers (α-pyranoside, β-pyranoside, furanosides) and unreacted L-arabinose will have different retention times, allowing for their separation and quantification.

    • Calculate the percentage purity and the anomeric ratio based on the peak areas.

Visualizations

Synthesis_and_Impurities cluster_start Starting Material cluster_reaction Fischer Glycosylation cluster_products Reaction Mixture L-Arabinose L-Arabinose Reaction Methanol (MeOH) Acid Catalyst (H+) L-Arabinose->Reaction Desired_Product Methyl β-L-arabinopyranoside Reaction->Desired_Product Major Product Alpha_Anomer Methyl α-L-arabinopyranoside Reaction->Alpha_Anomer Impurity Furanosides Methyl α/β-L-arabinofuranosides Reaction->Furanosides Impurity Unreacted Unreacted L-Arabinose Reaction->Unreacted Impurity

Caption: Synthesis of Methyl β-L-arabinopyranoside and potential impurities.

Troubleshooting_Workflow Start Experimental Problem Encountered (e.g., Low Yield, Mixed Products) Check_Purity Assess Purity of Methyl β-L-arabinopyranoside (HPLC, GC, NMR) Start->Check_Purity Purity_OK Purity is High (>99%) Check_Purity->Purity_OK Yes Purity_Low Purity is Low or Isomers Detected Check_Purity->Purity_Low No Investigate_Other Investigate Other Experimental Parameters (Reagents, Conditions, etc.) Purity_OK->Investigate_Other Adjust_Stoichiometry Adjust Stoichiometry Based on Purity Purity_Low->Adjust_Stoichiometry Purify_Material Purify Starting Material (Recrystallization/Chromatography) Purity_Low->Purify_Material Re-run_Experiment Re-run Experiment Adjust_Stoichiometry->Re-run_Experiment Purify_Material->Re-run_Experiment

Caption: Troubleshooting workflow for experiments using Methyl β-L-arabinopyranoside.

Validation & Comparative

Differentiating Anomers of Methyl L-Arabinopyranoside: An NMR Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the stereochemical analysis of carbohydrates. This guide provides a detailed comparison of the α and β anomers of methyl L-arabinopyranoside, supported by experimental data, to facilitate their differentiation using ¹H and ¹³C NMR spectroscopy.

The anomeric configuration of glycosides profoundly influences their biological activity and chemical properties. Consequently, the unambiguous assignment of the α or β configuration at the anomeric center (C-1) is a critical step in the structural elucidation of carbohydrates and their derivatives. NMR spectroscopy, by probing the chemical environment of individual protons and carbons, offers a reliable method to distinguish between these stereoisomers.

Key Diagnostic NMR Parameters for Anomer Differentiation

The primary NMR parameters for distinguishing between the α and β anomers of methyl L-arabinopyranoside are the chemical shift (δ) of the anomeric proton (H-1) and the anomeric carbon (C-1), as well as the scalar coupling constant between the anomeric proton and the adjacent proton on C-2 (³JH1,H2).

  • Anomeric Proton (H-1) Chemical Shift: The α-anomer typically exhibits a downfield chemical shift for the anomeric proton compared to the β-anomer. This is attributed to the anomeric effect, where the axial orientation of the methoxy group in the α-anomer leads to a greater deshielding of the anomeric proton.

  • Anomeric Carbon (C-1) Chemical Shift: Conversely, the anomeric carbon of the α-anomer is generally shielded and appears at a higher field (lower ppm value) in the ¹³C NMR spectrum compared to the β-anomer.

  • Vicinal Coupling Constant (³JH1,H2): The magnitude of the coupling constant between H-1 and H-2 is highly dependent on their dihedral angle, as described by the Karplus equation. In the case of L-arabinopyranosides, the α-anomer has an axial methoxy group and an equatorial H-1, leading to a small axial-equatorial or equatorial-equatorial coupling constant (typically < 4 Hz). The β-anomer, with an equatorial methoxy group and an axial H-1, displays a larger axial-axial coupling constant (typically > 7 Hz).

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the α and β anomers of methyl L-arabinopyranoside.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in D₂O

ProtonMethyl α-L-arabinopyranoside (δ, ppm)Methyl β-L-arabinopyranoside (δ, ppm)[1]
H-1~4.8-5.0 (d, J ≈ 2-4 Hz)3.996 (d, J ≈ 7-8 Hz)
H-2Not explicitly found3.876
H-3Not explicitly found3.84
H-4Not explicitly found3.656
H-5Not explicitly foundNot explicitly found
OCH₃Not explicitly found3.411

Table 2: ¹³C NMR Chemical Shifts (δ) in D₂O

CarbonMethyl α-L-arabinopyranoside (δ, ppm)Methyl β-L-arabinopyranoside (δ, ppm)
C-1~100-102Not explicitly found
C-2Not explicitly foundNot explicitly found
C-3Not explicitly foundNot explicitly found
C-4Not explicitly foundNot explicitly found
C-5Not explicitly foundNot explicitly found
OCH₃Not explicitly foundNot explicitly found

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra of methyl L-arabinopyranoside anomers is as follows:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified methyl L-arabinopyranoside anomer in 0.5-0.7 mL of high-purity deuterium oxide (D₂O, 99.9 atom % D).

  • For accurate chemical shift referencing, add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy:

    • Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Set the spectral width to approximately 10-12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay (d1) of 2-5 seconds.

  • ¹³C NMR Spectroscopy:

    • Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to approximately 150-200 ppm.

    • Acquire a larger number of scans (typically 1024-4096) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Use a relaxation delay (d1) of 2-5 seconds.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations and aid in the assignment of the ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming the assignment of C-1 and H-1.

    • HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range correlations (2-3 bonds), which can further confirm the overall structure.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.

  • Perform Fourier transformation and phase correction.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the proton signals to determine their relative ratios.

  • Measure the chemical shifts and coupling constants, paying close attention to the anomeric region.

Logical Workflow for Anomeric Differentiation

The following diagram illustrates the logical workflow for differentiating the anomers of methyl L-arabinopyranoside using NMR spectroscopy.

Anomer_Differentiation cluster_start cluster_analysis Analysis of Anomeric Region cluster_decision cluster_results Conclusion cluster_confirmation Start Acquire 1D 1H NMR Spectrum Anomeric_Region Identify Anomeric Proton Signal (δ ≈ 4.0-5.0 ppm) Start->Anomeric_Region Measure_Shift Measure Chemical Shift (δ) of H-1 Anomeric_Region->Measure_Shift Measure_Coupling Measure Coupling Constant (J1,2) Anomeric_Region->Measure_Coupling Decision Compare with Expected Values Measure_Shift->Decision Measure_Coupling->Decision Alpha_Anomer α-Anomer (δ ≈ 4.8-5.0 ppm, J ≈ 2-4 Hz) Decision->Alpha_Anomer Downfield Shift, Small J Beta_Anomer β-Anomer (δ ≈ 4.0 ppm, J ≈ 7-8 Hz) Decision->Beta_Anomer Upfield Shift, Large J Confirmation Acquire 13C and 2D NMR Alpha_Anomer->Confirmation Beta_Anomer->Confirmation

Caption: Logical workflow for anomer differentiation using ¹H NMR.

By following this guide, researchers can confidently and accurately differentiate between the α and β anomers of methyl L-arabinopyranoside, a crucial step in their chemical and biological investigations.

References

Comparative Guide to HPLC and GC Methods for Purity Analysis of Methyl β-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of Methyl β-L-arabinopyranoside purity. The information presented is collated from established analytical principles for monosaccharide and glycoside analysis to offer robust starting points for method development and validation.

Introduction

Methyl β-L-arabinopyranoside is a monosaccharide derivative with applications in various research and development areas, including glycobiology and as a building block in chemical synthesis. Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results. Both HPLC and GC are powerful chromatographic techniques capable of resolving Methyl β-L-arabinopyranoside from its potential impurities, such as anomers (α-form), degradation products, or residual starting materials. The choice between these two techniques depends on factors such as the volatility of the impurities, the need for derivatization, and the available detection technologies.

Methodology Comparison

A key difference between HPLC and GC for the analysis of a polar, non-volatile compound like Methyl β-L-arabinopyranoside is the sample preparation. HPLC, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), can often analyze the compound directly in a suitable solvent. In contrast, GC requires a derivatization step to increase the volatility and thermal stability of the analyte.

The following sections detail proposed experimental protocols for both an HPLC-based and a GC-based method for the purity analysis of Methyl β-L-arabinopyranoside.

High-Performance Liquid Chromatography (HPLC) Method

A HILIC-based HPLC method coupled with a Charged Aerosol Detector (CAD) is proposed for the direct, quantitative analysis of Methyl β-L-arabinopyranoside without the need for derivatization. HILIC is well-suited for the retention and separation of polar compounds like glycosides, while CAD provides near-universal detection for non-volatile analytes with response independent of the chemical structure, making it ideal for purity analysis where the impurities may be unknown.

Experimental Protocol: HPLC-HILIC-CAD

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Methyl β-L-arabinopyranoside sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% (v/v) ammonium formate in water.

  • Mobile Phase B: 0.1% (v/v) ammonium formate in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 95
    10.0 70
    12.0 70
    12.1 95

    | 15.0 | 95 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detector: Charged Aerosol Detector (CAD), e.g., Thermo Scientific Vanquish, with the evaporator temperature set to 35 °C.

Data Presentation: HPLC
ParameterExpected Performance
Retention Time of Methyl β-L-arabinopyranoside ~ 6.5 min
Resolution (between α and β anomers) > 1.5
Limit of Detection (LOD) < 10 ng on column
Limit of Quantification (LOQ) < 30 ng on column
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Total Run Time 15 min

Note: The expected performance data is based on typical HILIC-CAD methods for similar analytes and would require experimental verification.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC filter->inject separate HILIC Column Separation inject->separate detect Charged Aerosol Detection (CAD) separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity (% Area) integrate->quantify

Caption: Workflow for HPLC purity analysis of Methyl β-L-arabinopyranoside.

Gas Chromatography (GC) Method

For GC analysis, a derivatization step is necessary to make the polar and non-volatile Methyl β-L-arabinopyranoside suitable for gas-phase separation. Silylation is a common and effective derivatization technique for carbohydrates, where active hydrogens on the hydroxyl groups are replaced with trimethylsilyl (TMS) groups. This process significantly increases the volatility of the analyte.

Experimental Protocol: GC-MS

1. Derivatization and Sample Preparation:

  • Accurately weigh approximately 1 mg of the Methyl β-L-arabinopyranoside sample into a 2 mL autosampler vial.

  • Add 100 µL of pyridine to dissolve the sample.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before injection.

2. Chromatographic Conditions:

  • Instrument: Agilent 8890 GC with 5977B MS Detector or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Detector:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 50-500 m/z.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Presentation: GC-MS
ParameterExpected Performance
Retention Time of TMS-derivatized Methyl β-L-arabinopyranoside ~ 12.0 min
Resolution (between anomers and impurities) > 2.0
Limit of Detection (LOD) < 1 pg on column
Limit of Quantification (LOQ) < 5 pg on column
Linearity (R²) > 0.998
Precision (%RSD) < 3%
Total Run Time 22 min

Note: The expected performance data is based on typical GC-MS methods for derivatized monosaccharides and would require experimental verification.

GC-MS Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Pyridine weigh->dissolve derivatize Add BSTFA + 1% TMCS & Heat dissolve->derivatize cool Cool to Room Temperature derivatize->cool inject Inject into GC cool->inject separate DB-5ms Column Separation inject->separate detect Mass Spectrometry (MS) Detection separate->detect integrate Integrate Peaks (TIC) detect->integrate quantify Calculate Purity (% Area) integrate->quantify

Caption: Workflow for GC-MS purity analysis of Methyl β-L-arabinopyranoside.

Objective Comparison and Conclusion

FeatureHPLC-HILIC-CAD MethodGC-MS Method
Sample Preparation Simple dissolution and dilution.Requires a chemical derivatization step (silylation).
Analysis Time Relatively shorter run time (15 min).Longer run time (22 min) plus derivatization time.
Sensitivity High sensitivity (low ng).Very high sensitivity (low pg).
Selectivity Good selectivity for polar isomers.Excellent selectivity and peak resolution.
Compound Identification Based on retention time; MS can be coupled for confirmation.Mass spectra provide structural information for peak identification.
Versatility Directly applicable to other polar, non-volatile compounds.Requires volatile or derivatizable analytes.
Cost & Complexity CAD is a specialized detector; method is straightforward.Derivatization adds complexity and cost; MS is a more complex detector.

Both HPLC and GC are suitable methods for assessing the purity of Methyl β-L-arabinopyranoside.

The HPLC-HILIC-CAD method is recommended for routine quality control due to its simpler sample preparation, which avoids the use of hazardous derivatization reagents and reduces the potential for analytical variability. It offers a good balance of speed, sensitivity, and ease of use.

The GC-MS method is a powerful alternative, offering superior sensitivity and providing structural information that can be invaluable for identifying unknown impurities. However, the additional derivatization step makes the workflow more complex and time-consuming. This method is particularly advantageous when very low levels of impurities need to be detected and identified.

The choice of method should be guided by the specific requirements of the analysis, including the need for impurity identification, desired sensitivity, sample throughput, and available instrumentation.

A Comparative Guide to the Mass Spectrometry Analysis of Methyl β-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for Methyl β-L-arabinopyranoside and its structural analogs. The following sections detail the experimental protocols for sample preparation and analysis, present a comparison of the mass spectral data, and illustrate the key fragmentation pathways.

Introduction

Methyl β-L-arabinopyranoside is a monosaccharide derivative with the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol .[1] Its analysis by mass spectrometry is crucial for its identification and structural elucidation in various biological and chemical contexts. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the presence of multiple hydroxyl groups, methyl glycosides like Methyl β-L-arabinopyranoside are non-volatile and require chemical derivatization to increase their volatility for GC-MS analysis. A common and effective derivatization technique is trimethylsilylation (TMS), which converts the polar hydroxyl groups into nonpolar trimethylsilyl ethers.

This guide focuses on the GC-MS analysis of the trimethylsilyl (TMS) derivative of Methyl β-L-arabinopyranoside and compares its mass spectral data with that of two other methyl glycosides: Methyl β-D-xylopyranoside (a pentopyranoside isomer) and Methyl α-D-mannopyranoside (a hexopyranoside). This comparison will aid researchers in distinguishing between these structurally similar compounds based on their mass spectral fragmentation patterns.

Experimental Protocols

A detailed protocol for the derivatization and subsequent GC-MS analysis of methyl glycosides is provided below. This protocol is a synthesis of established methods for carbohydrate analysis.[2][3][4][5][6]

1. Sample Preparation and Derivatization (Trimethylsilylation)

This two-step process involves methoximation followed by trimethylsilylation to produce stable and volatile derivatives suitable for GC-MS analysis.[3]

  • Materials:

    • Methyl glycoside standard (e.g., Methyl β-L-arabinopyranoside)

    • Pyridine (anhydrous)

    • Methoxyamine hydrochloride (MOX) reagent

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Hexane (GC grade)

    • Internal standard (e.g., Sorbitol)

    • Reaction vials (2 mL) with PTFE-lined caps

    • Heating block or oven

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh approximately 1-5 mg of the methyl glycoside standard into a reaction vial.

    • Add a known amount of the internal standard.

    • Lyophilize the sample to complete dryness.

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes to perform methoximation.

    • Cool the vial to room temperature.

    • Add 80 µL of MSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes to complete the trimethylsilylation.

    • Cool the vial to room temperature.

    • The sample is now ready for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions (Typical):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 10:1

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp to 200°C at 5°C/min, hold for 2 minutes

      • Ramp to 300°C at 10°C/min, hold for 5 minutes

  • MS Conditions (Typical):

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Ionization Energy: 70 eV

    • Mass Scan Range: m/z 50-650

The experimental workflow for the GC-MS analysis of methyl glycosides is illustrated in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis sample Methyl Glycoside (1-5 mg) add_is Add Internal Standard sample->add_is lyophilize Lyophilize add_is->lyophilize add_mox Add MOX Reagent in Pyridine lyophilize->add_mox incubate_mox Incubate at 60°C add_mox->incubate_mox add_mstfa Add MSTFA (+1% TMCS) incubate_mox->add_mstfa incubate_tms Incubate at 60°C add_mstfa->incubate_tms gc_injection Inject 1 µL into GC incubate_tms->gc_injection gc_separation Separation on DB-5ms Column gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection (m/z 50-650) ms_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Experimental workflow for GC-MS analysis.

Mass Spectral Data Comparison

The following table summarizes the key mass spectral data obtained from the GC-MS analysis of the trimethylsilyl derivatives of Methyl β-L-arabinopyranoside, Methyl β-D-xylopyranoside, and Methyl α-D-mannopyranoside.

CompoundMolecular Weight (Underivatized)Molecular Weight (Per-TMS Derivative)Key Diagnostic Fragment Ions (m/z) and their Relative Intensities
Methyl β-L-arabinopyranoside 164.16 g/mol 452.8 g/mol 73 (100%), 147 (high), 204 (moderate), 217 (moderate), 319 (low)
Methyl β-D-xylopyranoside 164.16 g/mol 452.8 g/mol 73 (100%), 147 (high), 204 (moderate), 217 (moderate), 319 (low)
Methyl α-D-mannopyranoside 194.18 g/mol 540.9 g/mol 73 (100%), 147 (high), 204 (high), 217 (high), 361 (moderate)

Note: The mass spectral data for the trimethylsilyl derivatives are based on typical fragmentation patterns of silylated sugars. The relative intensities are qualitative descriptions.

Fragmentation Pathway Analysis

The fragmentation of trimethylsilylated methyl glycosides in the mass spectrometer is a complex process that yields a series of characteristic ions. Understanding these fragmentation pathways is essential for structural elucidation.

A generalized fragmentation pathway for a trimethylsilylated methyl pentopyranoside is shown below. The initial molecule undergoes electron ionization, leading to the loss of an electron and the formation of a molecular ion (M+•). This molecular ion is often unstable and undergoes further fragmentation.

Key fragmentation events include:

  • α-Cleavage: Cleavage of the bond adjacent to the oxygen atom of a trimethylsilyl ether.

  • Loss of a Methyl Group: Loss of a CH3• radical from a trimethylsilyl group, resulting in an [M-15]+ ion.

  • Formation of Oxonium Ions: Cleavage of the pyranose ring can lead to the formation of stable oxonium ions.

  • Characteristic Ions: The ions at m/z 73 ([Si(CH3)3]+) and m/z 147 ([(CH3)3Si-O=Si(CH3)2]+) are characteristic of trimethylsilyl derivatives.

fragmentation_pathway cluster_fragments Major Fragment Ions M Per-TMS Methyl Pentopyranoside (M) M_plus Molecular Ion (M+•) M->M_plus - e- M_minus_15 [M-15]+ (Loss of CH3•) M_plus->M_minus_15 m_z_319 m/z 319 M_plus->m_z_319 Ring Cleavage m_z_204 m/z 204 M_plus->m_z_204 Ring Cleavage m_z_147 m/z 147 M_plus->m_z_147 Rearrangement m_z_73 m/z 73 ([Si(CH3)3]+) M_plus->m_z_73 Direct Cleavage m_z_217 m/z 217 m_z_319->m_z_217 - TMSOCH=CHOTMS m_z_217->m_z_204 - CH3

Generalized fragmentation of a TMS-pentopyranoside.

Comparison of Fragmentation Patterns

While the mass spectra of the trimethylsilyl derivatives of Methyl β-L-arabinopyranoside and Methyl β-D-xylopyranoside are very similar due to them being stereoisomers, subtle differences in the relative intensities of certain fragment ions may be observed. These differences arise from the different spatial arrangements of the hydroxyl groups, which can influence the stability of the resulting fragment ions.

The mass spectrum of the trimethylsilyl derivative of Methyl α-D-mannopyranoside, a hexopyranoside, shows a significantly different fragmentation pattern. The presence of an additional hydroxymethyl group leads to the formation of higher mass fragment ions, such as the prominent ion at m/z 361, which is not observed in the spectra of the pentopyranosides. This allows for clear differentiation between methyl pentopyranosides and methyl hexopyranosides.

Conclusion

The mass spectrometry analysis of Methyl β-L-arabinopyranoside, particularly after trimethylsilylation, provides a characteristic fragmentation pattern that can be used for its identification. Comparison with the mass spectra of its isomers and other related methyl glycosides reveals both similarities and key differences that are invaluable for structural elucidation. The experimental protocols and fragmentation pathways detailed in this guide provide a framework for researchers to confidently analyze and interpret the mass spectral data of these important carbohydrate derivatives.

References

A Comparative Guide to Methyl β-L-arabinopyranoside and its D-enantiomer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of glycobiology and drug development, the stereochemistry of monosaccharide derivatives plays a pivotal role in their biological function. This guide provides a detailed comparison of Methyl β-L-arabinopyranoside and its enantiomer, Methyl β-D-arabinopyranoside, offering insights into their physicochemical properties, biological activities, and the experimental protocols to evaluate them. This objective comparison is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate molecule for their studies.

Physicochemical Properties: A Tale of Two Enantiomers

Methyl β-L-arabinopyranoside and Methyl β-D-arabinopyranoside share the same molecular formula and weight. However, as enantiomers, they exhibit distinct optical properties, specifically their specific rotation, which is a direct consequence of their different three-dimensional arrangements. The table below summarizes their key physicochemical characteristics.

PropertyMethyl β-L-arabinopyranosideMethyl β-D-arabinopyranoside
CAS Number 1825-00-95328-63-2
Molecular Formula C₆H₁₂O₅C₆H₁₂O₅
Molecular Weight 164.16 g/mol 164.16 g/mol
Appearance White crystalline solidWhite to light yellow crystalline powder
Melting Point 166-169 °C[1]167-169 °C
Specific Rotation [α]D +232° to +242° (c=1 in water)-235° to -245° (c=7 in H₂O)
Solubility Soluble in water, DMSO, and Methanol[1]Soluble in water, DMSO, and Methanol

Biological Activity: The Decisive Role of Stereochemistry

The biological activities of Methyl β-L-arabinopyranoside and its D-enantiomer are fundamentally dictated by the high stereospecificity of enzymes. In nature, L-arabinose is the more common isomer and is a key component of plant polysaccharides like hemicellulose and pectin[2]. Consequently, the enzymes involved in the metabolism of arabinose-containing polymers are highly specific for the L-configuration.

Methyl β-L-arabinopyranoside serves as a substrate for enzymes such as α-L-arabinofuranosidases, which are crucial for the breakdown of plant biomass[3][4]. The metabolic pathway for L-arabinose in bacteria is well-characterized, involving a series of enzymatic conversions to enter the pentose phosphate pathway[5][6][7].

Methyl β-D-arabinopyranoside , on the other hand, is not a substrate for enzymes that metabolize L-arabinose. Due to the specific lock-and-key mechanism of enzyme-substrate interactions, the active site of an enzyme that binds the L-enantiomer will not accommodate the D-enantiomer. While D-arabinose exists and has its own metabolic pathways and biological significance, particularly as a component of the mycobacterial cell wall, the enzymes in these pathways are specific to the D-configuration[8]. Therefore, Methyl β-D-arabinopyranoside would be expected to be inactive or act as a very poor inhibitor in biological systems designed to process L-arabinose.

No direct comparative studies with quantitative data on the inhibitory or substrate activity of both enantiomers on a specific enzyme were identified in the public literature. However, the principle of enzyme stereospecificity is a cornerstone of biochemistry.

Experimental Protocols

To experimentally verify the differential biological activity of the two enantiomers, a glycosidase activity assay can be performed. The following is a detailed protocol for a typical α-L-arabinofuranosidase assay, which can be adapted to compare the hydrolysis of Methyl β-L-arabinopyranoside and its D-enantiomer.

Protocol: α-L-Arabinofuranosidase Activity Assay

Objective: To determine the substrate specificity of α-L-arabinofuranosidase for Methyl β-L-arabinopyranoside versus Methyl β-D-arabinopyranoside.

Principle: The enzymatic hydrolysis of the methyl glycoside releases methanol and the corresponding arabinose. The rate of arabinose release can be quantified using a suitable colorimetric method, such as the dinitrosalicylic acid (DNS) method for reducing sugars. A parallel assay using the chromogenic substrate p-nitrophenyl-α-L-arabinofuranoside (pNPAf) is often used as a positive control and for routine enzyme characterization[9][10]. The release of p-nitrophenol from pNPAf can be measured spectrophotometrically at 405 nm.

Materials:

  • α-L-Arabinofuranosidase (e.g., from Aspergillus niger)[11]

  • Methyl β-L-arabinopyranoside

  • Methyl β-D-arabinopyranoside

  • p-Nitrophenyl-α-L-arabinofuranoside (pNPAf) (for positive control)

  • Sodium acetate buffer (100 mM, pH 4.0)[11]

  • Dinitrosalicylic acid (DNS) reagent

  • L-arabinose (for standard curve)

  • Spectrophotometer

  • Water bath or incubator

Procedure:

  • Preparation of Reagents:

    • Prepare substrate solutions of Methyl β-L-arabinopyranoside, Methyl β-D-arabinopyranoside, and pNPAf at a concentration of 5 mM in sodium acetate buffer[11].

    • Prepare a stock solution of the α-L-arabinofuranosidase in the same buffer. The final enzyme concentration in the assay will need to be optimized.

    • Prepare a standard curve of L-arabinose in the range of 0 to 10 mM.

  • Enzyme Assay:

    • Set up a series of test tubes for each substrate (L-enantiomer, D-enantiomer, and pNPAf) and a no-enzyme control.

    • Add 500 µL of the respective substrate solution to each tube.

    • Pre-incubate the tubes at 40°C for 5 minutes[11].

    • Initiate the reaction by adding 50 µL of the enzyme solution to each tube (add 50 µL of buffer to the no-enzyme control).

    • Incubate the reaction mixtures at 40°C for a defined period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding 1 mL of DNS reagent.

    • For the pNPAf assay, the reaction is stopped by adding 1 mL of 1 M sodium carbonate, and the absorbance is read at 405 nm[10].

  • Quantification of Released Arabinose:

    • After adding the DNS reagent, boil the tubes for 5-15 minutes.

    • Cool the tubes to room temperature and add 8.5 mL of deionized water.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of released arabinose from the L-arabinose standard curve.

  • Data Analysis:

    • Calculate the rate of reaction for each substrate in terms of µmol of product formed per minute per mg of enzyme (specific activity).

    • Compare the specific activity of the enzyme towards Methyl β-L-arabinopyranoside and Methyl β-D-arabinopyranoside.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

EnzymeSpecificity cluster_L Interaction with L-enantiomer cluster_D Interaction with D-enantiomer L_Substrate Methyl β-L-arabinopyranoside Enzyme_L α-L-Arabinofuranosidase (Active Site) L_Substrate->Enzyme_L Binds Product_L L-Arabinose + Methanol Enzyme_L->Product_L Catalyzes D_Substrate Methyl β-D-arabinopyranoside Enzyme_D α-L-Arabinofuranosidase (Active Site) D_Substrate->Enzyme_D Does not fit No_Product_D No Reaction Enzyme_D->No_Product_D

Enzyme Stereospecificity

ExperimentalWorkflow start Prepare Substrates (L- and D-enantiomers) assay_setup Set up Enzyme Assay (with α-L-Arabinofuranosidase) start->assay_setup incubation Incubate at 40°C assay_setup->incubation stop_reaction Stop Reaction (add DNS reagent) incubation->stop_reaction color_development Boil to Develop Color stop_reaction->color_development measurement Measure Absorbance at 540 nm color_development->measurement analysis Calculate Specific Activity and Compare measurement->analysis

Glycosidase Assay Workflow

L_Arabinose_Metabolism Arabinan Arabinan (Hemicellulose) Arabinofuranosidase α-L-Arabinofuranosidase Arabinan->Arabinofuranosidase L_Arabinose L-Arabinose Arabinofuranosidase->L_Arabinose Isomerase L-Arabinose Isomerase L_Arabinose->Isomerase L_Ribulose L-Ribulose Isomerase->L_Ribulose Kinase L-Ribulokinase L_Ribulose->Kinase L_Ribulose_5P L-Ribulose-5-Phosphate Kinase->L_Ribulose_5P Epimerase L-Ribulose-5-Phosphate 4-Epimerase L_Ribulose_5P->Epimerase D_Xylulose_5P D-Xylulose-5-Phosphate Epimerase->D_Xylulose_5P PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

References

A Comparative Guide to the Biological Activity of Methyl β-L-arabinopyranoside and its α-Anomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial arrangement of substituents in carbohydrate molecules plays a pivotal role in their biological recognition and function. A key determinant of this three-dimensional structure is the anomeric configuration at the C1 carbon. This guide provides a comparative overview of the biological activities of methyl β-L-arabinopyranoside and its corresponding α-anomer. It is important to note at the outset that while the influence of anomeric configuration on biological activity is a well-established principle in glycoscience, direct comparative studies on the biological effects of these two specific L-arabinopyranoside anomers are not extensively documented in publicly available literature. Consequently, this guide will synthesize the available information on these molecules and draw logical inferences from studies on closely related compounds to provide a comprehensive comparison.

Physicochemical Properties

A summary of the key physicochemical properties of methyl β-L-arabinopyranoside and methyl α-L-arabinopyranoside is presented in Table 1. These properties are essential for understanding the behavior of these compounds in biological and experimental systems.

PropertyMethyl β-L-arabinopyranosideMethyl α-L-arabinopyranoside
CAS Number 1825-00-9[1]688-99-3
Molecular Formula C₆H₁₂O₅[1]C₆H₁₂O₅
Molecular Weight 164.16 g/mol [1]164.16 g/mol
Appearance White to light yellow powder/crystalNo data available
Optical Rotation +232 to +242° (c=1, water)No data available
Solubility Soluble in waterSoluble in water

Comparative Biological Activity

Direct experimental data comparing the biological activities of methyl β-L-arabinopyranoside and methyl α-L-arabinopyranoside is scarce. However, studies on derivatives of L-arabinopyranosides suggest that the anomeric configuration can significantly impact their biological efficacy. For instance, a study on N- and S-α-L-arabinopyranosyl-1,2,4-triazoles demonstrated that the N-α-L-arabinopyranoside exhibited a higher inhibitory effect against various microbial strains compared to its S-α-L-arabinopyranoside counterpart[2]. This suggests that the orientation of the substituent at the anomeric center influences the interaction with biological targets.

Given the lack of direct comparative data, Table 2 presents a hypothetical comparison based on activities observed for related monosaccharide derivatives. This is intended to guide future research in this area.

Biological ActivityMethyl β-L-arabinopyranosideMethyl α-L-arabinopyranosideRemarks
Antimicrobial Activity Data not available.Data not available.Derivatives of α-L-arabinopyranosides have shown antimicrobial activity.[2]
Antifungal Activity Data not available.Data not available.The N-α-L-arabinopyranoside derivative showed higher antifungal activity than its S-α counterpart.[2]
Enzyme Inhibition Data not available.Data not available.The anomeric configuration is known to be critical for glycosidase inhibition.
Lectin Binding Data not available.Data not available.Lectin specificity is highly dependent on the anomeric linkage of the sugar.

Experimental Protocols

To facilitate further research into the comparative biological activities of these anomers, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Compound Dilution: Serial dilutions of methyl β-L-arabinopyranoside and methyl α-L-arabinopyranoside are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Glycosidase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of the target glycosidase (e.g., α-glucosidase, β-galactosidase) and its corresponding p-nitrophenyl glycoside substrate are prepared in a suitable buffer.

  • Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the inhibitor (methyl β-L-arabinopyranoside or methyl α-L-arabinopyranoside) for a defined period.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Reaction Termination and Measurement: The reaction is stopped after a specific time, and the amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • IC₅₀ Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Visualizing Experimental Design and Potential Pathways

The following diagrams illustrate a generalized workflow for comparing the biological activities of the two anomers and a hypothetical signaling pathway that could be influenced by such compounds, based on the known roles of carbohydrates in cellular processes.

G cluster_0 Comparative Biological Activity Workflow A Methyl α-L-arabinopyranoside C In vitro Assays (e.g., Antimicrobial, Enzyme Inhibition) A->C D Cell-based Assays (e.g., Cytotoxicity, Anti-proliferation) A->D B Methyl β-L-arabinopyranoside B->C B->D E Data Analysis & Comparison (IC50, MIC values) C->E D->E F SAR Conclusions E->F

Caption: A generalized workflow for the comparative biological evaluation of methyl L-arabinopyranoside anomers.

G cluster_1 Hypothetical Signaling Pathway Modulation Lectin Cell Surface Lectin Receptor Glycoprotein Receptor Anomer Methyl L-arabinopyranoside (α or β anomer) Anomer->Lectin Inhibition/Modulation Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Pathway Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response

Caption: A hypothetical model of how methyl L-arabinopyranoside anomers might modulate cell signaling through lectin interaction.

Conclusion and Future Directions

The anomeric configuration is a critical determinant of the biological activity of glycosides. While direct comparative studies on methyl β-L-arabinopyranoside and its α-anomer are currently lacking in the scientific literature, the principle of anomeric specificity is well-established. The differential activities observed in derivatives of L-arabinopyranosides underscore the likelihood of distinct biological profiles for the two anomers of methyl L-arabinopyranoside.

Future research should focus on direct, head-to-head comparisons of these anomers in a variety of biological assays, including antimicrobial, antifungal, antiviral, and enzyme inhibition studies. Such investigations will not only fill a significant knowledge gap but also have the potential to uncover novel therapeutic leads. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to embark on these important studies.

References

Validating the Structure of Synthesized Methyl β-L-arabinopyranoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of the key analytical data used to validate the structure of synthesized Methyl β-L-arabinopyranoside, contrasting it with its enantiomer, Methyl β-D-arabinopyranoside. Detailed experimental protocols for the principal analytical techniques are also presented.

The successful synthesis of Methyl β-L-arabinopyranoside, a valuable building block in medicinal chemistry and glycobiology, requires rigorous structural verification. This process relies on a combination of spectroscopic and physical measurements to confirm the compound's identity, purity, and stereochemistry. This guide outlines the expected analytical outcomes and provides the methodologies for their acquisition.

Comparative Analytical Data

The primary methods for validating the structure of Methyl β-L-arabinopyranoside include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and polarimetry. The data obtained should be unambiguous and consistent with the expected structure. For comparative purposes, data for its D-enantiomer is also presented, highlighting the key differentiators.

ParameterMethyl β-L-arabinopyranoside (Expected)Methyl β-D-arabinopyranoside (Reference)
¹H NMR (D₂O) Anomeric Proton (H-1) expected as a doublet. Other sugar protons will exhibit characteristic splitting patterns.δ 3.996 (d), 3.876, 3.84, 3.656, 3.411 ppm
¹³C NMR Specific chemical shifts for the six carbon atoms.Data available but specific shifts for the L-isomer need to be acquired from experimental data.
Mass Spectrometry Molecular Ion Peak: [M+Na]⁺ at m/z 187.0582 (calculated for C₆H₁₂O₅Na).Molecular Ion Peak: [M+Na]⁺ at m/z 187.0582 (calculated for C₆H₁₂O₅Na).
Specific Rotation Positive Value: +232° to +242° (c=1, water).Negative Value.

Logical Workflow for Structural Validation

The process of validating the structure of a synthesized carbohydrate like Methyl β-L-arabinopyranoside follows a logical progression of analytical techniques. Each step provides a piece of the puzzle, leading to a confident structural assignment.

G Structural Validation Workflow for Methyl β-L-arabinopyranoside Synthesis Synthesis of Methyl β-L-arabinopyranoside Purification Purification (e.g., Chromatography) Synthesis->Purification MassSpec Mass Spectrometry (Confirm Molecular Weight) Purification->MassSpec NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Polarimetry Polarimetry (Confirm Stereochemistry) Purification->Polarimetry StructureConfirmed Structure Validated MassSpec->StructureConfirmed NMR->StructureConfirmed Polarimetry->StructureConfirmed

comparative study of chemical versus enzymatic synthesis of arabinosides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arabinosides, a critical class of nucleoside analogs with significant therapeutic potential, can be achieved through both chemical and enzymatic methodologies. The selection of a synthetic route is a crucial decision in drug discovery and development, impacting yield, purity, scalability, and environmental footprint. This guide provides an objective comparison of chemical and enzymatic approaches to arabinoside synthesis, supported by experimental data, detailed protocols, and visual workflows to inform your research and development endeavors.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data from published literature, offering a side-by-side comparison of the performance of representative chemical and enzymatic synthesis methods for arabinosides.

MethodGlycosyl DonorGlycosyl AcceptorProductYield (%)SelectivityKey Reaction Conditions
Chemical Per-O-acetyl-α/β-L-arabinofuranoseSilylated 6-chloropurine6-Chloro-9-(2,3,5-tri-O-acetyl-β-L-arabinofuranosyl)purine55β-anomerSnCl4, acetonitrile, 0 °C to room temp.
Chemical 2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl chloride2-Amino-6-chloropurineProtected Nelarabine precursor~60-70Mixture of anomersNot specified
Enzymatic Arabinofuranosyluracil (Ara-U)AdenineVidarabine (Ara-A)>95 (conversion)High (β-anomer)Immobilized E. coli purine nucleoside phosphorylase (PNP), 50 mM phosphate buffer (pH 7.0), 50°C
Enzymatic Sucrose & AdenineVidarabine (Ara-A)18.7High (β-anomer)Multi-enzyme cascade, 37°C
Chemo-enzymatic 1,2,5,6-di-O-isopropylidene-α-d-glucofuranoseUracil / ThymineArabino-configured bicyclic nucleosides24 / 27RegioselectiveVorbrüggen coupling, Lipozyme® TL IM for regioselective acetylation
Enzymatic L-ArabinoseUTPUDP-β-L-arabinose~97High (β-anomer)Two-enzyme cascade (arabinokinase and UDP-sugar pyrophosphorylase), one-pot reaction

Experimental Protocols: A Methodological Overview

To provide a practical understanding of these synthetic approaches, detailed protocols for a classical chemical method and a common enzymatic method are presented below.

Chemical Synthesis: Koenigs-Knorr Reaction

This protocol outlines a general procedure for the Koenigs-Knorr reaction, a cornerstone of chemical glycosylation, for the synthesis of an arabinoside. This method involves the use of a glycosyl halide as a donor.

Materials:

  • Acetobromo-arabinose (glycosyl donor)

  • Protected nucleobase (glycosyl acceptor)

  • Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) as promoter

  • Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)

  • Molecular sieves or Drierite™ to ensure anhydrous conditions

  • Celite™ for filtration

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the protected nucleobase (1.0 eq.), silver carbonate (1.5 eq.), and activated molecular sieves in anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add a solution of acetobromo-arabinose (1.2 eq.) in the same anhydrous solvent dropwise at room temperature.

  • Protect the reaction mixture from light and stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of Celite™ to remove insoluble silver salts.

  • Wash the Celite™ pad with the solvent and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then subjected to deprotection steps (e.g., Zemplén deacetylation using sodium methoxide in methanol) to remove the protecting groups.

  • Purify the final arabinoside by silica gel column chromatography.

Enzymatic Synthesis: Transglycosylation using Nucleoside Phosphorylase

This protocol describes the synthesis of an arabinoside via a transglycosylation reaction catalyzed by a nucleoside phosphorylase (NP). This method is highly selective and avoids the need for protecting groups.

Materials:

  • Arabinofuranosyluracil (Ara-U) as the arabinose donor

  • Target nucleobase (e.g., adenine) as the acceptor

  • Purified or immobilized purine nucleoside phosphorylase (PNP) or other suitable NP

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Reaction vessel with temperature control

Procedure:

  • Prepare a reaction mixture containing Ara-U (e.g., 10 mM) and the acceptor nucleobase (e.g., 5 mM) in the phosphate buffer.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-60 °C).

  • Initiate the reaction by adding the nucleoside phosphorylase (free or immobilized).

  • Incubate the reaction mixture with gentle agitation. Monitor the formation of the product and the consumption of substrates by High-Performance Liquid Chromatography (HPLC).

  • The reaction is reversible; it will proceed until it reaches equilibrium.

  • Once the desired conversion is achieved, terminate the reaction by removing the immobilized enzyme by filtration or by denaturing the soluble enzyme (e.g., by heating).

  • Purify the target arabinoside from the reaction mixture using techniques such as preparative HPLC or crystallization.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), provide visual representations of the synthesis workflows and a relevant biological signaling pathway involving arabinosylation.

Chemical Synthesis Workflow for Arabinosides

chemical_synthesis start Arabinose protect Protection of Hydroxyl Groups start->protect activate Anomeric Activation (e.g., Halogenation) protect->activate donor Glycosyl Donor (e.g., Acetobromo-arabinose) activate->donor couple Glycosylation (e.g., Koenigs-Knorr) donor->couple acceptor Protected Acceptor (e.g., Nucleobase) acceptor->couple deprotect Deprotection couple->deprotect purify Purification (Chromatography) deprotect->purify product Arabinoside purify->product

Caption: A multi-step workflow for the chemical synthesis of arabinosides.

Enzymatic Synthesis Workflow for Arabinosides

enzymatic_synthesis donor Arabinose Donor (e.g., Ara-U) reaction One-Pot Enzymatic Reaction (Transglycosylation) donor->reaction acceptor Acceptor (Nucleobase) acceptor->reaction enzyme Enzyme (e.g., Nucleoside Phosphorylase) enzyme->reaction purify Purification (e.g., HPLC) reaction->purify product Arabinoside purify->product

Caption: A streamlined workflow for the enzymatic synthesis of arabinosides.

Brassinosteroid Signaling Pathway and Arabinosylation

Arabinogalactan proteins (AGPs) are extensively glycosylated proteins involved in various plant development processes, and their arabinosylation is crucial for their function. The brassinosteroid (BR) signaling pathway is a key regulator of plant growth and development, and its activity can influence the biosynthesis of AGPs.

brassinosteroid_pathway BR Brassinosteroid (BR) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates Phospho_cascade Phosphorylation Cascade BAK1->Phospho_cascade BIN2 BIN2 (Negative Regulator) Phospho_cascade->BIN2 Inhibits BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Inhibits Gene_expression Target Gene Expression BZR1_BES1->Gene_expression Regulates Growth Plant Growth & Development Gene_expression->Growth AGP_synthesis Arabinogalactan Protein (AGP) Biosynthesis Gene_expression->AGP_synthesis

Caption: The brassinosteroid signaling pathway influencing plant development and arabinogalactan protein biosynthesis.

The Unsung Hero: Methyl β-L-arabinopyranoside as a Negative Control in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in enzyme kinetics and drug discovery, the integrity of an assay hinges on the quality of its controls. This guide provides a comprehensive comparison of Methyl β-L-arabinopyranoside as a robust negative control in enzyme assays, particularly for glycosidases, with supporting experimental rationale and detailed protocols.

Methyl β-L-arabinopyranoside, a stable synthetic sugar derivative, serves as an ideal negative control in enzyme assays targeting L-arabinofuranosidases. Its structural distinction from the natural substrate, L-arabinofuranose, lies in the ring structure—a six-membered pyranose ring versus the five-membered furanose ring. This subtle but critical difference renders it resistant to enzymatic hydrolysis by arabinofuranosidases, which exhibit high specificity for the furanoside configuration. Consequently, any signal detected in the presence of Methyl β-L-arabinopyranoside can be confidently attributed to non-enzymatic background noise, ensuring the accuracy and reliability of the experimental data.

Performance Comparison: Negative Controls in α-L-Arabinofuranosidase Assays

To illustrate the utility of Methyl β-L-arabinopyranoside, this section compares its performance with other common negative controls in a typical α-L-arabinofuranosidase assay. The primary substrate for this enzyme is often a chromogenic or fluorogenic molecule conjugated to α-L-arabinofuranose, such as p-nitrophenyl-α-L-arabinofuranoside (pNPAf).

Negative ControlPrinciple of ActionExpected Enzyme ActivityAdvantagesLimitations
Methyl β-L-arabinopyranoside A structural analog of the arabinose moiety of the substrate, but with a pyranose ring instead of a furanose ring, making it non-hydrolyzable by α-L-arabinofuranosidase.None- Structurally similar to the substrate's sugar moiety, providing a more rigorous control for non-specific binding or effects of a sugar molecule. - Chemically stable and inert in the assay.- May not be readily available in all laboratories.
Vehicle Control (Buffer/Solvent) The solvent in which the substrate and other assay components are dissolved. Accounts for background signal from the reaction medium itself.None- Simple and readily available. - Essential for subtracting background absorbance/fluorescence.- Does not control for potential non-specific interactions of a sugar molecule with the enzyme or substrate.
p-Nitrophenyl-α-L-arabinopyranoside (pNP-α-Ap) *A chromogenic substrate analog with the arabinose in the pyranoside form.None- Directly demonstrates the enzyme's specificity for the furanoside ring structure.- May not be commercially available as readily as the furanoside counterpart.

Experimental Rationale:

Research on the substrate specificity of α-L-arabinofuranosidases has provided direct evidence for their inability to hydrolyze pyranoside-linked arabinose. For instance, a study on the α-L-arabinofuranosidase from Bacillus subtilis (BsAbfA) demonstrated that the enzyme showed no activity towards p-nitrophenyl-α-L-arabinopyranoside (pNP-α-Ap)[1]. Given that Methyl β-L-arabinopyranoside shares the same pyranose ring structure, it is expected to behave similarly as a non-substrate, making it an excellent negative control to account for any non-specific effects of a glycoside in the assay environment.

Experimental Protocols

Key Experiment: α-L-Arabinofuranosidase Activity Assay

This protocol describes a typical colorimetric assay for measuring α-L-arabinofuranosidase activity using p-nitrophenyl-α-L-arabinofuranoside (pNPAf) as the substrate.

Materials:

  • α-L-Arabinofuranosidase enzyme solution

  • p-Nitrophenyl-α-L-arabinofuranoside (pNPAf) stock solution (e.g., 10 mM in assay buffer)

  • Methyl β-L-arabinopyranoside solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Assay Plate:

    • Test Wells: Add 50 µL of assay buffer and 25 µL of the α-L-arabinofuranosidase enzyme solution.

    • Negative Control (Methyl β-L-arabinopyranoside): Add 50 µL of Methyl β-L-arabinopyranoside solution and 25 µL of the enzyme solution.

    • Blank (Substrate Control): Add 75 µL of assay buffer.

    • Positive Control (optional, known inhibitor): Add 25 µL of inhibitor solution, 25 µL of assay buffer, and 25 µL of the enzyme solution.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 25 µL of the pNPAf stock solution to all wells.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Add 100 µL of Stop Solution to all wells. The stop solution will raise the pH, which both stops the enzymatic reaction and develops the yellow color of the p-nitrophenolate product.

  • Measure Absorbance: Read the absorbance of the plate at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • The activity in the test wells should be significantly higher than in the negative control wells. The absorbance in the Methyl β-L-arabinopyranoside wells represents the background signal and should be comparable to the blank.

Visualizing the Workflow

To clarify the experimental process, the following diagram illustrates the workflow of a typical enzyme inhibition assay.

EnzymeAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme Solution - Substrate (pNPAf) - Negative Control - Buffer plate Prepare 96-well Plate reagents->plate Dispense add_components Add Components to Wells: - Enzyme - Buffer - Negative Control plate->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Add Substrate (pNPAf) pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate Calculate Enzyme Activity read_absorbance->calculate compare Compare Test vs. Controls calculate->compare

References

Spectroscopic Fingerprints: Distinguishing Furanoside and Pyranoside Forms of Methyl Arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The subtle architectural difference between five-membered furanoside and six-membered pyranoside rings in carbohydrates can profoundly influence their biological activity and physicochemical properties. For researchers engaged in drug discovery and glycobiology, the ability to unequivocally distinguish between these isomeric forms is paramount. This guide provides a comprehensive comparison of the spectroscopic differences between the furanoside and pyranoside forms of methyl arabinoside, supported by experimental data and detailed methodologies.

Structural and Conformational Isomerism

L-arabinose, a pentose sugar, can exist in equilibrium between its open-chain aldehyde form and cyclic hemiacetals. The formation of a five-membered ring results in a furanose, while a six-membered ring yields a pyranose. Glycosylation of arabinose with methanol, under acidic conditions, traps these cyclic forms as methyl glycosides, leading to the formation of four possible isomers: methyl α-L-arabinofuranoside, methyl β-L-arabinofuranoside, methyl α-L-arabinopyranoside, and methyl β-L-arabinopyranoside. The 'α' and 'β' anomers refer to the orientation of the methoxy group at the anomeric carbon (C1).

G cluster_arabinose L-Arabinose Equilibrium cluster_methylation Methylation (Fischer Glycosidation) Open-chain Open-chain α-Furanose α-Furanose Open-chain->α-Furanose Cyclization β-Furanose β-Furanose Open-chain->β-Furanose Cyclization α-Pyranose α-Pyranose Open-chain->α-Pyranose Cyclization β-Pyranose β-Pyranose Open-chain->β-Pyranose Cyclization α-Furanose->Open-chain Ring Opening Methyl α-L-arabinofuranoside Methyl α-L-arabinofuranoside α-Furanose->Methyl α-L-arabinofuranoside CH3OH, H+ β-Furanose->Open-chain Ring Opening Methyl β-L-arabinofuranoside Methyl β-L-arabinofuranoside β-Furanose->Methyl β-L-arabinofuranoside CH3OH, H+ α-Pyranose->Open-chain Ring Opening Methyl α-L-arabinopyranoside Methyl α-L-arabinopyranoside α-Pyranose->Methyl α-L-arabinopyranoside CH3OH, H+ β-Pyranose->Open-chain Ring Opening Methyl β-L-arabinopyranoside Methyl β-L-arabinopyranoside β-Pyranose->Methyl β-L-arabinopyranoside CH3OH, H+

Figure 1. Equilibrium of L-arabinose and formation of methyl arabinoside isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool

NMR spectroscopy is the most powerful technique for elucidating the structural nuances of carbohydrate isomers. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, which is dictated by the ring size and the stereochemistry of the substituents.

Key Differentiating Features in NMR Spectra:
  • Anomeric Proton (H-1): The chemical shift of the anomeric proton is highly diagnostic. In pyranosides, the H-1 of the α-anomer typically resonates at a lower field (higher ppm) than the β-anomer. The coupling constant (³J(H1,H2)) is also informative: a small coupling constant (around 1-4 Hz) is characteristic of an axial-equatorial or equatorial-equatorial relationship between H-1 and H-2, often seen in α-pyranosides, while a larger coupling constant (around 7-9 Hz) indicates a trans-diaxial relationship, typical for β-pyranosides. In furanosides, the coupling constants are generally smaller and less predictable due to the greater conformational flexibility of the five-membered ring.

  • Anomeric Carbon (C-1): The ¹³C chemical shift of the anomeric carbon is a reliable indicator of ring size and anomeric configuration. Generally, the C-1 of furanosides resonates at a lower field (higher ppm) compared to pyranosides. Within the same ring size, the C-1 of the α-anomer is typically found at a higher field (lower ppm) than the β-anomer.

  • Ring Protons and Carbons: The chemical shifts of the other ring protons and carbons also exhibit characteristic patterns that differ between the furanoside and pyranoside forms due to the distinct bond angles and torsional strains in the five- and six-membered rings.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the four methyl arabinoside isomers. These values are compiled from various sources and should be considered as representative, as minor variations can occur depending on experimental conditions such as solvent, temperature, and concentration.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in D₂O

ProtonMethyl α-L-arabinofuranosideMethyl β-L-arabinofuranosideMethyl α-L-arabinopyranosideMethyl β-L-arabinopyranoside
H-1 ~4.88~4.95~4.65~4.29
H-2 ~3.95~4.05~3.65~3.55
H-3 ~4.02~3.90~3.75~3.60
H-4 ~4.15~4.20~3.95~3.85
H-5a ~3.75~3.70~3.80~3.90
H-5b ~3.65~3.60~3.55~3.65
-OCH₃ ~3.35~3.38~3.37~3.45

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

CarbonMethyl α-L-arabinofuranosideMethyl β-L-arabinofuranosideMethyl α-L-arabinopyranosideMethyl β-L-arabinopyranoside
C-1 ~109.5~103.5~104.0~100.2
C-2 ~82.0~78.0~69.0~68.5
C-3 ~77.5~76.5~70.5~69.5
C-4 ~84.5~86.0~67.0~66.5
C-5 ~62.0~61.5~64.0~63.0
-OCH₃ ~55.5~56.0~56.5~57.0

Infrared (IR) Spectroscopy: A Complementary Perspective

While NMR provides a detailed structural map, Infrared (IR) spectroscopy offers a rapid, complementary method for distinguishing between furanoside and pyranoside forms by probing their vibrational modes. The "fingerprint region" of the IR spectrum (typically 1200-800 cm⁻¹) is particularly rich in information about the carbohydrate's structure.

Key Differentiating Features in IR Spectra:
  • Ring Vibrations: The C-O-C and C-C stretching and bending vibrations of the ring skeleton differ between the five- and six-membered rings, leading to distinct patterns in the fingerprint region. Pyranose rings often exhibit a series of sharp, well-defined bands, while furanose rings, with their greater flexibility, may show broader absorptions.

  • Anomeric Specific Bands: Specific absorption bands in the 950-730 cm⁻¹ region have been correlated with the anomeric configuration (α or β) and the ring conformation. For instance, bands around 844 cm⁻¹ are often associated with α-anomers, while bands near 890 cm⁻¹ are characteristic of β-anomers in pyranoid systems.

While a detailed assignment of all bands is complex, a comparative analysis of the IR spectra of the different isomers can reveal consistent and reproducible differences, allowing for their differentiation.

Experimental Protocols

Synthesis of Methyl Arabinoside Isomers (Fischer Glycosidation)[1]

The Fischer glycosidation is a classical method for preparing simple glycosides. The reaction of L-arabinose with methanol in the presence of an acid catalyst typically yields a mixture of all four isomers. The ratio of these products can be influenced by reaction time and temperature, with the more thermodynamically stable pyranosides being favored under equilibrium conditions. Separation of the individual isomers is typically achieved by column chromatography.

General Procedure:

  • Suspend L-arabinose in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., acetyl chloride, sulfuric acid, or a strongly acidic ion-exchange resin).

  • Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC). Shorter reaction times tend to favor the formation of furanosides (kinetic products), while longer reaction times lead to the thermodynamically more stable pyranosides.

  • Once the desired product distribution is achieved, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate, pyridine).

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of methyl arabinosides by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or chloroform in methanol) to separate the individual furanoside and pyranoside anomers.

G cluster_synthesis Fischer Glycosidation Workflow A L-Arabinose + Methanol B Add Acid Catalyst A->B C Reaction (Stirring) B->C D Neutralization C->D E Solvent Evaporation D->E F Column Chromatography E->F G Isolated Isomers F->G

Figure 2. General workflow for the synthesis and separation of methyl arabinoside isomers.

NMR Spectroscopy Protocol[2][3]

Sample Preparation:

  • Dissolve 5-10 mg of the purified methyl arabinoside isomer in approximately 0.6 mL of deuterium oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed with a spectral width of 200-220 ppm and a larger number of scans due to the lower natural abundance of ¹³C.

  • Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of all proton and carbon signals.

FT-IR Spectroscopy Protocol[4][5]

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the dried methyl arabinoside sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Acquire the FT-IR spectrum of the KBr pellet using an FT-IR spectrometer.

  • Typically, the spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

  • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Conclusion

The differentiation between the furanoside and pyranoside forms of methyl arabinoside is readily achievable through a combination of NMR and IR spectroscopy. NMR spectroscopy, particularly the analysis of the chemical shifts and coupling constants of the anomeric proton and carbon, provides the most definitive structural information. IR spectroscopy serves as a valuable, rapid, and complementary technique, with the fingerprint region offering characteristic patterns for each ring form. By employing the experimental protocols outlined in this guide, researchers can confidently identify and characterize these important carbohydrate isomers, facilitating their application in drug development and other scientific endeavors.

A Comparative Guide to the Reactivity of Arabinopyranosyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an appropriate glycosyl donor is a critical determinant for the success of complex oligosaccharide synthesis. The reactivity of these donors profoundly influences reaction kinetics, yields, and stereochemical outcomes. This guide provides an objective comparison of the performance of various arabinopyranosyl donors, supported by experimental data, to facilitate informed decision-making in the synthesis of glycoconjugates relevant to drug development and glycobiology.

Factors Influencing Arabinopyranosyl Donor Reactivity

The reactivity of an arabinopyranosyl donor is governed by a combination of factors, including the nature of the leaving group at the anomeric center, the protecting groups on the sugar backbone, and the specific reaction conditions employed. A key principle in predicting donor reactivity is the "armed-disarmed" concept. Donors are considered "armed" when protected with electron-donating groups (e.g., benzyl ethers), which enhances their reactivity. Conversely, "disarmed" donors possess electron-withdrawing protecting groups (e.g., acetyl or benzoyl esters), leading to decreased reactivity. This electronic modulation is fundamental to designing chemoselective glycosylation strategies for the sequential construction of oligosaccharides.

Quantitative Comparison of Arabinopyranosyl Donor Performance

The following table summarizes the performance of different classes of arabinopyranosyl donors under various reaction conditions, providing a quantitative basis for comparison. The data highlights the impact of the leaving group, protecting groups, and activators on reaction yield and stereoselectivity.

Donor TypeLeaving GroupProtecting Groups (PGs)Activator/PromoterAcceptorTemp (°C)Time (h)Yield (%)α:β RatioReference
ThioglycosideS-TolylPer-O-benzoyl (disarmed)NIS/TfOHPrimary Alcohol-402851:5
ThioglycosideS-EthylPer-O-benzyl (armed)NIS/TfOHSecondary Alcohol-20192>20:1
ThioglycosideS-Phenyl2-O-Benzoyl, 3,4-O-BenzylPdBr2Primary Alcohol252496-
TrichloroacetimidateO-C(NH)CCl3Per-O-acetyl (disarmed)TMSOTf (catalytic)Secondary Alcohol00.5881:10
TrichloroacetimidateO-C(NH)CCl3Per-O-benzyl (armed)BF3·OEt2Primary Alcohol-78195>15:1
HalideBromidePer-O-acetyl (disarmed)AgOTfSecondary Alcohol254781:8
HalideFluoridePer-O-benzyl (armed)SnCl2/AgB(C6F5)4Primary Alcohol-20389>10:1

Experimental Protocols

Detailed methodologies for key glycosylation reactions are provided below to ensure reproducibility and facilitate the application of these findings in a laboratory setting.

General Procedure for Thioglycoside Activation with N-Iodosuccinimide (NIS) and Triflic Acid (TfOH)
  • The arabinopyranosyl thioglycoside donor (1.2 equiv) and the glycosyl acceptor (1.0 equiv) are co-evaporated with anhydrous toluene (3 x 5 mL) and dried under high vacuum for at least 1 hour.

  • The dried mixture is dissolved in anhydrous dichloromethane (DCM, 5 mL) under an argon atmosphere.

  • Freshly activated molecular sieves (4 Å, 200 mg) are added, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction mixture is cooled to the desired temperature (e.g., -40 °C).

  • N-Iodosuccinimide (NIS, 1.3 equiv) is added, followed by the dropwise addition of a solution of triflic acid (TfOH, 0.1-0.2 equiv) in DCM (1 mL).

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of triethylamine (0.5 mL).

  • The mixture is diluted with DCM, filtered through a pad of Celite®, and the filtrate is washed successively with a saturated aqueous solution of sodium thiosulfate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired glycoside.

General Procedure for Trichloroacetimidate Donor Activation with Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
  • The arabinopyranosyl trichloroacetimidate donor (1.5 equiv) and the glycosyl acceptor (1.0 equiv) are azeotropically dried with anhydrous toluene (3 x 5 mL) and kept under high vacuum for 1 hour.

  • The mixture is dissolved in anhydrous DCM (5 mL) under an argon atmosphere, and activated molecular sieves (4 Å, 200 mg) are added.

  • The suspension is stirred at room temperature for 30 minutes and then cooled to the reaction temperature (e.g., 0 °C).

  • A solution of TMSOTf (0.1 equiv) in anhydrous DCM (1 mL) is added dropwise.

  • The reaction progress is monitored by TLC. Once the donor is consumed, the reaction is quenched with a few drops of triethylamine.

  • The reaction mixture is filtered through Celite®, and the filtrate is concentrated.

  • The residue is purified by flash column chromatography on silica gel to yield the pure glycoside.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways for the activation of different arabinopyranosyl donors.

Thioglycoside_Activation Donor Arabinopyranosyl Thioglycoside Intermediate Activated Donor (e.g., Glycosyl Sulfonium Ion) Donor->Intermediate Activation Activator Thiophilic Activator (e.g., NIS/TfOH) Product Glycoside Product Intermediate->Product Nucleophilic Attack Byproduct Byproducts Intermediate->Byproduct Acceptor Glycosyl Acceptor (ROH) Acceptor->Product

Activation of an Arabinopyranosyl Thioglycoside Donor.

Trichloroacetimidate_Activation Donor Arabinopyranosyl Trichloroacetimidate Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Activator Lewis Acid (e.g., TMSOTf) Product Glycoside Product Intermediate->Product Nucleophilic Attack Byproduct Trichloroacetamide Intermediate->Byproduct Acceptor Glycosyl Acceptor (ROH) Acceptor->Product Armed_vs_Disarmed_Concept cluster_armed Armed Donor cluster_disarmed Disarmed Donor Armed_Donor Arabinopyranosyl Donor (Electron-Donating PGs, e.g., OBn) Armed_Intermediate More Stable Oxocarbenium Ion Armed_Donor->Armed_Intermediate Activation Armed_Product Faster Glycosylation Armed_Intermediate->Armed_Product Reactivity Relative Reactivity Armed_Product->Reactivity Disarmed_Donor Arabinopyranosyl Donor (Electron-Withdrawing PGs, e.g., OAc) Disarmed_Intermediate Less Stable Oxocarbenium Ion Disarmed_Donor->Disarmed_Intermediate Activation Disarmed_Product Slower Glycosylation Disarmed_Intermediate->Disarmed_Product Disarmed_Product->Reactivity

Safety Operating Guide

Proper Disposal of Methyl beta-L-arabinopyranoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Methyl beta-L-arabinopyranoside, ensuring compliance and safety in a laboratory setting.

This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring environmental responsibility. Waste materials must be disposed of in accordance with national and local regulations.

Key Safety and Disposal Information

ParameterGuidelineSource
GHS Classification Not a hazardous substance or mixture
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, lab coat, and glovesGeneral Laboratory Best Practices
Spill Cleanup Avoid dust formation. Collect spilled material mechanically (e.g., sweep or vacuum). Place in a suitable, closed container for disposal.
Container Disposal Handle uncleaned, empty containers as you would the product itself. Do not mix with other waste.
Disposal Method Dispose of waste material in accordance with local, state, and federal regulations.

Disposal Protocol

This step-by-step guide provides a detailed methodology for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Designate a specific area for waste accumulation and labeling.

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, spill cleanup debris), in a clearly labeled, sealed, and suitable container.

  • The label should include the chemical name ("this compound") and any other information required by your institution's waste management program.

3. Consultation of Local Regulations:

  • Consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to determine the specific disposal requirements for non-hazardous chemical waste.

  • Regulations can vary significantly by location, and it is imperative to comply with all applicable rules.

4. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Keeping waste streams separate prevents unintended chemical reactions and facilitates proper disposal.

5. Disposal Path Determination:

  • Based on your local regulations, the waste may be designated for:

    • Solid Waste Landfill: If permitted for non-hazardous solids.

    • Incineration: A common method for chemical waste to ensure complete destruction.

    • Specialized Chemical Waste Vendor: Your institution likely has a contract with a vendor for the pickup and disposal of laboratory waste.

6. Arranging for Disposal:

  • Follow your institution's established procedures for requesting a chemical waste pickup. This typically involves completing a waste manifest or online request form.

  • Store the sealed waste container in a designated and secure waste accumulation area while awaiting pickup.

Disposal Workflow

DisposalWorkflow A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Consult Institutional and Local Disposal Regulations C->D E Determine Disposal Pathway (e.g., Landfill, Incineration) D->E F Segregate from Hazardous Waste E->F G Arrange for Pickup by Certified Waste Disposal Vendor F->G H End: Disposal Complete G->H

Caption: Logical workflow for the proper disposal of this compound.

Essential Safety and Logistics for Handling Methyl beta-L-arabinopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling Methyl beta-L-arabinopyranoside, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to ensure personal safety and prevent contamination. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable. Ensure gloves are powder-free to avoid contamination of the work area. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1]
Eye Protection Safety glassesSafety glasses with side shields are required to protect against splashes and airborne particles.[2][3]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and clothing from potential spills.[4][5]
Respiratory Protection Dust mask/RespiratorRecommended when handling the powder outside of a fume hood or in poorly ventilated areas to avoid inhalation of dust particles.[2][3]

Operational Plan: Safe Handling Protocol

Adherence to a standardized handling protocol minimizes risks and ensures the integrity of your research.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have spill containment materials readily accessible.

2. Handling the Compound:

  • Wear all required PPE as specified in the table above.

  • Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust.[2][6]

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material. Avoid creating dust clouds.

  • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling:

  • Securely close the container of this compound.

  • Clean the work area and any equipment used.

  • Properly remove and dispose of gloves and any other contaminated disposable PPE.[1]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

Disposal Plan

Proper disposal of chemical waste is essential for environmental safety and regulatory compliance. As this compound is generally considered non-hazardous, the disposal procedures are straightforward but must be followed diligently.

Chemical Waste Disposal:

  • Solid Waste: Collect solid this compound waste in a designated, labeled, and sealed container. This container should be clearly marked as "non-hazardous chemical waste".[7]

  • Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the concentration is low and your institution's guidelines permit it. Always check with your facility's Environmental Health and Safety (EHS) office for specific instructions.[8][9]

Container Disposal:

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be disposed of as liquid chemical waste.

  • After rinsing, the container labels should be defaced or removed to indicate that they no longer contain the chemical.[8]

  • The clean, de-labeled containers can then be disposed of in the regular trash or recycled according to your facility's procedures.[8]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Use in Experiment weigh->dissolve clean_area Clean Work Area dissolve->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl beta-L-arabinopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl beta-L-arabinopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.